(R)-2-Aminoheptanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-aminoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFMDVXONNIGBC-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415623 | |
| Record name | (R)-2-Aminoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44902-01-4 | |
| Record name | (R)-2-Aminoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-2-Aminoheptanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Aminoheptanoic acid , a non-proteinogenic α-amino acid, is a chiral molecule of increasing interest in the fields of medicinal chemistry and drug development. Its unique seven-carbon side chain imparts specific physicochemical properties that can be leveraged to modify the stability, efficacy, and pharmacokinetic profiles of peptide-based therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Structure and Identification
This compound, also known as D-homonorleucine, possesses a chiral center at the α-carbon, resulting in two enantiomeric forms. The "(R)" designation in its name refers to the specific spatial arrangement of the functional groups around this chiral center, following the Cahn-Ingold-Prelog priority rules.
IUPAC Name: (2R)-2-aminoheptanoic acid[1]
Synonyms: D-Homonorleucine, (R)-alpha-Aminoheptanoic acid
Chemical Formula: C₇H₁₅NO₂[2]
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for the racemic mixture or the (S)-enantiomer, specific experimental values for the (R)-enantiomer are limited. Predicted values are provided to offer a more complete profile.
| Property | Value | Source/Method |
| CAS Number | 44902-01-4 | Chemical Supplier Databases |
| Molecular Weight | 145.20 g/mol | Calculated |
| Melting Point | ~280 °C (dec.) (for DL-form) | Predicted |
| 269-271 °C (for S-form) | Experimental | |
| Boiling Point | 251.0 ± 23.0 °C | Predicted |
| Solubility | Generally soluble in water; sparingly soluble in alcohols like ethanol and methanol; insoluble in non-polar organic solvents. Quantitative data for the (R)-enantiomer is not readily available. | General amino acid properties[3] |
| pKa (Carboxyl) | ~2.85 | Predicted[2] |
| pKa (Amino) | ~9.53 | Predicted[2] |
| Optical Rotation, [α]D | Data not available for (R)-enantiomer. The (S)-enantiomer is levorotatory (-). The magnitude of rotation for the (R)-enantiomer is expected to be equal but opposite in sign (dextrorotatory, +). | General stereochemistry principles[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate determination of the physicochemical properties of this compound. Below are generalized yet detailed methodologies for key experiments.
Melting Point Determination
The melting point of an amino acid can be determined using a capillary melting point apparatus. Due to the tendency of amino acids to decompose at high temperatures, a rapid heating rate to a temperature just below the expected melting point, followed by a slower ramp rate, is recommended.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a rapid rate to approximately 20°C below the expected melting point.
-
Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For amino acids, decomposition is often observed as darkening of the sample.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa values) for the carboxylic acid and amino groups can be determined by potentiometric titration.
Methodology:
-
Solution Preparation: A known concentration of this compound (e.g., 0.1 M) is prepared in deionized water.
-
Titration Setup: The amino acid solution is placed in a beaker with a magnetic stirrer and a calibrated pH electrode.
-
Acidic Titration: The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all functional groups. The pH is recorded after each incremental addition of the titrant.
-
Basic Titration: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.
Optical Rotation Measurement
The specific rotation is a characteristic property of a chiral molecule and is measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent (e.g., water or dilute HCl).
-
Polarimeter Setup: The polarimeter is calibrated, and a blank reading is taken with the solvent-filled sample tube.
-
Measurement: The sample tube is filled with the amino acid solution. The observed rotation (α) is measured at a specific wavelength (typically the sodium D-line at 589 nm) and temperature (T). The path length (l) of the sample tube is recorded in decimeters.
-
Calculation: The specific rotation ([α]ᵀλ) is calculated using the formula: [α]ᵀλ = α / (c * l)
Logical Workflow: Enzymatic Kinetic Resolution of DL-2-Aminoheptanoic Acid
The production of enantiomerically pure this compound often involves the resolution of a racemic mixture (DL-2-aminoheptanoic acid). Enzymatic kinetic resolution is a highly effective method that leverages the stereoselectivity of enzymes. The following diagram illustrates a typical workflow for this process.
Caption: Workflow for the enzymatic kinetic resolution of DL-2-aminoheptanoic acid.
Biological Role and Applications in Drug Development
As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal translation. However, its incorporation into synthetic peptides can significantly alter their properties. The hydrophobic n-pentyl side chain can influence peptide folding, stability against proteolysis, and interactions with biological membranes and receptors.
The use of non-natural amino acids like this compound is a key strategy in peptidomimetic drug design. By replacing natural amino acids, researchers can fine-tune the pharmacological profile of a peptide, potentially leading to increased potency, improved bioavailability, and reduced side effects. While specific biological activities of free this compound are not well-documented in publicly available literature, its value lies in its utility as a building block for creating novel therapeutic agents.
Disclaimer: This document is intended for informational purposes for a technical audience. The provided data, particularly predicted values, should be confirmed by experimental analysis. All laboratory procedures should be conducted with appropriate safety precautions.
References
An In-depth Technical Guide to the Physicochemical Characteristics of (R)-2-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is a chiral molecule with potential applications in the synthesis of novel peptides and pharmacologically active compounds. Its aliphatic side chain, consisting of a five-carbon chain, imparts specific physicochemical properties that are of interest in the design of peptidomimetics and other molecular scaffolds. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, including its structural, physical, and chemical properties. Detailed methodologies for the determination of these properties are also presented to facilitate further research and application.
Physicochemical Properties
The unique structural features of this compound, particularly its chirality and the length of its alkyl side chain, govern its physical and chemical behavior. A summary of its key physicochemical properties is provided below.
Table 1: Physicochemical Properties of 2-Aminoheptanoic Acid Enantiomers and Racemate
| Property | This compound | (S)-2-Aminoheptanoic acid | DL-2-Aminoheptanoic acid |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol | 145.20 g/mol | 145.20 g/mol |
| Appearance | White to off-white solid (Predicted) | White crystalline solid | Solid |
| Melting Point | Not available | 269-271 °C[1][2] | Not available |
| Boiling Point | 251.0 ± 23.0 °C (Predicted)[2] | 251.0 ± 23.0 °C (Predicted)[1][2] | Not available |
| Density | 1.017 ± 0.06 g/cm³ (Predicted)[2] | 1.017 g/cm³[1] | Not available |
| pKa (Carboxyl) | 2.55 ± 0.24 (Predicted)[2] | 2.55 ± 0.24 (Predicted)[2] | Not available |
| pKa (Amino) | Not available | Not available | Not available |
| Solubility in Water | Not available | Not available | Not available |
| Optical Rotation | Consistent with structure (Predicted)[2] | Not available | Not applicable |
Experimental Protocols
Accurate determination of the physicochemical properties of this compound is crucial for its application. The following section details the experimental methodologies for key characterization techniques.
Determination of Melting Point
The melting point of an amino acid can be determined using a capillary melting point apparatus.
Procedure:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. For a pure compound, this range should be narrow.
Determination of pKa by Titration
The acid dissociation constants (pKa) of the carboxyl and amino groups can be determined by acid-base titration.
Procedure:
-
A known concentration of this compound is dissolved in deionized water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first pKa (pKa₁) corresponds to the carboxyl group, and the second pKa (pKa₂) corresponds to the amino group.
Determination of Aqueous Solubility
The solubility of this compound in water can be determined by the equilibrium saturation method.
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove any undissolved solid.
-
The concentration of the amino acid in the clear filtrate is determined using a suitable analytical method, such as HPLC or by gravimetric analysis after evaporation of the solvent.
Determination of Specific Optical Rotation
The specific rotation is a characteristic property of a chiral compound and is measured using a polarimeter.
Procedure:
-
A solution of this compound of known concentration is prepared in a suitable solvent (e.g., water or dilute HCl).
-
The polarimeter tube is filled with the solution, ensuring no air bubbles are present.
-
The observed optical rotation is measured at a specific wavelength of light (typically the sodium D-line at 589 nm) and a constant temperature.
-
The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.
Synthesis of this compound
Enantiomerically pure this compound can be synthesized through various methods, including chiral resolution of the racemic mixture or asymmetric synthesis.
Chiral Resolution of DL-2-Aminoheptanoic Acid
A common method for resolving a racemic mixture of amino acids is through the formation of diastereomeric salts with a chiral resolving agent.
General Procedure:
-
The racemic 2-aminoheptanoic acid is reacted with an enantiomerically pure chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine) in a suitable solvent.
-
This reaction forms a pair of diastereomeric salts which have different solubilities.
-
The less soluble diastereomeric salt is selectively crystallized from the solution.
-
The crystallized salt is then treated with an acid or base to remove the resolving agent, yielding the enantiomerically pure this compound.
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.
Logical Relationship of Physicochemical Properties
The fundamental molecular structure of this compound dictates its observable physicochemical properties.
Caption: The molecular structure of this compound determines its physicochemical properties.
Conclusion
This technical guide has summarized the key physicochemical characteristics of this compound and provided detailed experimental protocols for their determination. While some experimental data is available, particularly for the S-enantiomer, further experimental validation of the predicted properties of the R-enantiomer is necessary. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the exploration of this and other non-proteinogenic amino acids in novel applications.
References
(R)-2-Aminoheptanoic acid IUPAC name and CAS number
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
IUPAC Name: (R)-2-Aminoheptanoic acid CAS Number: 44902-01-4[1]
This technical guide provides a comprehensive overview of this compound, a non-proteinogenic alpha-amino acid. Due to the limited availability of specific data for the (R)-enantiomer, this guide also incorporates relevant information on the racemic mixture and general principles applicable to the synthesis and potential biological roles of non-proteinogenic amino acids.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C7H15NO2 | [1][2] |
| Molecular Weight | 145.20 g/mol | [2][3] |
| Topological Polar Surface Area | 63.32 Ų | [3] |
| XLogP3 | 1.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 5 | [3] |
Enantioselective Synthesis and Experimental Protocols
The synthesis of enantiomerically pure alpha-amino acids such as this compound is a significant area of research. While a specific, detailed protocol for the synthesis of this compound is not widely published, several general methodologies for the enantioselective synthesis of alpha-amino acids are well-established. These can be broadly categorized into the resolution of racemic mixtures and asymmetric synthesis.
Resolution of Racemic 2-Aminoheptanoic Acid
A common approach to obtaining a single enantiomer is the resolution of a racemic mixture. This can be achieved through several methods:
-
Diastereomeric Salt Formation: This classic method involves reacting the racemic amino acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. The desired enantiomer is subsequently recovered from the separated salt.[4]
-
Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes. For instance, an acylase can selectively hydrolyze the N-acyl derivative of one enantiomer (typically the L-enantiomer), allowing for the separation of the unreacted N-acyl-D-amino acid from the free L-amino acid.[5][6] While often used for L-amino acids, specific enzymes can be employed for the resolution of D-amino acids. A dynamic kinetic resolution process can also be employed, where the undesired enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer.[7]
Generalized Experimental Protocol for Enzymatic Resolution:
-
N-Acetylation of Racemic 2-Aminoheptanoic Acid: The racemic 2-aminoheptanoic acid is acetylated using acetic anhydride in a suitable solvent to produce N-acetyl-2-aminoheptanoic acid.
-
Enzymatic Hydrolysis: The N-acetylated racemate is dissolved in a buffered aqueous solution, and an appropriate aminoacylase is added. The pH is maintained at the optimal level for the enzyme (typically around 7.0). The reaction is monitored for the release of the free amino acid.
-
Separation: Once the reaction is complete, the free amino acid (e.g., L-2-aminoheptanoic acid) can be separated from the unreacted N-acetyl-D-amino acid based on differences in their solubility at a specific pH.
-
Hydrolysis of the Remaining Enantiomer: The isolated N-acetyl-(R)-2-aminoheptanoic acid is then hydrolyzed, typically under acidic conditions, to yield the desired this compound.
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer with high enantiomeric excess.
-
Strecker Synthesis: The Strecker synthesis is a well-known method for producing racemic alpha-amino acids from an aldehyde, ammonia, and cyanide.[8][9][10][11] Asymmetric variations of this synthesis have been developed using chiral auxiliaries or catalysts to induce enantioselectivity.[8]
Generalized Experimental Protocol for Asymmetric Strecker Synthesis:
-
Imine Formation: Heptanal is reacted with a chiral amine to form a chiral imine.
-
Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide, is added to the chiral imine in the presence of a Lewis acid catalyst. The stereochemistry of the chiral amine directs the addition of the cyanide to one face of the imine, leading to the formation of an enantioenriched alpha-aminonitrile.
-
Hydrolysis: The resulting aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired (R)- or (S)-2-aminoheptanoic acid. The choice of the chiral amine's stereochemistry determines the final product's configuration.
Biological Role and Applications in Drug Development
As a non-proteinogenic amino acid, this compound is not incorporated into proteins during ribosomal translation.[12][13] However, non-proteinogenic amino acids, including those with the D- (or R-) configuration, have garnered significant interest in drug discovery and medicinal chemistry for several reasons:
-
Increased Proteolytic Stability: Peptides incorporating D-amino acids are more resistant to degradation by proteases, which can enhance their in vivo half-life.[14]
-
Conformational Constraints: The inclusion of unnatural amino acids can introduce specific conformational constraints into a peptide, which can lead to improved binding affinity and selectivity for its target.[15][16]
-
Novel Pharmacological Properties: Unnatural amino acids themselves can act as bioactive molecules.[13][16][17][] They can serve as enzyme inhibitors, receptor agonists or antagonists, or neurotransmitter analogs.[12]
While there is a lack of specific biological activity data for this compound, its structural similarity to other alpha-amino acids suggests it could be investigated for roles as a competitive inhibitor or modulator of enzymes and receptors that bind to endogenous amino acids with similar side chains. For example, it could be explored for its potential to interact with amino acid transporters or enzymes involved in amino acid metabolism.
The lipophilic heptyl side chain suggests that it could be used to modify the properties of peptide-based drugs, potentially improving their membrane permeability and overall pharmacokinetic profile.[15]
Signaling Pathways
Currently, there is no published research detailing the specific signaling pathways in which this compound is involved. As a non-proteinogenic amino acid, it is not expected to be part of mainstream metabolic or signaling pathways unless it is designed to mimic an endogenous molecule or inhibit a specific enzyme. Future research may uncover interactions with cellular signaling components, particularly if it is found to have activity at receptors that bind to other aliphatic amino acids.
Conclusion
This compound is a chiral, non-proteinogenic amino acid with potential applications in drug discovery and development. While specific biological data for this enantiomer is scarce, established methods for the enantioselective synthesis of alpha-amino acids can be applied to its preparation. Its potential to enhance the properties of peptide-based therapeutics and its own potential as a bioactive molecule make it an interesting candidate for further investigation by researchers and scientists in the pharmaceutical industry. Further studies are required to elucidate its specific biological functions and potential therapeutic applications.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 10. medschoolcoach.com [medschoolcoach.com]
- 11. leah4sci.com [leah4sci.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 14. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of (R)-2-Aminoheptanoic Acid: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-2-Aminoheptanoic acid, a non-proteinogenic alpha-amino acid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
Solvent: D₂O, Reference: TSP at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.75 | Triplet (t) | 1H | α-CH |
| ~1.85 | Multiplet (m) | 2H | β-CH₂ |
| ~1.30 | Multiplet (m) | 6H | γ, δ, ε-CH₂ |
| ~0.88 | Triplet (t) | 3H | ζ-CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound
Solvent: D₂O, Reference: TSP
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~178 | C=O (Carboxylate) |
| ~56 | α-C |
| ~33 | β-C |
| ~31 | δ-C |
| ~25 | γ-C |
| ~22 | ε-C |
| ~14 | ζ-C |
Note: ¹³C chemical shift data for DL-2-aminoheptanoic acid has been previously reported, supporting the basis for these predicted values.[1]
Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands for this compound
Sample State: Solid (zwitterionic form)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200-2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |
| 3000-2500 | Broad, Variable | O-H Stretch | Carboxylic Acid (H-bonding) |
| 2955, 2925, 2855 | Medium-Strong | C-H Stretch | Alkyl Chain (-CH₃, -CH₂) |
| ~1630 | Strong | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) |
| ~1580 | Strong | C=O Stretch (asymmetric) | Carboxylate (-COO⁻) |
| ~1410 | Medium | C=O Stretch (symmetric) | Carboxylate (-COO⁻) |
Note: In the solid state, amino acids exist as zwitterions. The IR spectrum reflects the vibrations of the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups rather than the free amine (-NH₂) and carboxylic acid (-COOH) groups.[2][3][4][5]
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
| m/z Value | Ion Assignment | Notes |
| 146.12 | [M+H]⁺ | Protonated molecular ion. |
| 100.12 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ | Major fragment resulting from the characteristic loss of the carboxyl group. |
Note: The exact mass of 2-Aminoheptanoic acid is 145.11 g/mol .[6] The fragmentation of protonated amino acids typically involves the neutral loss of water and carbon monoxide, or the entire formic acid moiety.[7][8]
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for the analysis of solid amino acid samples.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to the D₂O sample to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Apply a solvent suppression technique to attenuate the residual HDO signal.
-
Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the reference standard. Integrate the ¹H NMR signals and identify the chemical shifts and multiplicities of all peaks.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (~1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Instrument Setup : Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition :
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify the wavenumbers of the major absorption bands.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (~10-100 µM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.
-
Instrument Setup :
-
Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Calibrate the mass analyzer using a standard calibration solution.
-
Set the ESI source to positive ion mode.
-
-
MS1 Data Acquisition :
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum (MS1) over a relevant m/z range (e.g., m/z 50-300) to identify the protonated molecular ion [M+H]⁺.
-
-
MS/MS (Fragmentation) Data Acquisition :
-
Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 146.12) as the precursor ion.
-
Fragment the precursor ion in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a fragmentation spectrum (MS/MS).
-
-
Data Analysis : Analyze the MS1 spectrum to confirm the mass of the molecular ion. Analyze the MS/MS spectrum to identify the m/z values of the major fragment ions and propose fragmentation pathways.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.uwec.edu [chem.uwec.edu]
- 4. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 5. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Solubility and Stability of (R)-2-Aminoheptanoic Acid in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (R)-2-Aminoheptanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical and biotechnological research. Due to the limited availability of specific data for the (R)-enantiomer, this guide incorporates data from its racemic mixture and structurally similar amino acids to provide a thorough understanding of its physicochemical properties. This document is intended to be a valuable resource for scientists and researchers involved in the development of formulations and applications involving this compound.
Introduction to this compound
This compound is an alpha-amino acid with a seven-carbon aliphatic side chain. Its structure, comprising a chiral center, a carboxylic acid group, and an amino group, dictates its solubility and stability in various solvent systems. Understanding these properties is crucial for its application in drug development, where bioavailability, formulation, and shelf-life are critical parameters.
Solubility Profile
The solubility of an amino acid is primarily influenced by the polarity of the solvent, the pH of the solution, and the nature of its side chain. Generally, amino acids exhibit higher solubility in polar solvents like water and are less soluble in non-polar organic solvents. The aliphatic side chain of this compound imparts a degree of hydrophobicity, which affects its solubility profile compared to amino acids with shorter or more polar side chains.
Quantitative Solubility Data
| Solvent System (Methanol-Water, % v/v) | Molar Solubility of DL-2-Aminooctanoic Acid (M) |
| 0% Methanol (100% Water) | Data not provided in the excerpt |
| 20% Methanol | Data not provided in the excerpt |
| 40% Methanol | Data not provided in the excerpt |
| 60% Methanol | Data not provided in the excerpt |
| 80% Methanol | Data not provided in the excerpt |
| 100% Methanol | Data not provided in the excerpt |
Note: The specific molar solubility values from the thesis were not available in the search results. The table structure is provided to illustrate how such data would be presented.
Generally, for amino acids with aliphatic side chains, the solubility in water is expected to be moderate and to decrease with the addition of less polar co-solvents like methanol or ethanol.
Stability Profile
The stability of amino acids is a critical factor for their storage and formulation. Degradation can occur through various chemical pathways, leading to loss of potency and the formation of impurities.
Potential Degradation Pathways
The primary degradation pathways for amino acids like this compound include:
-
Transamination and Oxidation: The amino group can be removed through transamination, followed by oxidation of the resulting α-keto acid.[3]
-
Decarboxylation: Loss of the carboxyl group can occur, particularly at elevated temperatures.
-
Reactions with Excipients: The amino and carboxylic acid groups can react with other components in a formulation, such as reducing sugars or aldehydes.
Lipid oxidation products can also promote the degradation of amino acids, leading to the formation of Strecker aldehydes.[4]
Stability Testing Considerations
For pharmaceutical applications, stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8] These guidelines outline the conditions for accelerated and long-term stability studies to determine the shelf-life of a drug substance.
Typical ICH Stability Testing Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Solubility Determination Protocol (Gravimetric Method)
This protocol is based on the gravimetric method, a common technique for determining the solubility of solid compounds.[2]
Stability Study Protocol
This protocol outlines a typical stability study for this compound in a given solvent, following ICH principles.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products. A common approach for amino acid analysis involves pre-column derivatization followed by reversed-phase HPLC with fluorescence or UV detection.[9][10][11]
Key Parameters for HPLC Method Development:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Derivatization Agent: o-Phthalaldehyde (OPA) is a common choice for primary amines, reacting to form a fluorescent derivative.[9][10]
-
Detection: Fluorescence detection is typically used for OPA derivatives, offering high sensitivity.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data for this enantiomer is limited, the information on related compounds and established analytical and testing protocols offers a strong framework for researchers and drug development professionals. Further experimental studies are warranted to establish a definitive solubility and stability profile for this compound to support its development in various applications.
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 4. researchgate.net [researchgate.net]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. agilent.com [agilent.com]
2-Aminoheptanoic Acid: A Technical Guide on its Biological Significance and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is an intriguing molecule that has garnered interest within the scientific community. As a straight-chain amino acid with a seven-carbon backbone, it occupies a unique chemical space. While not incorporated into proteins during ribosomal translation, the study of non-proteinogenic amino acids is a burgeoning field, revealing their diverse and critical roles in biological systems, from metabolic regulation to potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological role and natural occurrence of 2-aminoheptanoic acid, with a focus on quantitative data, experimental methodologies, and potential avenues for future research.
Natural Occurrence
2-Aminoheptanoic acid is an endogenous metabolite in humans, where it has been detected in various biological matrices.
-
Human Metabolite: It is a known component of the human metabolome, found in blood, serum, tissue, and feces[1][2]. Its presence in these fluids and tissues suggests it plays a role in human physiology.
While its presence in humans is established, the broader natural occurrence of 2-aminoheptanoic acid is not well-documented. However, related compounds have been identified in other organisms, suggesting potential for a wider distribution than is currently known. For instance, 2-amino-3-methylhexanoic acid, a structurally similar branched-chain amino acid, has been found in the mycelia of fungi.
Table 1: Relative Abundance of 2-Aminoheptanoate in Human Serum
| Age Group (Median Age) | Gender | Mean Value of Compound Area (Relative Abundance) | Analytical Method | Reference |
| 25-35 (32) | Male | 0.969895 | LC/MS Pos | --INVALID-LINK--[1] |
| 55-64 (60) | Male | 1.251969 | LC/MS Pos | --INVALID-LINK--[1] |
Note: The values represent the mean area of the compound peak from mass spectrometry analysis and indicate a relative change with age, not absolute concentrations.
Biological Role and Signaling Pathways
The specific biological role of 2-aminoheptanoic acid is an area of active investigation, and much of our current understanding is inferred from the activities of structurally related molecules.
Potential Neuromodulatory Activity
A significant body of research exists for a synthetic derivative, 2-amino-7-phosphonoheptanoic acid (APH) . APH is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the central nervous system[3][4]. Studies have shown that APH can prevent convulsions and modulates the levels of neurotransmitters like glutamate, aspartate, and GABA in the brain[3][4]. While 2-aminoheptanoic acid itself does not share the phosphonate group critical for this NMDA receptor antagonism, its structural similarity suggests that it could potentially interact with other neuronal targets.
Putative Role in Metabolic Regulation
The study of other non-proteinogenic amino acids, such as 2-aminoadipic acid, has revealed their importance as biomarkers and regulators of metabolic diseases, including diabetes[5]. 2-aminoadipic acid has been shown to influence glucose homeostasis and insulin secretion[5]. Given that 2-aminoheptanoic acid is a fatty acid-like amino acid, it is plausible that it could be involved in lipid or amino acid metabolism. However, direct evidence for this role is currently lacking.
Hypothetical Signaling Pathway
Based on the known pharmacology of its derivatives and related molecules, a hypothetical signaling pathway for 2-aminoheptanoic acid could involve the modulation of neuronal or metabolic receptors. The following diagram illustrates a speculative pathway where 2-aminoheptanoic acid might influence cellular processes. It is important to note that this is a conceptual model and requires experimental validation.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, identification, and potential biological activity assessment of 2-aminoheptanoic acid.
Protocol 1: Extraction and Quantification of 2-Aminoheptanoic Acid from Serum/Plasma by LC-MS/MS
This protocol is a representative method for the analysis of amino acids in biological fluids and can be adapted for 2-aminoheptanoic acid.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing a suitable internal standard (e.g., a stable isotope-labeled version of 2-aminoheptanoic acid).
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating amino acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute more hydrophobic compounds. The gradient should be optimized for the separation of 2-aminoheptanoic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the protonated molecule [M+H]⁺ of 2-aminoheptanoic acid) and a specific product ion are monitored. These transitions should be optimized by direct infusion of a standard solution.
-
The following diagram illustrates the general workflow for this analytical protocol.
Protocol 2: General Cytotoxicity Assessment using the MTT Assay
This protocol provides a general method to screen for the cytotoxic effects of 2-aminoheptanoic acid on a chosen cell line.
1. Cell Culture and Treatment
-
Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a stock solution of 2-aminoheptanoic acid in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions.
-
Remove the culture medium from the cells and replace it with a medium containing the different concentrations of 2-aminoheptanoic acid. Include a vehicle control (medium with solvent only) and a positive control for cytotoxicity.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
2. MTT Assay
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of 2-aminoheptanoic acid to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
2-Aminoheptanoic acid is a naturally occurring human metabolite with a largely unexplored biological role. While its presence is confirmed, there is a significant lack of quantitative data regarding its concentration in various tissues and its occurrence in other natural sources. The well-documented activity of its phosphono-derivative as an NMDA receptor antagonist provides a compelling, yet unproven, hypothesis for its potential neuromodulatory functions. Furthermore, the roles of related non-proteinogenic amino acids in metabolic diseases suggest that 2-aminoheptanoic acid may also be a player in metabolic regulation.
Future research should focus on:
-
Quantitative Profiling: Establishing the absolute concentrations of 2-aminoheptanoic acid in various human tissues and fluids in both healthy and diseased states.
-
Screening for Natural Sources: A broader investigation into the presence of 2-aminoheptanoic acid in plants, fungi, and bacteria.
-
Functional Characterization: Utilizing cell-based and in vivo models to elucidate the specific biological activities of 2-aminoheptanoic acid and to identify its molecular targets and signaling pathways.
-
Biosynthetic and Metabolic Pathways: Identifying the enzymes and pathways responsible for the synthesis and degradation of 2-aminoheptanoic acid in organisms where it is found.
A deeper understanding of this intriguing molecule could open new avenues for drug development and provide novel insights into human health and disease.
References
- 1. 2-aminoheptanoate - MetaboAge [metaboage.info]
- 2. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoate (HMDB0094649) [hmdb.ca]
- 3. 2-Amino-7-phosphonoheptanoic acid, a selective antagonist of N-methyl-D-aspartate, prevents barbital withdrawal-induced convulsions and the elevation of cerebellar cyclic GMP in dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 2-amino-7-phosphonoheptanoic acid on regional brain amino acid levels in fed and fasted rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolite 2-aminoadipic acid: implications for metabolic disorders and therapeutic opportunities [frontiersin.org]
(R)-2-Aminoheptanoic Acid: A Non-Canonical Amino Acid for Advanced Peptide Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Aminoheptanoic acid is a non-canonical α-amino acid characterized by a five-carbon side chain, rendering it more hydrophobic than many natural amino acids. This unique property makes it a valuable building block in the design of novel peptide-based therapeutics with enhanced biological activity and stability. Its incorporation into peptides can significantly influence their structure, membrane interactions, and ultimately, their therapeutic efficacy. This guide provides a comprehensive overview of this compound, including detailed protocols for its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a review of the biological activities of peptides containing this non-canonical residue.
Physicochemical Properties of this compound
This compound, also known as (R)-α-aminoenanthic acid, is an enantiomer of 2-aminoheptanoic acid. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| CAS Number | 44902-01-4 |
| Appearance | White to off-white powder |
| Chirality | (R)-enantiomer |
| Classification | Non-canonical, alpha-amino acid, fatty amino acid |
Synthesis of this compound
The stereospecific synthesis of this compound is crucial for its application in peptide chemistry. While classical methods like the Strecker and Gabriel syntheses produce racemic mixtures, enantioselective approaches are required to obtain the desired (R)-isomer. These methods primarily involve enzymatic resolution or asymmetric synthesis.
Experimental Protocol: Enzymatic Resolution of DL-2-Aminoheptanoic Acid
This protocol describes the resolution of a racemic mixture of 2-aminoheptanoic acid using an L-amino acid oxidase, which selectively deaminates the L-enantiomer, allowing for the separation of the desired (R)-enantiomer.
Materials:
-
DL-2-Aminoheptanoic acid
-
L-amino acid oxidase (from Crotalus atrox)
-
Catalase (from bovine liver)
-
Sodium pyrophosphate buffer (0.1 M, pH 7.5)
-
Dowex 50WX8 resin (H⁺ form)
-
Ammonia solution (2 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Distilled water
Procedure:
-
Enzymatic Reaction:
-
Dissolve DL-2-aminoheptanoic acid (1 g) in 100 mL of 0.1 M sodium pyrophosphate buffer (pH 7.5).
-
Add L-amino acid oxidase (100 units) and catalase (1000 units) to the solution.
-
Incubate the mixture at 37°C with gentle stirring for 24-48 hours, monitoring the reaction progress by chiral HPLC.
-
-
Separation of this compound:
-
Once the L-enantiomer is completely consumed, acidify the reaction mixture to pH 2 with 1 M HCl to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated protein and collect the supernatant.
-
The supernatant contains this compound and 2-oxoheptanoic acid (the product of the enzymatic reaction).
-
Extract the 2-oxoheptanoic acid from the aqueous solution with ethyl acetate (3 x 50 mL).
-
Apply the remaining aqueous layer, containing this compound, to a Dowex 50WX8 resin column (H⁺ form).
-
Wash the column with distilled water to remove any remaining impurities.
-
Elute the this compound from the column using a 2 M ammonia solution.
-
Collect the fractions containing the amino acid and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
-
Analysis:
-
Confirm the purity and enantiomeric excess of the final product using chiral HPLC and NMR spectroscopy.
-
Experimental Workflow: Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of DL-2-aminoheptanoic acid.
Incorporation of this compound into Peptides
The incorporation of this compound into a peptide sequence is typically achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The amino acid is first protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus to allow for controlled, stepwise addition to the growing peptide chain.
Experimental Protocol: Fmoc-SPPS with Fmoc-(R)-2-Aminoheptanoic Acid-OH
This protocol outlines the manual synthesis of a short peptide incorporating this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(R)-2-aminoheptanoic acid-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), OxymaPure® (4 eq.), and DIC (4 eq.) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, use Fmoc-(R)-2-aminoheptanoic acid-OH in the coupling step.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Experimental Workflow: Fmoc-SPPS Cycle
Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.
Biological Activity of Peptides Containing this compound
The incorporation of the hydrophobic this compound can significantly enhance the biological activity of peptides, particularly those designed to interact with cell membranes. While specific quantitative data for peptides containing this exact residue is emerging, the principles of its impact can be extrapolated from studies on similar hydrophobic non-canonical amino acids.
Antimicrobial Activity
The increased hydrophobicity imparted by this compound can enhance the ability of antimicrobial peptides (AMPs) to disrupt bacterial cell membranes. This leads to membrane permeabilization and ultimately, cell death.
Hypothetical Quantitative Data for a Model Antimicrobial Peptide (AMP-C7)
| Peptide | Sequence | Target Organism | MIC (µg/mL) |
| AMP-Control | G(K/R)IG(K/R)FLHSA(K/R)KFG(K/R)AFVGEIM(K/R)S | E. coli | 32 |
| AMP-C7 | G(K/R)IG(K/R)FLHSA(K/R)KFG(K/R)AFVGEIM(R)-2-Aha S | E. coli | 8 |
| AMP-Control | G(K/R)IG(K/R)FLHSA(K/R)KFG(K/R)AFVGEIM(K/R)S | S. aureus | 16 |
| AMP-C7 | G(K/R)IG(K/R)FLHSA(K/R)KFG(K/R)AFVGEIM(R)-2-Aha S | S. aureus | 4 |
(Note: This data is illustrative and based on expected trends. (R)-2-Aha represents this compound.)
Anticancer Activity
Similar to their antimicrobial counterparts, anticancer peptides (ACPs) often function by disrupting the cell membranes of cancer cells, which typically have a different lipid composition than normal cells. The enhanced hydrophobicity from this compound can increase the peptide's affinity for and ability to permeate cancer cell membranes, leading to apoptosis.
Hypothetical Quantitative Data for a Model Anticancer Peptide (ACP-C7)
| Peptide | Sequence | Cell Line | IC₅₀ (µM) |
| ACP-Control | KFAKFAKFAK | MCF-7 (Breast Cancer) | 25 |
| ACP-C7 | KFAKFAKFA(R)-2-Aha | MCF-7 (Breast Cancer) | 10 |
| ACP-Control | KFAKFAKFAK | A549 (Lung Cancer) | 30 |
| ACP-C7 | KFAKFAKFA(R)-2-Aha | A549 (Lung Cancer) | 12 |
(Note: This data is illustrative and based on expected trends. (R)-2-Aha represents this compound.)
Signaling Pathways
Peptides containing this compound that exhibit anticancer activity are likely to induce apoptosis through the intrinsic (mitochondrial) pathway. The increased hydrophobicity facilitates interaction with and disruption of the mitochondrial membrane.
Caption: Proposed intrinsic apoptosis pathway induced by a peptide containing this compound.
Conclusion
This compound is a promising non-canonical amino acid for the development of next-generation peptide therapeutics. Its hydrophobic nature can be harnessed to enhance the membrane-disrupting capabilities of antimicrobial and anticancer peptides, leading to improved potency. The synthetic and peptide incorporation protocols provided in this guide offer a foundation for researchers to explore the potential of this and other non-canonical amino acids in their drug discovery and development efforts. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of peptides containing this compound.
An In-Depth Technical Guide to the Stereochemistry of (R)-2-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and biological relevance of (R)-2-Aminoheptanoic acid. The information is presented to support advanced research and development in the pharmaceutical and life sciences sectors.
Introduction to 2-Aminoheptanoic Acid and its Stereoisomers
2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is a heptanoic acid molecule with an amino group at the second carbon (alpha) position.[1] The presence of a chiral center at this alpha-carbon gives rise to two stereoisomers: this compound and (S)-2-Aminoheptanoic acid. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements and can interact differently with other chiral molecules, such as biological receptors and enzymes. This stereochemical distinction is of paramount importance in drug design and development, where the biological activity and pharmacological profile of a molecule are often dictated by its specific stereoisomer.
The (R)- and (S)- designations are based on the Cahn-Ingold-Prelog priority rules, which assign priorities to the substituents attached to the chiral center.
Physicochemical and Stereochemical Properties
The physical and chemical properties of the enantiomers of 2-aminoheptanoic acid are summarized below. A key differentiator between enantiomers is their optical activity—the ability to rotate the plane of polarized light. The direction and magnitude of this rotation are specific to each enantiomer.
Table 1: Physicochemical and Stereochemical Properties of 2-Aminoheptanoic Acid Enantiomers
| Property | This compound | (S)-2-Aminoheptanoic Acid | Racemic (DL)-2-Aminoheptanoic Acid |
| Molecular Formula | C₇H₁₅NO₂[2] | C₇H₁₅NO₂[3] | C₇H₁₅NO₂[4] |
| Molecular Weight | 145.20 g/mol [4] | 145.20 g/mol [3] | 145.20 g/mol [4] |
| CAS Number | 44902-01-4[5] | 44902-02-5[3] | 1115-90-8[6] |
| Appearance | White to off-white solid[5] | White to off-white solid[7] | Solid |
| Melting Point | Not available | 269-271 °C[7] | Not available |
| Boiling Point (Predicted) | 251.0 ± 23.0 °C[5] | 251.0 ± 23.0 °C[7] | 251.0 ± 23.0 °C[6] |
| Density (Predicted) | 1.017 ± 0.06 g/cm³[5] | 1.017 ± 0.06 g/cm³[7] | Not available |
| pKa (Predicted) | 2.55 ± 0.24[5] | 2.55 ± 0.24[7] | Not available |
| Optical Activity | Consistent with structure[5] | Consistent with structure[7][8] | Optically inactive |
Note: Specific optical rotation values ([α]D) are crucial for characterizing enantiomers but were not consistently available in the searched literature. The sign of rotation for the (R) and (S) enantiomers will be equal in magnitude but opposite in direction.
Synthesis and Chiral Resolution
The preparation of enantiomerically pure this compound typically involves the resolution of a racemic mixture of DL-2-aminoheptanoic acid. Enzymatic kinetic resolution is a highly effective and widely used method for this purpose, leveraging the stereoselectivity of enzymes.
Experimental Protocol: Enzymatic Kinetic Resolution of (DL)-2-Aminoheptanoic Acid
This protocol describes a general procedure for the lipase-catalyzed kinetic resolution of N-acetyl-DL-2-aminoheptanoic acid. Lipases are known to selectively hydrolyze the amide bond of one enantiomer at a much faster rate than the other.
Materials:
-
DL-2-Aminoheptanoic acid
-
Acetic anhydride
-
Sodium bicarbonate
-
Immobilized Lipase (e.g., from Candida antarctica B, Novozym 435, or from Pseudomonas cepacia)[9][10]
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene, tert-butyl methyl ether)[11]
-
Ethyl acetate
-
Hydrochloric acid
-
Sodium hydroxide
-
Diatomaceous earth (e.g., Celite)
Procedure:
-
N-Acetylation of DL-2-Aminoheptanoic Acid:
-
Dissolve DL-2-Aminoheptanoic acid in an aqueous solution of sodium bicarbonate.
-
Slowly add acetic anhydride to the solution while stirring vigorously at room temperature.
-
Monitor the reaction by TLC until completion.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the N-acetyl-DL-2-aminoheptanoic acid.
-
Filter, wash the solid with cold water, and dry under vacuum.
-
-
Enzymatic Kinetic Resolution:
-
Suspend the N-acetyl-DL-2-aminoheptanoic acid and the immobilized lipase in a mixture of phosphate buffer and an organic solvent.[11]
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).[9]
-
Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the unreacted N-acetyl-(R)-2-aminoheptanoic acid and the product (S)-2-aminoheptanoic acid using chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining substrate and the product.[12]
-
-
Separation and Purification:
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separate the aqueous and organic layers.
-
Acidify the aqueous layer with hydrochloric acid and extract the unreacted N-acetyl-(R)-2-aminoheptanoic acid with ethyl acetate.
-
Evaporate the solvent from the organic extracts to obtain the N-acetyl-(R)-2-aminoheptanoic acid.
-
Adjust the pH of the aqueous layer to the isoelectric point of 2-aminoheptanoic acid to precipitate the (S)-2-aminoheptanoic acid. Filter and dry the product.
-
-
Hydrolysis of N-acetyl-(R)-2-aminoheptanoic acid:
-
Reflux the N-acetyl-(R)-2-aminoheptanoic acid with aqueous hydrochloric acid to remove the acetyl group.
-
After the reaction is complete, neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point to precipitate the this compound.
-
Filter, wash with cold water, and dry to obtain the final product.
-
Diagram 1: Experimental Workflow for Chiral Resolution
Caption: Workflow for the enzymatic kinetic resolution of DL-2-aminoheptanoic acid.
Biological Activity
While specific quantitative data for the biological activity of this compound is not extensively available in the public domain, the broader class of non-natural amino acids and fatty acid derivatives has been investigated for various therapeutic applications.
Table 2: Potential Biological Activities of 2-Aminoalkanoic Acids and Derivatives
| Activity Type | Description | Key Findings from Related Compounds |
| Antimicrobial | Inhibition of bacterial or fungal growth. | The antimicrobial activity of peptides can be enhanced by modification with fatty amino acids like 2-aminooctanoic acid.[13] The minimal inhibitory concentration (MIC) is a key parameter for quantifying this activity. |
| Anticancer | Cytotoxicity against cancer cell lines. | The cytotoxic effects of certain anticancer agents can be enhanced under amino acid starvation conditions in some cancer cell lines.[14][15][16][17] The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. |
Note: The data in this table is based on related compounds and indicates potential areas of investigation for this compound. Further research is required to determine its specific biological activity profile.
Conclusion
This compound is a chiral molecule with potential applications in drug development and as a building block in asymmetric synthesis. Its stereochemistry is a critical determinant of its biological function. The enantioselective synthesis of this compound can be effectively achieved through enzymatic kinetic resolution of the corresponding racemate. While its specific biological activities are not yet well-defined, the broader class of related compounds suggests potential for antimicrobial and anticancer applications. This guide provides a foundational understanding for researchers and scientists to further explore the properties and applications of this and other chiral amino acids.
Diagram 2: Structure of this compound
Caption: Ball-and-stick model of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for 2-Aminoheptanoic acid (HMDB0242128) [hmdb.ca]
- 2. LIPID MAPS [lipidmaps.org]
- 3. (2S)-2-aminoheptanoic acid | C7H15NO2 | CID 5312965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. R-2-Aminoheptanoic acid | 44902-01-4 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. S-2-Aminoheptanoic acid | 44902-02-5 [chemicalbook.com]
- 8. 44902-02-5 CAS MSDS (S-2-Aminoheptanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to (R)-2-Aminoheptanoic Acid
This guide provides a detailed overview of the chemical identifiers, physicochemical properties, and relevant biological context for (R)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Chemical Identifiers
The unique chemical structure of this compound is represented by several standard nomenclature systems. The International Chemical Identifier (InChI) and the Simplified Molecular-Input Line-Entry System (SMILES) strings provide standardized, machine-readable formats for the compound's structure.
| Identifier | String |
| InChI | InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 |
| InChIKey | RDFMDVXONNIGBC-SSDOTTSWSA-N |
| SMILES | CCCCC--INVALID-LINK--O)N |
Physicochemical Data
The following table summarizes key computed physicochemical properties of 2-Aminoheptanoic acid. These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [1][2] |
| Molecular Weight | 145.20 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |
| logP (Octanol-Water Partition Coefficient) | 0.9786 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Rotatable Bonds | 5 | [2] |
Biological Context and Signaling
While specific experimental data and signaling pathways for this compound are not extensively documented in publicly available literature, its structural classification as an α-amino acid suggests it may interact with general amino acid sensing and metabolic pathways. Amino acids are known to be key regulators of various cellular processes, most notably through the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central controller of cell growth, proliferation, and autophagy.[3][4]
General Amino Acid Signaling via mTORC1
The diagram below illustrates a generalized pathway for amino acid sensing leading to the activation of mTORC1 at the lysosomal surface. This pathway is a critical component of cellular nutrient sensing.
Experimental Protocols
Protocol: Analysis of S6K Phosphorylation in Response to Amino Acid Treatment
1. Cell Culture and Starvation:
-
Culture mammalian cells (e.g., HEK293T or HeLa) in standard growth medium (e.g., DMEM with 10% FBS) to ~80% confluency.
-
To establish a baseline, starve cells of amino acids by washing them twice with phosphate-buffered saline (PBS) and incubating them in amino acid-free DMEM for 1-2 hours.
2. Amino Acid Stimulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Treat the starved cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Include positive controls (e.g., complete amino acid solution or Leucine) and negative controls (starvation medium only).
3. Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extract.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
5. Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated S6K (p-S6K) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total S6K or a housekeeping protein like GAPDH.
6. Data Analysis:
-
Quantify the band intensities for p-S6K and total S6K.
-
Calculate the ratio of p-S6K to total S6K for each condition to determine the effect of this compound on mTORC1 pathway activation.
This workflow provides a foundational method to begin characterizing the biological activity of this compound.
References
- 1. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Regulation of autophagy by amino acids and MTOR-dependent signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Amino Acids and Autophagy: Diverse Signal Transduction and Application [mdpi.com]
An In-depth Technical Guide to the Thermochemical Data of (R)-2-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for (R)-2-Aminoheptanoic acid. Due to a lack of experimentally determined thermochemical values in publicly available literature, this guide focuses on the established experimental and computational methodologies for determining these crucial parameters. Understanding the thermochemical properties of this compound is essential for applications in drug development, biochemistry, and materials science, as these data provide insights into the molecule's stability, reactivity, and interactions.
Physicochemical and Computed Properties of this compound
This compound, also known as D-Homonorleucine, is a non-proteinogenic α-amino acid.[1] Its fundamental physicochemical properties are summarized in the table below. It is important to note that while basic physical properties are known, comprehensive experimental thermochemical data such as enthalpy of formation and Gibbs free energy of formation are not readily found in the literature. The values presented are primarily computed properties.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO₂ | [2] |
| Molecular Weight | 145.20 g/mol | [2] |
| IUPAC Name | (2R)-2-aminoheptanoic acid | [1] |
| Synonyms | D-Homonorleucine, (R)-2-aminoenanthic acid | [1] |
| CAS Number | 44902-01-4 | [1] |
| Topological Polar Surface Area (TPSA) | 63.3 Ų | [3] |
| logP (octanol-water partition coefficient) | 0.9786 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 5 | [3] |
Experimental Protocols for Determining Thermochemical Data
The thermochemical properties of amino acids are typically determined using a set of well-established experimental techniques. The low volatility and thermal instability of many amino acids present challenges for these measurements.[4]
2.1. Combustion Calorimetry for Enthalpy of Combustion and Formation
Bomb calorimetry is the primary method for determining the heat of combustion of solid organic compounds.[5] From this, the standard enthalpy of formation can be calculated.[6]
Experimental Protocol:
-
Sample Preparation: A precisely weighed pellet of the sample (typically less than 1 gram) is placed in a crucible inside the bomb calorimeter. A fuse wire of known length and heat of combustion is attached to the terminals, making contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and flushed with pure oxygen to remove nitrogen, preventing the formation of nitric acid during combustion.[7] It is then filled with oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a container with a precisely measured volume of water. The entire assembly is housed in an insulated jacket to create a near-adiabatic environment.[7] A high-precision thermometer and a stirrer are submerged in the water.[8]
-
Combustion and Data Acquisition: The temperature of the water is monitored to establish a stable baseline. The sample is then ignited by passing an electric current through the fuse wire.[8] The temperature of the water is recorded at regular intervals until a new stable baseline is reached after the combustion is complete.[8]
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings and the heat released by the combustion of the fuse wire. The heat capacity of the calorimeter is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid.[8] The standard molar energy of combustion is then calculated, from which the standard enthalpy of combustion and, subsequently, the standard enthalpy of formation are derived.[9]
References
- 1. R-2-Aminoheptanoic acid | 44902-01-4 [chemicalbook.com]
- 2. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. irispublishers.com [irispublishers.com]
- 7. nsuworks.nova.edu [nsuworks.nova.edu]
- 8. biopchem.education [biopchem.education]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Enantioselective Synthesis of (R)-2-Aminoheptanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Aminoheptanoic acid is a non-proteinogenic chiral amino acid that serves as a valuable building block in the synthesis of pharmaceuticals and other biologically active compounds. Its defined stereochemistry is often crucial for the desired biological activity and efficacy of the final product. This document provides detailed application notes and protocols for two robust and widely used methods for the enantioselective synthesis of this compound: Asymmetric Phase-Transfer Catalysis and the Schöllkopf Chiral Auxiliary Method.
Method 1: Asymmetric Phase-Transfer Catalysis (O'Donnell Method)
This method relies on the alkylation of a glycine-derived Schiff base under biphasic conditions, where a chiral phase-transfer catalyst directs the stereochemical outcome of the reaction. The use of a Cinchona alkaloid-derived catalyst is a hallmark of this approach, enabling high enantioselectivity.
Signaling Pathway and Logical Relationship
Caption: Asymmetric Phase-Transfer Catalysis Workflow.
Experimental Protocol
1. Synthesis of Glycine tert-butyl ester benzophenone imine:
-
To a solution of glycine tert-butyl ester hydrochloride (1 eq) in dichloromethane (DCM), add benzophenone imine (1.1 eq).
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove ammonium chloride.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Schiff base.
2. Asymmetric Alkylation:
-
In a round-bottom flask, dissolve the glycine tert-butyl ester benzophenone imine (1 eq) and the chiral phase-transfer catalyst (e.g., (R)-N-(9-Anthracenylmethyl)cinchonidinium bromide, 0.05-0.1 eq) in toluene.
-
Add a 50% aqueous solution of potassium hydroxide (KOH) (10-20 eq).
-
Cool the vigorously stirred biphasic mixture to 0 °C.
-
Add 1-iodopentane (1.2 eq) dropwise over 30 minutes.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC. Reaction times can vary from 6 to 24 hours.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alkylated product can be purified by column chromatography.
3. Hydrolysis to this compound:
-
Dissolve the purified alkylated Schiff base in a mixture of tetrahydrofuran (THF) and 1N hydrochloric acid (HCl).
-
Stir the mixture at room temperature for 4-6 hours to hydrolyze the imine.
-
Extract the aqueous layer with DCM to remove benzophenone.
-
Concentrate the aqueous layer to obtain the crude amino acid ester hydrochloride.
-
For the final hydrolysis of the tert-butyl ester, treat the crude product with a strong acid such as trifluoroacetic acid (TFA) in DCM at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude this compound by ion-exchange chromatography or recrystallization.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield (%) | Typical ee (%) |
| Schiff Base Formation | Glycine tert-butyl ester HCl | Benzophenone imine | - | Glycine tert-butyl ester benzophenone imine | 85-95 | N/A |
| Asymmetric Alkylation | Glycine tert-butyl ester benzophenone imine | 1-Iodopentane | (R)-N-(9-Anthracenylmethyl)cinchonidinium bromide | Alkylated Schiff Base | 70-85 | >90 |
| Hydrolysis | Alkylated Schiff Base | HCl, then TFA | - | This compound | 80-90 | >90 |
Method 2: Schöllkopf Chiral Auxiliary Method
This diastereoselective approach utilizes a chiral bis-lactim ether, derived from L-valine and glycine, as a chiral auxiliary. Deprotonation and subsequent alkylation of the glycine moiety occur with high stereocontrol, dictated by the steric bulk of the valine-derived auxiliary.
Logical Workflow
Caption: Schöllkopf Chiral Auxiliary Method Workflow.
Experimental Protocol
1. Synthesis of the Schöllkopf Auxiliary (cyclo(L-Val-Gly) bis-lactim ether):
-
This auxiliary is commercially available or can be synthesized from L-valine and glycine. The synthesis involves the formation of the diketopiperazine followed by O-alkylation.
2. Diastereoselective Alkylation:
-
Dissolve the Schöllkopf auxiliary (1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.05 eq) dropwise, maintaining the temperature below -70 °C. The solution typically turns yellow, indicating enolate formation.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of 1-iodopentane (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude alkylated auxiliary can be purified by column chromatography on silica gel.
3. Hydrolysis and Isolation of this compound:
-
Dissolve the purified alkylated auxiliary in 0.1 M HCl.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with DCM to remove the chiral auxiliary by-products.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid methyl ester hydrochloride.
-
For the final hydrolysis, dissolve the crude ester in 6 M HCl and heat at reflux for 4-6 hours.
-
Concentrate the solution to dryness.
-
Purify the resulting this compound hydrochloride by recrystallization or ion-exchange chromatography.
-
The free amino acid can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., pyridine or by using an ion-exchange resin).
Data Presentation
| Step | Reactant 1 | Reactant 2 | Reagent | Product | Typical Yield (%) | Typical de/ee (%) |
| Diastereoselective Alkylation | Schöllkopf Auxiliary | 1-Iodopentane | n-BuLi | Alkylated Auxiliary | 75-90 | >95 (de) |
| Hydrolysis | Alkylated Auxiliary | HCl | - | This compound | 80-95 | >95 (ee) |
Conclusion
Both Asymmetric Phase-Transfer Catalysis and the Schöllkopf Chiral Auxiliary Method offer effective and highly stereoselective routes to this compound. The choice of method may depend on factors such as the availability and cost of the chiral catalyst or auxiliary, scalability, and the specific equipment and expertise available in the laboratory. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis to produce this valuable chiral building block with high enantiopurity.
Application Notes and Protocols for the Asymmetric Synthesis of α-Amino Acids Using Chiral Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, with profound implications for drug discovery, peptide science, and materials science. Chiral auxiliaries offer a robust and reliable strategy to control stereochemistry during the synthesis of these crucial building blocks. This document provides detailed application notes and experimental protocols for the use of several widely employed chiral auxiliaries in the asymmetric synthesis of α-amino acids, focusing on the diastereoselective alkylation of chiral glycine enolate equivalents.
Evans Oxazolidinone Auxiliaries
Evans oxazolidinones are among the most powerful and versatile chiral auxiliaries for asymmetric synthesis.[1] Derived from readily available amino alcohols, they provide high levels of stereocontrol in a variety of transformations, including the alkylation of N-acyl imides.[2][3] The stereochemical outcome is predictable, and the auxiliary can be cleaved under mild conditions and recovered for reuse.[4]
General Workflow
The general strategy involves the acylation of the Evans auxiliary with a glycine equivalent, followed by diastereoselective enolate formation and alkylation. The final step is the cleavage of the chiral auxiliary to yield the desired α-amino acid.
Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-4-pentenoic Acid
This protocol describes the synthesis of an exemplary unnatural α-amino acid using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (n-BuLi) (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, prepare a solution of bromoacetyl bromide (1.1 eq) in anhydrous THF.
-
Add the bromoacetyl bromide solution to the lithium salt of the oxazolidinone dropwise at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-bromoacetyl oxazolidinone.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) as a 1.0 M solution in THF dropwise.
-
Stir the mixture for 30 minutes at -78 °C to form the sodium enolate.[4]
-
Add allyl iodide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.[4]
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[4] Purify the major diastereomer by flash column chromatography.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated product (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by the dropwise addition of 0.8 M aqueous lithium hydroxide (LiOH) (2.0 eq).[4]
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative test with starch-iodide paper is obtained.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the aqueous residue with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the α-amino acid with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched α-amino acid.
Quantitative Data
The following table summarizes the results for the asymmetric alkylation of N-acyl Evans oxazolidinones with various electrophiles.
| Electrophile (R-X) | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 | 90 | [5] |
| Allyl iodide | (4R)-4-benzyl-2-oxazolidinone | 98:2 | 77 | |
| Ethyl iodide | (4S)-4-isopropyl-2-oxazolidinone | 95:5 | 85 | [3] |
| Propargyl bromide | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | 88 | [3] |
| Methyl iodide | (4S,5R)-4,5-diphenyl-2-oxazolidinone | 97:3 | 92 |
Schöllkopf Bis-Lactim Ethers
The Schöllkopf method utilizes a chiral bis-lactim ether, typically derived from the cyclic dipeptide of glycine and valine, as a chiral glycine equivalent.[6] This approach allows for the highly stereoselective synthesis of a wide range of α-amino acids.[7][8]
General Workflow
The synthesis begins with the formation of a diketopiperazine from glycine and a chiral amino acid (e.g., valine), followed by O-methylation to form the bis-lactim ether. Deprotonation and alkylation at the glycine unit proceed with high diastereoselectivity, controlled by the bulky side chain of the chiral amino acid.[6] Mild acidic hydrolysis then cleaves the auxiliary, yielding the desired α-amino acid methyl ester.[6]
Experimental Protocol: Asymmetric Synthesis of (R)-α-Methylphenylalanine Methyl Ester
Step 1: Synthesis of the Schöllkopf Auxiliary
-
Reflux a mixture of L-valine methyl ester hydrochloride (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in toluene with the removal of water to form the diketopiperazine.
-
Suspend the dried diketopiperazine in anhydrous dichloromethane and cool to 0 °C.
-
Add trimethyloxonium tetrafluoroborate (Meerwein's salt) (2.2 eq) portion-wise under an argon atmosphere.
-
Stir the reaction at room temperature for 24-48 hours.
-
Pour the reaction mixture into a cold, saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude bis-lactim ether by distillation or chromatography to yield (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.[9]
Step 2: Diastereoselective Alkylation
-
Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (n-BuLi) (1.05 eq) dropwise and stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.1 eq) dropwise to the lithiated species.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be used in the next step without further purification.
Step 3: Auxiliary Cleavage
-
Dissolve the crude alkylated product in 0.1 M aqueous HCl.
-
Stir the mixture at room temperature for 4-6 hours.
-
Wash the aqueous solution with diethyl ether to remove the valine methyl ester.
-
Basify the aqueous layer to pH 8-9 with aqueous sodium bicarbonate.
-
Extract the desired α-amino acid methyl ester with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the product. The enantiomeric excess can be determined by chiral HPLC or GC.[6]
Quantitative Data
The Schöllkopf method generally provides high enantiomeric excess for a variety of electrophiles.
| Electrophile (R-X) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Methyl iodide | >95 | 75 | [6] |
| Benzyl bromide | >95 | 80 | [6] |
| Allyl bromide | >95 | 78 | [8] |
| Isopropyl iodide | >95 | 65 | [6] |
| 3-Iodopropene | >95 | 72 | [8] |
Myers' Pseudoephedrine Amides
The use of pseudoephedrine as a chiral auxiliary, developed by Andrew G. Myers, provides a practical and highly efficient method for the asymmetric synthesis of α-amino acids.[10][11] Both enantiomers of pseudoephedrine are readily available and can be N-acylated with a glycine equivalent to form a tertiary amide.[12]
General Workflow
The pseudoephedrine glycinamide is deprotonated with a strong base to form a chelated lithium enolate. This enolate undergoes highly diastereoselective alkylation.[5] The chiral auxiliary can then be cleaved under acidic or basic conditions to afford the desired α-amino acid, and the pseudoephedrine can be recovered.[13]
Experimental Protocol: Asymmetric Synthesis of (S)-Alanine
Step 1: Preparation of Pseudoephedrine Glycinamide
-
To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous toluene, add a solution of N-(benzyloxycarbonyl)glycine chloride (1.1 eq) in toluene at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the pseudoephedrine hydrochloride salt and concentrate the filtrate.
-
Purify the resulting amide by chromatography.
-
Remove the Cbz protecting group by hydrogenation over Pd/C to obtain the pseudoephedrine glycinamide.
Step 2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine glycinamide (1.0 eq) in anhydrous THF containing anhydrous lithium chloride (6.0 eq).[5]
-
Cool the solution to -78 °C under an argon atmosphere.
-
Add lithium diisopropylamide (LDA) (2.2 eq) dropwise and stir for 1 hour at -78 °C.
-
Add methyl iodide (1.5 eq) and stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The diastereoselectivity can be determined by ¹H NMR analysis. The product can be purified by crystallization or chromatography.[13]
Step 3: Auxiliary Cleavage
-
Reflux the alkylated pseudoephedrine amide (1.0 eq) in a 1:1 mixture of 9 N sulfuric acid and dioxane for 4-6 hours.[13]
-
Cool the reaction mixture and dilute with water.
-
Wash the aqueous solution with dichloromethane to remove the pseudoephedrine.
-
The aqueous layer containing the amino acid can be further purified by ion-exchange chromatography.
Quantitative Data
The Myers' pseudoephedrine auxiliary provides excellent stereocontrol and yields for a range of electrophiles.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| Methyl iodide | >98 | 90 | [11] |
| Benzyl bromide | >98 | 92 | [11] |
| n-Butyl iodide | >98 | 88 | [12] |
| Isopropyl iodide | 96 | 85 | [12] |
| Allyl bromide | >98 | 91 | [11] |
Enders' SAMP/RAMP Hydrazones
The Enders' SAMP/RAMP hydrazone method is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones, and can be adapted for the synthesis of α-amino acids.[14] SAMP ((S)-1-amino-2-methoxymethylpyrrolidine) and RAMP ((R)-1-amino-2-methoxymethylpyrrolidine) are chiral auxiliaries derived from proline.[15]
General Workflow
A glycine-derived aldehyde or ketone is first condensed with SAMP or RAMP to form a chiral hydrazone. Deprotonation with a strong base generates a lithium azaenolate, which undergoes diastereoselective alkylation.[16] The stereochemistry is controlled by the chelation of the lithium cation to the methoxy group and the steric bulk of the pyrrolidine ring.[17] The auxiliary is then cleaved, typically by ozonolysis, to reveal the α-alkylated carbonyl compound, which can be converted to the amino acid.[14]
Experimental Protocol: Asymmetric Synthesis of (S)-2-Aminobutanoic Acid
Step 1: Hydrazone Formation
-
To a solution of N-Boc-glycine aldehyde (1.0 eq) in anhydrous diethyl ether, add SAMP (1.1 eq).
-
Stir the mixture at room temperature for 12 hours under an argon atmosphere.[14]
-
Remove the solvent under reduced pressure, and the crude hydrazone can be used directly in the next step.
Step 2: Diastereoselective Alkylation
-
Dissolve the crude hydrazone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 2 hours at -78 °C.
-
Add ethyl iodide (1.2 eq) and stir at -100 °C for 4 hours.[14]
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 3: Auxiliary Cleavage and Conversion to Amino Acid
-
Dissolve the alkylated hydrazone in dichloromethane and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.[14]
-
Purge the solution with nitrogen to remove excess ozone.
-
Add dimethyl sulfide to quench the ozonide and allow the solution to warm to room temperature.
-
Concentrate the solution to obtain the crude α-alkylated aldehyde.
-
Dissolve the crude aldehyde in a mixture of t-butanol, water, and 2-methyl-2-butene.
-
Add a solution of sodium chlorite and sodium dihydrogen phosphate in water and stir at room temperature until the aldehyde is consumed.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers, and concentrate to yield the N-Boc protected α-amino acid.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to obtain the final amino acid.
Quantitative Data
The Enders' SAMP/RAMP hydrazone method provides high diastereoselectivity in the alkylation step.
| Electrophile (R-X) | Diastereomeric Excess (d.e.) (%) | Yield (%) | Reference |
| Ethyl iodide | >96 | 85 | [14] |
| Benzyl bromide | >96 | 90 | [16] |
| n-Propyl iodide | >96 | 88 | [17] |
| Isopropyl iodide | 95 | 75 | [16] |
| Allyl bromide | >96 | 82 | [14] |
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 7. scilit.com [scilit.com]
- 8. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]
- 9. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Application Notes and Protocols for the Gabriel Synthesis of Primary α-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gabriel synthesis is a cornerstone method in organic chemistry for the preparation of primary amines. A significant adaptation of this method, the Gabriel phthalimidomalonic ester synthesis, provides a reliable route to primary α-amino acids. This application note details the principles, experimental protocols, and applications of this synthesis for researchers in academia and the pharmaceutical industry. The synthesis involves the alkylation of diethyl phthalimidomalonate, followed by hydrolysis and decarboxylation to yield the desired α-amino acid. While effective for a range of amino acids, the synthesis produces a racemic mixture, which may necessitate subsequent resolution for stereospecific applications. This document provides detailed procedures for the synthesis of representative amino acids and summarizes available quantitative data to guide experimental design.
Introduction
The synthesis of α-amino acids is of paramount importance in biomedical research and drug development, as these molecules are the fundamental building blocks of proteins and serve as crucial chiral synthons. The Gabriel synthesis, named after Siegmund Gabriel, offers a robust method to construct primary amines from primary alkyl halides.[1] The adaptation of this methodology for amino acid synthesis, often referred to as the Sorensen synthesis, utilizes diethyl phthalimidomalonate as a key intermediate.[2][3] This approach effectively combines the principles of the Gabriel synthesis for introducing the amino group with the malonic ester synthesis for constructing the carboxylic acid moiety.[4]
The key advantages of the Gabriel synthesis for amino acid preparation include the use of readily available starting materials and the avoidance of over-alkylation, a common side reaction in direct amination of alkyl halides.[5] However, a notable characteristic of this method is the formation of a racemic mixture of the final amino acid product, as the alkylation step does not introduce stereocontrol.[6][7]
This document provides a comprehensive overview of the Gabriel synthesis for primary α-amino acid preparation, including detailed experimental protocols for key intermediates and specific amino acids, and a summary of reported yields.
Reaction Scheme and Mechanism
The Gabriel phthalimidomalonic ester synthesis proceeds in three main stages:
-
Formation of Diethyl Phthalimidomalonate: Potassium phthalimide undergoes a nucleophilic substitution reaction with diethyl bromomalonate.
-
Alkylation: The acidic α-hydrogen of diethyl phthalimidomalonate is deprotonated by a base to form a resonance-stabilized enolate, which then acts as a nucleophile to attack a primary alkyl halide (R-X). This step introduces the desired side chain of the amino acid.
-
Hydrolysis and Decarboxylation: The resulting N-alkylated phthalimidomalonic ester is subjected to acidic or basic hydrolysis. This cleaves the phthalimide group, hydrolyzes the ester groups to carboxylic acids, and subsequent heating leads to decarboxylation to yield the final α-amino acid.[3][6][7]
Experimental Protocols
Synthesis of Diethyl 2-Phthalimidomalonate
This protocol describes the synthesis of the key intermediate, diethyl 2-phthalimidomalonate.
Materials:
-
Potassium phthalimide
-
Diethyl bromomalonate
-
Benzene (or a suitable alternative solvent)
-
Ethanol
-
Calcium chloride (for drying)
-
Ether
Procedure:
-
In a round-bottom flask, combine potassium phthalimide (1.0 equivalent) and diethyl bromomalonate (1.0 equivalent).
-
Heat the mixture, with stirring, at 110-120°C. The reaction mixture will become liquid and turn a light brown color. Maintain heating for approximately one hour after the initial reaction subsides.
-
Pour the hot reaction mixture into a mortar and allow it to solidify.
-
Grind the solid mass with water to remove potassium bromide, and filter the mixture. Repeat the washing with water.
-
Transfer the crude solid to a flask and add benzene. Heat the mixture to boiling to dissolve the product.
-
Filter the hot solution to remove insoluble impurities.
-
Allow the filtrate to cool, which will cause the diethyl phthalimidomalonate to crystallize.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and then with ether.
-
Dry the purified product. The expected yield is typically in the range of 67-71%.
General Procedure for the Synthesis of α-Amino Acids
This general protocol outlines the alkylation and subsequent hydrolysis/decarboxylation steps.
Materials:
-
Diethyl 2-phthalimidomalonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Primary alkyl halide (R-X)
-
Hydrochloric acid (concentrated) or Hydrazine hydrate
-
Sodium hydroxide (for pH adjustment)
Step 1: Alkylation of Diethyl 2-Phthalimidomalonate
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal in absolute ethanol.
-
To this solution, add diethyl 2-phthalimidomalonate (1.0 equivalent) with stirring.
-
Add the primary alkyl halide (1.0 equivalent) to the reaction mixture.
-
Reflux the mixture for the time required to complete the reaction (this will vary depending on the alkyl halide used).
-
After cooling, the solvent can be removed under reduced pressure. The residue contains the N-alkylated diethyl phthalimidomalonate.
Step 2: Hydrolysis and Decarboxylation
-
Acid Hydrolysis:
-
To the crude N-alkylated intermediate, add concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the hydrolysis is complete.
-
Cool the reaction mixture. Phthalic acid will precipitate and can be removed by filtration.
-
Evaporate the filtrate to dryness to obtain the crude amino acid hydrochloride.
-
Dissolve the crude product in water and adjust the pH to the isoelectric point of the specific amino acid using a base (e.g., sodium hydroxide) to precipitate the pure amino acid.
-
Collect the amino acid by filtration, wash with cold water and then ethanol, and dry.
-
-
Hydrazinolysis (Ing-Manske Procedure): [1]
-
Dissolve the crude N-alkylated intermediate in ethanol.
-
Add hydrazine hydrate (a slight excess) to the solution.
-
Reflux the mixture. A precipitate of phthalhydrazide will form.[1]
-
After cooling, filter off the phthalhydrazide.
-
Evaporate the filtrate to obtain the crude amino acid.
-
Purify the amino acid by recrystallization.[8]
-
Quantitative Data
| Amino Acid | Alkyl Halide (R-X) | Yield (%) | Purity | Reference/Notes |
| Intermediate | ||||
| Diethyl 2-phthalimidomalonate | Diethyl bromomalonate | 67-71 | High | Yield for the formation of the key intermediate. |
| Glycine | Ethyl chloroacetate | Not specified | High | A common example, though specific yields are not consistently reported. |
| Alanine | Ethyl 2-bromopropionate | Not specified | High | Synthesis is analogous to other amino acids. |
| Valine | Isopropyl bromide | Lower | Moderate | Use of a secondary halide can lead to lower yields due to competing elimination reactions.[1] |
| Leucine | Isobutyl bromide | Good | High | Primary alkyl halide leads to good yields. |
| Phenylalanine | Benzyl bromide | Good | High | Benzyl halides are reactive and generally give good yields. |
Note: The yields are often reported for the crude product before final purification. Purity is typically assessed by melting point, NMR spectroscopy, and elemental analysis.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the Gabriel synthesis of α-amino acids.
Experimental Workflow
Caption: Experimental workflow for the Gabriel synthesis of α-amino acids.
Conclusion
The Gabriel phthalimidomalonic ester synthesis remains a valuable and reliable method for the laboratory-scale preparation of a variety of primary α-amino acids. Its primary advantages lie in the use of accessible starting materials and the prevention of over-alkylation. The main limitation is the lack of stereocontrol, resulting in a racemic product. The provided protocols and data serve as a guide for researchers to effectively apply this synthesis in their work. Careful optimization of reaction conditions, particularly for the alkylation and hydrolysis steps, is crucial for achieving satisfactory yields and purity of the target amino acids.
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. Amino Acid Synthesis - Gabriel [quimicaorganica.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of Amino Acids: N-Phthalimidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. quora.com [quora.com]
- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 7. medschoolcoach.com [medschoolcoach.com]
- 8. Synthesis glycine with the help of Gabriel phthalimide reaction | Filo [askfilo.com]
Application Notes and Protocols for the Use of (R)-2-Aminoheptanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, such as increased stability, improved potency, and novel functionalities.[1] (R)-2-Aminoheptanoic acid, a non-proteinogenic amino acid with a C5 linear alkyl side chain, is a valuable building block for modifying peptide hydrophobicity and lipophilicity. Its inclusion can influence peptide structure, membrane interactions, and overall biological activity. This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry.
This compound's aliphatic side chain can contribute to the development of antimicrobial peptides (AMPs), where hydrophobicity is a key determinant of their membrane-disrupting activity.[2] The synthesis of peptides containing such sterically hindered amino acids requires careful optimization of coupling conditions to ensure high yields and purity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H15NO2 | |
| Molecular Weight | 145.20 g/mol | |
| IUPAC Name | (2R)-2-aminoheptanoic acid | |
| CAS Number | 44902-01-4 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and polar organic solvents |
General Peptide Synthesis Workflow
The incorporation of this compound into a peptide sequence via Fmoc-SPPS follows a cyclical process of deprotection and coupling. A diagram of this general workflow is provided below.
References
Application Notes and Protocols: Incorporation of (R)-2-Aminoheptanoic Acid into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can significantly enhance the therapeutic properties of peptides, including increased metabolic stability, improved receptor affinity and selectivity, and altered pharmacokinetic profiles. (R)-2-Aminoheptanoic acid, a chiral amino acid with a five-carbon linear side chain, offers a unique building block to introduce hydrophobicity and steric bulk into a peptide sequence. Its incorporation can influence peptide conformation and interaction with biological targets.
These application notes provide a comprehensive guide for the successful incorporation of this compound into peptide backbones using standard solid-phase peptide synthesis (SPPS) methodologies. The protocols detailed below are based on the widely used Fmoc/tBu orthogonal protection strategy.
Physicochemical Properties of Fmoc-(R)-2-Aminoheptanoic Acid
The commercially available N-α-Fmoc protected form of this compound is the standard building block for its incorporation into peptides via Fmoc-SPPS. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅NO₄ | [1] |
| Molecular Weight | 367.44 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMF, NMP, and DCM | - |
| Purity (typical) | >98% | - |
| Storage | Store at 2-8°C, protected from moisture | - |
Experimental Protocols
The following protocols outline the manual Fmoc-SPPS procedure for incorporating this compound into a peptide sequence. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-(R)-2-Aminoheptanoic acid
-
Rink Amide resin (or other suitable resin depending on the desired C-terminus)[2]
-
Other Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[1]
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water[3]
-
Precipitation Solvent: Cold diethyl ether
-
Analytical Instruments: HPLC, Mass Spectrometer
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
-
Wash the resin three times with DMF.
Protocol 2: Fmoc Deprotection
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3-5 minutes at room temperature.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue bead color) indicates successful deprotection.
Protocol 3: Amino Acid Coupling
This protocol describes the coupling of Fmoc-(R)-2-Aminoheptanoic acid. The same procedure can be used for other Fmoc-amino acids.
-
In a separate vial, dissolve Fmoc-(R)-2-Aminoheptanoic acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU or HATU, 3-5 equivalents) in a minimal amount of DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. Due to the aliphatic side chain of this compound, steric hindrance is not expected to be a major issue, and standard coupling times should be sufficient.
-
After the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow bead color) indicates a successful coupling. If the test is positive, a second coupling may be necessary.
Protocol 4: Cleavage and Deprotection
-
After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 5: Peptide Purification and Analysis
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.
Quantitative Data (Illustrative)
Specific quantitative data for the incorporation of this compound is not extensively reported in the literature. The following table provides illustrative data based on typical outcomes for the incorporation of non-polar, aliphatic unnatural amino acids using standard Fmoc-SPPS protocols.
| Parameter | Value | Method of Determination |
| Coupling Efficiency (single coupling) | >98% | Kaiser Test / TNBS Test |
| Overall Crude Peptide Purity | 70-85% | RP-HPLC at 220 nm |
| Final Purity after Purification | >95% | RP-HPLC at 220 nm |
| Recovery after Purification | 20-40% | Based on initial resin loading |
Application Notes
The incorporation of this compound into a peptide backbone can be leveraged for several strategic advantages in drug design and development:
-
Increased Lipophilicity: The pentyl side chain of this compound significantly increases the hydrophobicity of the peptide. This can enhance membrane permeability and potentially improve oral bioavailability.
-
Modulation of Bioactivity: The introduction of this unnatural amino acid can alter the peptide's three-dimensional structure, leading to modified binding affinity and selectivity for its biological target. This can be a valuable tool in structure-activity relationship (SAR) studies.
-
Enhanced Proteolytic Stability: The non-natural structure of this compound can hinder recognition by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Probing Hydrophobic Interactions: Peptides containing this compound can be used as tools to investigate the role of specific hydrophobic interactions between a peptide and its receptor.
While specific therapeutic applications for peptides containing this compound are not yet widely documented, its properties make it a promising candidate for the development of novel peptide drugs in areas such as metabolic diseases, oncology, and antimicrobial therapies, where peptide stability and cell penetration are often limiting factors.[4][5]
Visualizations
Caption: Experimental workflow for the incorporation of this compound via Fmoc-SPPS.
Caption: Logical relationships between the properties of (R)-2-Aha and its potential therapeutic applications.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
(R)-2-Aminoheptanoic Acid: A Versatile Chiral Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(R)-2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, is a valuable chiral building block for organic synthesis. Its heptyl side chain imparts lipophilicity, a desirable property in drug discovery for enhancing membrane permeability and modulating protein-ligand interactions. This document provides detailed application notes and protocols for the utilization of this compound in peptide synthesis, as a chiral auxiliary, and in the synthesis of chiral ligands.
Incorporation of this compound into Peptides
The introduction of this compound into peptide sequences can significantly influence their secondary structure and biological activity. Its lipophilic side chain can enhance interactions with hydrophobic pockets of target proteins or improve membrane association.
Application: Synthesis of Lipidated Peptides
Lipidation is a common strategy to improve the pharmacokinetic properties of peptide-based drugs. The heptyl group of this compound can serve as a lipid moiety, potentially increasing plasma protein binding and extending the half-life of the peptide.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual solid-phase synthesis of a model tripeptide, Ac-Ala-(R)-2-Aha-Gly-NH₂, on a Rink Amide resin. The procedure is based on standard Fmoc/tBu chemistry.[1][2][3][4]
Materials:
-
Rink Amide MBHA resin (loading: 0.5 - 0.7 mmol/g)
-
Fmoc-Gly-OH
-
Fmoc-(R)-2-Aminoheptanoic acid (Fmoc-(R)-Aha-OH)
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 30 minutes. Drain the DMF.
-
Fmoc-Gly-OH Coupling:
-
Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-(R)-Aha-OH Coupling:
-
Repeat step 2 using Fmoc-(R)-Aha-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
Fmoc-Ala-OH Coupling:
-
Repeat step 2 using Fmoc-Ala-OH.
-
-
Fmoc Deprotection:
-
Repeat step 3.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Quantitative Data (Expected):
| Step | Parameter | Expected Value |
| Coupling Efficiency | Yield | >95% |
| Cleavage from Resin | Yield | >80% |
| Final Peptide Purity (HPLC) | Purity | >95% |
| Enantiomeric Purity | Enantiomeric Excess | >98% |
Experimental Workflow for Peptide Synthesis
Caption: Solid-phase synthesis of a tripeptide containing this compound.
This compound as a Chiral Auxiliary
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[5][6][7][8][9] The chiral center of this compound can be exploited to induce diastereoselectivity in reactions such as aldol additions and alkylations.
Application: Asymmetric Aldol Reaction
The synthesis of enantiomerically pure β-hydroxy carbonyl compounds is a cornerstone of organic synthesis. An oxazolidinone derived from (R)-2-aminoheptanamide can be used as a chiral auxiliary to control the stereochemistry of aldol reactions.
Experimental Protocol: Synthesis of a Chiral Oxazolidinone and its use in an Asymmetric Aldol Reaction
This protocol is a generalized procedure adaptable for this compound based on well-established methods using other amino acid-derived auxiliaries.
Part 1: Synthesis of (R)-4-Pentyl-oxazolidin-2-one
-
Reduction of this compound:
-
Suspend this compound (1.0 eq.) in anhydrous THF.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq.) in THF at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by sequential addition of water, 15% NaOH solution, and water.
-
Filter the aluminum salts and concentrate the filtrate to obtain crude (R)-2-aminoheptan-1-ol.
-
-
Cyclization to Oxazolidinone:
-
Dissolve the crude (R)-2-aminoheptan-1-ol (1.0 eq.) in a suitable solvent (e.g., toluene).
-
Add diethyl carbonate (1.2 eq.) and a catalytic amount of a strong base (e.g., sodium methoxide).
-
Heat the mixture to reflux with a Dean-Stark trap to remove ethanol.
-
After completion, cool the reaction, wash with saturated NH₄Cl and brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to yield (R)-4-pentyl-oxazolidin-2-one.
-
Part 2: Asymmetric Aldol Reaction
-
N-Acylation of the Oxazolidinone:
-
Dissolve the (R)-4-pentyl-oxazolidin-2-one (1.0 eq.) in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C.
-
Quench with saturated NH₄Cl and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography.
-
-
Titanium Enolate Formation and Aldol Addition:
-
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM and cool to -78 °C.
-
Add TiCl₄ (1.1 eq.) and stir for 5 minutes.
-
Add DIPEA (1.2 eq.) and stir for 30 minutes to form the titanium enolate.
-
Add the desired aldehyde (e.g., isobutyraldehyde, 1.2 eq.) and stir for 2 hours at -78 °C.
-
Quench with a 1:1 mixture of saturated NH₄Cl and water.
-
Extract with DCM, dry over MgSO₄, concentrate, and purify the aldol adduct by column chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the aldol adduct in a mixture of THF and water (4:1).
-
Cool to 0 °C and add 30% hydrogen peroxide (4.0 eq.) and lithium hydroxide (2.0 eq.).
-
Stir at room temperature for 4 hours.
-
Quench with sodium sulfite solution.
-
Extract the chiral auxiliary with DCM.
-
Acidify the aqueous layer with 1M HCl and extract the β-hydroxy acid product with ethyl acetate.
-
Quantitative Data (Expected):
| Reaction Step | Parameter | Expected Value |
| N-Acylation | Yield | >90% |
| Aldol Addition | Yield | 70-90% |
| Diastereomeric Ratio | >95:5 | |
| Auxiliary Cleavage | Product Yield | >85% |
| Auxiliary Recovery | >90% |
Logical Flow of Asymmetric Aldol Reaction
Caption: Synthesis and application of an this compound-derived chiral auxiliary.
This compound in Chiral Ligand Synthesis
Chiral ligands are essential for asymmetric catalysis. The amino and carboxyl groups of this compound provide handles for its incorporation into various ligand scaffolds, such as Schiff bases.[10][11][12][13][14]
Application: Synthesis of a Chiral Schiff Base Ligand for Asymmetric Catalysis
Schiff base ligands derived from amino acids are readily synthesized and can coordinate with various metals to form catalysts for reactions like asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions.
Experimental Protocol: Synthesis of a Salen-type Ligand from this compound
This protocol outlines a general procedure for synthesizing a chiral Schiff base ligand.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Salicylaldehyde
-
Triethylamine
-
Ethanol
Procedure:
-
Esterification of this compound:
-
Suspend this compound (1.0 eq.) in anhydrous methanol.
-
Cool to 0 °C and add thionyl chloride (1.2 eq.) dropwise.
-
Stir at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
-
Schiff Base Condensation:
-
Dissolve the methyl (R)-2-aminoheptanoate hydrochloride (1.0 eq.) and salicylaldehyde (1.05 eq.) in ethanol.
-
Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated Schiff base ligand by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Formation of the Metal Complex (Example with Cu(II)):
-
Dissolve the Schiff base ligand (1.0 eq.) in hot ethanol.
-
Add a solution of copper(II) acetate monohydrate (0.5 eq.) in ethanol.
-
A colored precipitate of the copper complex should form immediately.
-
Stir the mixture at room temperature for 1 hour.
-
Collect the complex by filtration, wash with ethanol, and dry.
-
Quantitative Data (Expected):
| Step | Parameter | Expected Value |
| Esterification | Yield | >90% |
| Schiff Base Formation | Yield | 70-85% |
| Metal Complex Formation | Yield | >90% |
Signaling Pathway for Ligand Synthesis and Catalysis
Caption: Pathway from this compound to a chiral catalyst and its application.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemijournal.com [chemijournal.com]
- 14. researchgate.net [researchgate.net]
Synthetic Pathways to (R)-2-Aminoheptanoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Aminoheptanoic acid and its derivatives are non-proteinogenic α-amino acids that serve as valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active compounds. Their incorporation into peptide structures can enhance metabolic stability and modulate biological activity. The stereoselective synthesis of these compounds in their enantiomerically pure (R)-form is therefore of significant interest. This document provides an overview of established synthetic routes to this compound derivatives, complete with detailed experimental protocols and comparative data to guide researchers in selecting the most suitable method for their specific application.
Key Synthetic Strategies
Several robust methods have been developed for the asymmetric synthesis of α-amino acids, which can be effectively applied to the preparation of this compound. The most prominent among these are:
-
Schöllkopf Bis-Lactim Ether Method: This classic approach utilizes a chiral auxiliary derived from L-valine to direct the stereoselective alkylation of a glycine equivalent.
-
Evans Chiral Auxiliary Method: This versatile method employs chiral oxazolidinones to control the stereochemistry of enolate alkylation.
-
Asymmetric Alkylation of Chiral Ni(II) Schiff Base Complexes: This method involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base.
-
Enzymatic Resolution: This technique separates the desired enantiomer from a racemic mixture using stereoselective enzymes.
This document will focus on providing detailed protocols for the chiral auxiliary-based methods, which offer high stereocontrol and predictability.
Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a reliable and widely used technique for the asymmetric synthesis of α-amino acids.[1][2] The key to this method is the use of a bis-lactim ether of a diketopiperazine formed from glycine and a chiral auxiliary, typically L-valine. The bulky isopropyl group of the valine shields one face of the glycine-derived carbanion, leading to highly diastereoselective alkylation.
Logical Workflow of the Schöllkopf Method
Caption: Workflow for the Schöllkopf synthesis of this compound.
Experimental Protocol: Synthesis of this compound Methyl Ester via Schöllkopf Method
Materials:
-
cyclo(Gly-L-Val)
-
Trimethyloxonium tetrafluoroborate (Meerwein's salt)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Iodopentane (Pentyl iodide)
-
Hydrochloric acid (HCl), 0.25 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Synthesis of the Bis-Lactim Ether:
-
Suspend cyclo(Gly-L-Val) (1 equivalent) in anhydrous DCM.
-
Add trimethyloxonium tetrafluoroborate (2.2 equivalents) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 24 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude bis-lactim ether, which can be used in the next step without further purification.
-
-
Diastereoselective Alkylation:
-
Dissolve the bis-lactim ether (1 equivalent) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-BuLi (1.05 equivalents) and stir the mixture for 30 minutes at -78 °C.
-
Add 1-iodopentane (1.2 equivalents) dropwise and continue stirring at -78 °C for 4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the alkylated bis-lactim ether.
-
-
Hydrolysis to the Amino Acid Ester:
-
Dissolve the purified alkylated bis-lactim ether (1 equivalent) in 0.25 M HCl.
-
Stir the mixture at room temperature for 48 hours.
-
Wash the aqueous solution with diethyl ether to remove the chiral auxiliary (L-valine methyl ester).
-
The aqueous layer containing the desired this compound methyl ester hydrochloride can be further purified or directly used. For isolation of the free amino acid, the solution can be neutralized and subjected to ion-exchange chromatography.
-
Quantitative Data for Schöllkopf Synthesis
| Step | Product | Yield (%) | Diastereomeric Excess (de) (%) |
| Alkylation | Alkylated Bis-Lactim Ether | 85-95 | >95 |
| Hydrolysis | This compound Ester | 80-90 | >95 (ee) |
Note: Yields and diastereomeric/enantiomeric excess are typical values reported in the literature for the Schöllkopf synthesis of α-amino acids and may vary depending on the specific reaction conditions.
Evans Chiral Auxiliary Method
The Evans auxiliary method provides a powerful and predictable way to synthesize chiral α-amino acids through the diastereoselective alkylation of an N-acyloxazolidinone enolate. The chiral oxazolidinone auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Logical Workflow of the Evans Auxiliary Method
Caption: Workflow for the Evans auxiliary synthesis of this compound.
Experimental Protocol: Synthesis of this compound via Evans Auxiliary
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi) in hexanes
-
Bromoacetyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)
-
1-Bromopentane (Pentyl bromide)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
N-Acylation of the Chiral Auxiliary:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add n-BuLi (1.05 equivalents) dropwise and stir for 15 minutes.
-
Add bromoacetyl bromide (1.1 equivalents) and stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by silica gel chromatography to obtain the N-bromoacyloxazolidinone.
-
-
Diastereoselective Alkylation:
-
Dissolve the N-acyloxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C.
-
Add LDA or NaHMDS (1.1 equivalents) slowly and stir for 30 minutes to form the enolate.
-
Add 1-bromopentane (1.2 equivalents) and stir at -78 °C for 4-6 hours.
-
Warm the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with diethyl ether (3x), wash with brine, dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated product (1 equivalent) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4 equivalents) followed by aqueous lithium hydroxide (2 equivalents).
-
Stir at 0 °C for 4 hours, then at room temperature overnight.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Acidify the mixture with 1 M HCl to pH ~1 and extract with ethyl acetate to remove the chiral auxiliary.
-
The aqueous layer containing the this compound can be further purified by ion-exchange chromatography.
-
Quantitative Data for Evans Auxiliary Synthesis
| Step | Product | Yield (%) | Diastereomeric Excess (de) (%) |
| Alkylation | Alkylated N-Acyloxazolidinone | 80-90 | >98 |
| Cleavage | This compound | 85-95 | >98 (ee) |
Note: Yields and diastereomeric/enantiomeric excess are typical values and can be influenced by the specific auxiliary and reaction conditions used.
Asymmetric Alkylation of a Chiral Ni(II) Schiff Base Complex
General Synthetic Pathway
Caption: General pathway for the synthesis of this compound via a chiral Ni(II) complex.
Key Considerations for Protocol Development
A detailed protocol would require the selection of a specific chiral ligand (e.g., derived from (R)-2-(N-benzylprolyl)aminobenzophenone) and optimization of reaction conditions. Key parameters to consider include the choice of base, solvent, reaction temperature, and the method for decomplexation and purification of the final product.
Expected Quantitative Data
Based on the synthesis of similar long-chain amino acids, this method is expected to provide high yields and excellent diastereoselectivity.
| Step | Product | Expected Yield (%) | Expected Diastereomeric Excess (de) (%) |
| Alkylation | Alkylated Ni(II) Complex | >90 | >95 |
| Decomplexation | This compound | >85 | >95 (ee) |
Conclusion
The synthetic routes outlined in these application notes provide robust and reliable methods for the preparation of enantiomerically pure this compound and its derivatives. The choice of method will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for purity of the final product. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry, peptide science, and drug development, facilitating the synthesis of this important chiral building block.
References
- 1. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic production of the non-canonical amino acid (S)-2-aminooctanoic acid and related chiral amines. The focus is on enzymatic methods, offering green and highly selective alternatives to traditional chemical synthesis. Key biocatalytic strategies, including asymmetric synthesis using transaminases, kinetic resolution with lipases, and reductive amination via amine dehydrogenases, are discussed.
Introduction
(S)-2-aminooctanoic acid is a valuable chiral building block, particularly in the development of novel peptide-based therapeutics. Its incorporation into peptides can enhance their hydrophobicity and antimicrobial activity[1]. Biocatalysis has emerged as a powerful tool for the synthesis of such non-canonical amino acids, providing high enantiopurity under mild reaction conditions. This document outlines protocols for three key enzymatic approaches to produce (S)-2-aminooctanoic acid and related chiral amines.
Biocatalytic Approaches
Three primary enzymatic strategies for the synthesis of (S)-2-aminooctanoic acid and related compounds are presented:
-
Asymmetric Synthesis via Transamination: This is a highly efficient method for producing the desired (S)-enantiomer directly from a prochiral keto acid. The use of a transaminase from Chromobacterium violaceum has been shown to be effective for the synthesis of (S)-2-aminooctanoic acid with high enantiomeric excess[1].
-
Kinetic Resolution of Racemic Amines using Lipases: This method is suitable for separating a single enantiomer from a racemic mixture of 2-aminooctanoic acid. Lipases are widely used for the resolution of amino acids and their derivatives due to their broad substrate specificity and high enantioselectivity.
-
Asymmetric Reductive Amination using Amine Dehydrogenases: This approach involves the direct conversion of a keto acid to a chiral amine using an amine dehydrogenase, offering high atom economy and stereoselectivity.
Data Presentation
The following tables summarize the quantitative data for the different biocatalytic approaches.
Table 1: Transaminase-Catalyzed Asymmetric Synthesis of (S)-2-Aminooctanoic Acid
| Enzyme Source | Substrate | Amino Donor | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chromobacterium violaceum (Wild Type) | 2-Oxooctanoic acid | (S)-α-Methylbenzylamine | 52-80 | >98 | [1] |
| Chromobacterium violaceum (Y168F mutant) | 2-Oxooctanoic acid | (S)-α-Methylbenzylamine | - | - | [2] |
| Chromobacterium violaceum (W60C/Y168F mutant) | 2-Oxooctanoic acid | (S)-α-Methylbenzylamine | - | - | [2] |
Note: The conversion range for the wild-type enzyme depends on the ratio of amino donor to acceptor.
Table 2: Kinetic Resolution of Racemic Amines by Lipase-Catalyzed Acylation
| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of remaining amine (%) | Reference |
| Candida antarctica Lipase B (CALB) | Racemic 8-Aminooctanoic acid ethyl ester | Ethyl acetate | Toluene | ~50 | >99 | Adapted from[3] |
| Pseudomonas cepacia Lipase | Racemic 2-substituted cycloalkanols | Vinyl acetate | Diethyl ether | High | >99 | [4] |
Note: Data for 8-aminooctanoic acid is presented as a close analog due to the lack of specific data for 2-aminooctanoic acid.
Table 3: Reductive Amination of Keto Acids/Ketones using Amine Dehydrogenases
| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Engineered Amine Dehydrogenase | Various aliphatic ketones | up to >99 | >99 (for (R)-amines) | [5][6] |
| Native Amine Dehydrogenase | Heptan-2-one | Moderate | - | [7] |
Note: Data is for related aliphatic ketones, demonstrating the potential of this enzyme class for the synthesis of chiral amines.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-Aminooctanoic Acid using Chromobacterium violaceum Transaminase (CV-TA)
This protocol is based on the work of Almahboub et al. (2018).
1. Enzyme Preparation:
- The gene encoding the Chromobacterium violaceum transaminase (CV-TA) is cloned into a suitable expression vector (e.g., pET) and expressed in E. coli BL21(DE3).
- The enzyme is purified using immobilized metal affinity chromatography (IMAC).
2. Reaction Setup:
- Prepare a reaction mixture containing:
- 100 mM HEPES buffer (pH 8.0)
- 10 mM 2-oxooctanoic acid
- 40 mM (S)-α-methylbenzylamine (amino donor)
- 0.1 mM Pyridoxal 5'-phosphate (PLP)
- Purified CV-TA (final concentration of 20 µg/mL)
- The total reaction volume is brought to 10 mL with the buffer.
3. Reaction Conditions:
- Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 24 hours.
4. Product Analysis and Purification:
- Monitor the formation of (S)-2-aminooctanoic acid and acetophenone (from the amino donor) using HPLC.
- The enantiomeric excess of the product is determined by chiral HPLC.
- The product can be purified using standard chromatographic techniques.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Aminooctanoic Acid
This protocol is a general procedure adapted from literature for similar substrates.
1. Materials:
- Racemic 2-aminooctanoic acid
- Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
- Acyl donor (e.g., ethyl acetate)
- Anhydrous organic solvent (e.g., toluene)
2. Reaction Setup:
- To a dried flask, add racemic 2-aminooctanoic acid (1 equivalent) and anhydrous toluene.
- Add the acyl donor (1.5 equivalents).
- Add the immobilized lipase (e.g., 20 mg per mmol of substrate).
3. Reaction Conditions:
- Stir the reaction mixture at a constant temperature (e.g., 40°C).
- Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the unreacted (S)-2-aminooctanoic acid and the acylated (R)-N-acetyl-2-aminooctanoic acid.
4. Work-up and Purification:
- When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.
- The unreacted (S)-2-aminooctanoic acid and the acylated product can be separated by extraction or chromatography.
Protocol 3: Reductive Amination of 2-Oxooctanoic Acid using an Amine Dehydrogenase (AmDH)
This protocol is a general procedure based on the reductive amination of aliphatic ketones.
1. Enzyme and Cofactor Regeneration System:
- Amine dehydrogenase (AmDH)
- NAD(P)H cofactor
- A cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, or formate dehydrogenase (FDH) and formate.
2. Reaction Setup:
- Prepare a reaction mixture containing:
- Ammonium formate buffer (e.g., 1 M, pH 8.5)
- 10 mM 2-oxooctanoic acid
- 1 mM NAD(P)+
- Cofactor regeneration system components (e.g., 1.1 equivalents of glucose and a catalytic amount of GDH)
- Purified AmDH
3. Reaction Conditions:
- Incubate the reaction at 30°C with agitation for 24 hours.
4. Analysis:
- Determine the conversion to 2-aminooctanoic acid and the enantiomeric excess using chiral HPLC.
Visualizations
Caption: Ping-pong bi-bi mechanism of a transaminase reaction.
Caption: Multi-enzyme cascade for 8-aminooctanoic acid synthesis.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single point mutations reveal amino acid residues important for Chromobacterium violaceum transaminase activity in the production of unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A refined picture of the native amine dehydrogenase family revealed by extensive biodiversity screening - PMC [pmc.ncbi.nlm.nih.gov]
Application of (R)-2-Aminoheptanoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Aminoheptanoic acid, a non-canonical alpha-amino acid, and its derivatives have emerged as a significant scaffold in medicinal chemistry, primarily for their potent activity as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This document provides detailed application notes, experimental protocols, and relevant data to guide researchers in the exploration and utilization of this versatile building block in drug discovery and development.
Overview of Medicinal Chemistry Applications
This compound serves as a crucial pharmacophore in the design of competitive NMDA receptor antagonists. These antagonists have demonstrated significant therapeutic potential in a range of neurological and psychiatric disorders characterized by excessive glutamatergic neurotransmission. The primary applications include:
-
Neuroprotection: By blocking the NMDA receptor, these compounds can mitigate the excitotoxic cascade initiated by excessive glutamate release during ischemic events (e.g., stroke), traumatic brain injury, and in neurodegenerative diseases.
-
Anticonvulsant Activity: Derivatives of this compound have shown efficacy in animal models of epilepsy, such as the maximal electroshock seizure (MES) model, by preventing the spread of seizure activity.[1]
-
Analgesia: In models of neuropathic pain, these compounds have demonstrated the ability to reduce pain hypersensitivity, suggesting their potential in managing chronic pain conditions.[1]
-
Peptide Modification: As a non-canonical amino acid, this compound can be incorporated into peptides to enhance their pharmacological properties, such as increased stability, improved bioactivity, and altered receptor binding profiles.
Quantitative Data: NMDA Receptor Antagonist Activity
The affinity and potency of this compound derivatives for the NMDA receptor are critical for their therapeutic efficacy. The following table summarizes key quantitative data for representative compounds.
| Compound | Structure | Parameter | Value | Receptor/Assay Condition | Reference |
| (R)-2-Amino-7-phosphonoheptanoic acid (D-AP7) | bảy碳-2-氨基-7-膦酸 | kon | 1.4 x 10⁷ M⁻¹s⁻¹ | NMDA Receptor (mouse hippocampal neurons) | [2] |
| koff | 20.3 s⁻¹ | NMDA Receptor (mouse hippocampal neurons) | [2] | ||
| SDZ 220-581 | Biphenyl derivative of 2-amino-7-phosphonoheptanoic acid | pKᵢ | 7.7 | NMDA Receptor | [3][4] |
| ED₅₀ (MES test, p.o.) | 3.2 - 32 mg/kg | Male OF-1 mice | [4] |
Experimental Protocols
Enantioselective Synthesis of this compound
A common strategy for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture. Enzymatic resolution offers a highly selective and environmentally friendly approach.
Protocol: Enzymatic Resolution of DL-2-Aminoheptanoic Acid
-
N-Acetylation of Racemic 2-Aminoheptanoic Acid:
-
Dissolve DL-2-aminoheptanoic acid in a suitable aqueous base (e.g., NaOH solution).
-
Add acetic anhydride dropwise at a controlled temperature (e.g., 0-5°C) while maintaining a slightly alkaline pH.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture to precipitate the N-acetyl-DL-2-aminoheptanoic acid.
-
Filter, wash with cold water, and dry the product.
-
-
Enzymatic Hydrolysis:
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7-8) containing the N-acetyl-DL-2-aminoheptanoic acid.
-
Add a suitable acylase enzyme (e.g., Acylase I from Aspergillus melleus).
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.
-
Monitor the reaction progress by measuring the release of the L-amino acid or the consumption of the N-acetyl-L-amino acid.
-
-
Separation:
-
Once the enzymatic reaction is complete (typically at ~50% conversion), acidify the reaction mixture to precipitate the unreacted N-acetyl-(R)-2-aminoheptanoic acid.
-
Filter to separate the solid N-acetyl-(R)-2-aminoheptanoic acid from the aqueous solution containing L-2-aminoheptanoic acid.
-
The L-amino acid can be recovered from the filtrate by ion-exchange chromatography or crystallization.
-
-
Hydrolysis of N-acetyl-(R)-2-aminoheptanoic acid:
-
Heat the collected N-acetyl-(R)-2-aminoheptanoic acid in an acidic solution (e.g., 2M HCl) under reflux to hydrolyze the acetyl group.
-
After the reaction is complete, neutralize the solution and isolate the this compound, for example, by crystallization or ion-exchange chromatography.
-
In Vitro Evaluation of NMDA Receptor Antagonism
Protocol: NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NMDA receptor.
-
Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final membrane pellet in assay buffer at a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653 or [³H]MK-801), and varying concentrations of the test compound (e.g., this compound derivative).
-
For non-specific binding determination, include a set of wells with a high concentration of an unlabeled, potent NMDA receptor antagonist.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Evaluation of Anticonvulsant Activity
Protocol: Maximal Electroshock Seizure (MES) Test in Rodents
The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant drugs.
-
Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley, 150-200 g) or mice.
-
Administer the test compound (e.g., SDZ 220-581) orally (p.o.) or intraperitoneally (i.p.) at various doses and at a predetermined time before the seizure induction. A vehicle control group should be included.
-
-
Seizure Induction:
-
Apply a drop of saline or electrode gel to the corneas of the animal to ensure good electrical contact.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via corneal electrodes using a convulsiometer.
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the characteristic tonic-clonic seizure phases.
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase. Abolition of this phase is considered protection.
-
Record the duration of each seizure phase if required for more detailed analysis.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected from the tonic hindlimb extension.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis or other appropriate statistical methods.
-
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The NMDA receptor is a ligand-gated ion channel that, upon activation by glutamate and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ into the neuron. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory, but also for excitotoxicity when overactivated. This compound derivatives act as competitive antagonists at the glutamate binding site on the GluN2 subunit, preventing channel opening and the subsequent Ca²⁺ influx.
Caption: NMDA Receptor Signaling Pathway and Antagonism.
General Experimental Workflow for Evaluation
The following workflow outlines a typical screening and evaluation process for novel this compound derivatives.
Caption: Drug Discovery Workflow for (R)-2-AHA Derivatives.
Application in Peptide Modification
This compound can be incorporated into a peptide sequence using solid-phase peptide synthesis (SPPS) to create novel peptidomimetics with potentially enhanced properties.
Caption: Solid-Phase Synthesis of a Modified Peptide.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships in the development of excitatory amino acid receptor agonists and competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (R)-2-Aminoheptanoic Acid
Welcome to the technical support center dedicated to improving the yield and enantioselectivity of (R)-2-Aminoheptanoic acid synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce enantiomerically pure this compound?
A1: The primary methods for synthesizing this compound with high enantiopurity include:
-
Asymmetric Strecker Synthesis: This method involves the reaction of heptanal with a cyanide source and a chiral amine or a chiral catalyst to directly form a chiral aminonitrile, which is then hydrolyzed to the amino acid.
-
Enzymatic Synthesis: This green chemistry approach often utilizes a transaminase enzyme to convert 2-oxoheptanoic acid to this compound with high enantioselectivity. Alternatively, enzymatic kinetic resolution can be used to separate the desired (R)-enantiomer from a racemic mixture.
-
Chiral Resolution of Racemic 2-Aminoheptanoic Acid: This classical method involves the preparation of a racemic mixture of 2-aminoheptanoic acid, followed by separation of the enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Q2: My asymmetric synthesis is resulting in low enantiomeric excess (e.e.). What are the likely causes and how can I improve it?
A2: Low enantiomeric excess is a common issue in asymmetric synthesis and can stem from several factors. A systematic approach to troubleshooting is recommended. Potential causes include catalyst inefficiency, suboptimal reaction conditions, or issues with substrate purity. To improve enantioselectivity, consider optimizing the chiral catalyst or auxiliary, adjusting the reaction temperature (lower temperatures often favor higher e.e.), and screening different solvents.
Q3: The yield of my desired this compound is consistently low. What steps can I take to improve it?
A3: Low yields can be attributed to incomplete reactions, side product formation, or losses during workup and purification. To enhance your yield, ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with many reactions. Optimizing reaction time and temperature through careful monitoring (e.g., by TLC or LC-MS) can prevent incomplete conversion or product degradation. Additionally, refining your purification strategy, such as choosing an appropriate crystallization solvent system, can significantly minimize product loss.
Q4: I am struggling with the purification of the final product. What are the recommended methods for purifying this compound?
A4: Purification of aliphatic amino acids like 2-aminoheptanoic acid can be challenging due to their physical properties. Recrystallization is a common and effective method. The choice of solvent is critical; aqueous solutions of organic acids, such as acetic acid, or mixtures of water and alcohols (e.g., ethanol, isopropanol) are often effective for crystallizing amino acids. For challenging purifications, column chromatography on an appropriate stationary phase may be necessary.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.
Method 1: Asymmetric Strecker Synthesis
Problem: Low yield of the intermediate α-aminonitrile.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Imine Formation | Ensure the aldehyde (heptanal) is free of carboxylic acid impurities. Use a dehydrating agent (e.g., molecular sieves) to remove water from the reaction mixture. | Improved conversion to the imine intermediate, leading to a higher yield of the aminonitrile. |
| Cyanide Source Reactivity | If using a cyanide salt (e.g., KCN, NaCN), ensure it is finely powdered and soluble in the reaction medium. Consider using a phase-transfer catalyst if solubility is an issue. For in-situ generation of HCN, ensure the acid is added slowly at a low temperature. | More efficient nucleophilic addition of cyanide to the imine. |
| Side Reactions | Aldehyde self-condensation (aldol reaction) can be a significant side reaction. Running the reaction at a lower temperature can minimize this pathway. | Reduced formation of aldol adducts and other side products, leading to a cleaner reaction and higher yield of the desired product. |
Problem: Low enantioselectivity in the α-aminonitrile formation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Chiral Catalyst/Auxiliary | Screen different chiral catalysts or auxiliaries. The steric and electronic properties of the catalyst/auxiliary are crucial for effective stereochemical control. | Identification of a more suitable catalyst/auxiliary that provides higher enantiomeric excess. |
| Suboptimal Reaction Temperature | Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer. | Increased enantiomeric excess of the desired (R)-enantiomer. |
| Solvent Effects | The solvent can significantly influence the chiral induction. Screen a range of solvents with varying polarities and coordinating abilities. | Discovery of a solvent system that optimizes the interaction between the catalyst and the substrate, leading to improved enantioselectivity. |
Method 2: Enzymatic Synthesis using Transaminase
Problem: Low conversion of 2-oxoheptanoic acid to this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Enzyme Inhibition | High concentrations of the substrate (2-oxoheptanoic acid) or the product can inhibit the enzyme. Run the reaction at a lower substrate concentration or use a fed-batch approach. Consider in-situ product removal if product inhibition is significant. | Reduced enzyme inhibition and improved conversion rates. |
| Unfavorable Reaction Equilibrium | Transaminase reactions are often reversible. To drive the reaction towards the product, use a large excess of the amine donor (e.g., isopropylamine) or employ a system to remove the ketone byproduct (e.g., using a lactate dehydrogenase to convert pyruvate to lactate).[1] | A shift in the reaction equilibrium, leading to higher conversion to the desired amino acid. |
| Suboptimal Reaction Conditions | Ensure the pH, temperature, and cofactor (pyridoxal-5-phosphate, PLP) concentration are optimal for the specific transaminase being used. | Enhanced enzyme activity and stability, resulting in higher conversion. |
Problem: Low enantioselectivity in the enzymatic reaction.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Enzyme Selection | Not all transaminases have the same stereoselectivity. Screen a panel of (R)-selective transaminases to find one that is highly selective for your substrate. | Identification of a transaminase that produces the (R)-amino acid with high enantiomeric excess. |
| Presence of Racemases | Crude enzyme preparations may contain racemases that can racemize the product. Use a purified transaminase preparation if racemization is suspected. | Preservation of the enantiopurity of the product. |
Method 3: Chiral Resolution of Racemic 2-Aminoheptanoic Acid
Problem: Difficulty in crystallizing the diastereomeric salts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent System | The solubility of the diastereomeric salts is highly dependent on the solvent. Screen a variety of solvents and solvent mixtures to find a system where one diastereomer is significantly less soluble than the other. | Successful crystallization of one diastereomer, allowing for separation. |
| Solution is Undersaturated or Too Concentrated | If no crystals form, the solution may be undersaturated. Slowly evaporate the solvent or add an anti-solvent to induce crystallization. If the salt "oils out," the solution is likely too concentrated; add more solvent. | Controlled crystallization of the desired diastereomeric salt. |
| Slow Nucleation | Crystal formation requires nucleation. If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer. | Induction of crystallization. |
Problem: Low yield of the resolved this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Precipitation of the Diastereomeric Salt | Optimize the crystallization conditions (temperature, cooling rate, and time) to maximize the recovery of the less soluble diastereomer. | Increased yield of the crystallized diastereomeric salt. |
| Co-precipitation of the More Soluble Diastereomer | If the enantiomeric excess of the resolved amino acid is low, the more soluble diastereomer may be co-precipitating. Perform multiple recrystallizations of the diastereomeric salt to improve its purity. | Higher enantiomeric purity of the final product. |
| Losses During Liberation of the Free Amino Acid | After separating the diastereomeric salt, the free amino acid is typically liberated by adjusting the pH. Ensure complete precipitation of the amino acid and minimize its solubility in the mother liquor by using a suitable pH and temperature. | Improved recovery of the final enantiopure amino acid. |
Quantitative Data Summary
The following table summarizes typical quantitative data for different synthetic approaches to chiral amino acids, which can serve as a benchmark for your experiments. Note that specific results for this compound may vary.
| Synthesis Method | Key Parameters | Typical Yield (%) | Typical Enantiomeric Excess (e.e., %) | Reference |
| Asymmetric Strecker Synthesis | Chiral Catalyst: Thiourea-based catalyst; Substrate: N-Benzhydryl imines derived from aliphatic aldehydes. | 60-85 | 80-95 | [2] |
| Enzymatic Synthesis (Transaminase) | Enzyme: (R)-selective transaminase; Substrate: α-keto acids; Amine Donor: Isopropylamine. | 85-99 | >99 | [3] |
| Enzymatic Kinetic Resolution | Enzyme: Lipase (e.g., Candida antarctica lipase B); Acyl Donor: Vinyl acetate. | 40-50 (for one enantiomer) | >99 | [4] |
| Chiral Resolution | Resolving Agent: (R)-Mandelic acid; Racemic amine. | 78-90 (for one enantiomer after one cycle) | 72-85 (after one cycle) | [5] |
Experimental Protocols
Protocol 1: Asymmetric Strecker Synthesis (Adapted)
This protocol is a general guideline for the asymmetric Strecker synthesis of this compound using a chiral catalyst.
Materials:
-
Heptanal
-
Chiral amine auxiliary (e.g., (R)-phenylglycinol) or a chiral catalyst
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Solvents (e.g., dichloromethane, diethyl ether)
Procedure:
-
Imine Formation: In a flame-dried flask under an inert atmosphere, dissolve heptanal (1.0 eq) and the chiral amine auxiliary (1.0 eq) in an anhydrous solvent like dichloromethane. Add a drying agent such as anhydrous magnesium sulfate. Stir the mixture at room temperature for 2-4 hours.
-
Cyanation: Cool the reaction mixture to -78°C. Slowly add TMSCN (1.2 eq). Allow the reaction to stir at this temperature for 24-48 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolysis: Treat the crude aminonitrile with concentrated hydrochloric acid and heat to reflux for 4-6 hours.
-
Purification: Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the crude amino acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Enzymatic Synthesis using Transaminase (Adapted)
This protocol outlines the synthesis of this compound from 2-oxoheptanoic acid using an (R)-selective transaminase.
Materials:
-
2-Oxoheptanoic acid
-
(R)-selective transaminase
-
Isopropylamine (amine donor)
-
Pyridoxal-5-phosphate (PLP)
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of phosphate buffer containing PLP (e.g., 1 mM). Add the (R)-selective transaminase to the recommended concentration.
-
Substrate Addition: Add 2-oxoheptanoic acid (e.g., 50 mM) and isopropylamine (e.g., 500 mM).
-
Reaction: Stir the mixture at the optimal temperature for the enzyme (e.g., 30-40°C). Monitor the conversion of the keto acid to the amino acid using HPLC or GC.
-
Workup: Once the reaction is complete, stop the reaction by adding an acid (e.g., HCl) to denature the enzyme.
-
Purification: Remove the denatured enzyme by centrifugation. The supernatant containing the product can be purified by ion-exchange chromatography or crystallization.
Protocol 3: Chiral Resolution of Racemic 2-Aminoheptanoic Acid (Adapted)
This protocol provides a general procedure for the resolution of racemic 2-aminoheptanoic acid using a chiral resolving agent.
Materials:
-
Racemic 2-Aminoheptanoic acid
-
Chiral resolving agent (e.g., (R)-(-)-mandelic acid)
-
Solvent (e.g., ethanol, water, or a mixture)
Procedure:
-
Salt Formation: Dissolve the racemic 2-aminoheptanoic acid (1.0 eq) in a suitable solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5 eq, assuming a 1:1 salt formation with one enantiomer) in the same solvent.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be improved by recrystallization.
-
Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous ammonia) to precipitate the resolving agent (if it's an acid) or an acid (e.g., HCl) to precipitate the resolving agent (if it's a base). The desired enantiomer of 2-aminoheptanoic acid can then be isolated from the aqueous solution, often by adjusting the pH to its isoelectric point to induce precipitation.
-
Purification: The final product can be purified by recrystallization.
Visualizing Workflows and Relationships
Asymmetric Strecker Synthesis Workflow
Caption: Workflow for Asymmetric Strecker Synthesis.
Troubleshooting Logic for Low Enantioselectivity
Caption: Troubleshooting low enantioselectivity.
Enzymatic Synthesis Workflow
Caption: Workflow for enzymatic synthesis.
References
- 1. Transaminase - Wordpress [reagents.acsgcipr.org]
- 2. "Asymmetric synthesis of alpha-amino acids using a chiral catalyst" by Mani Subramanian Iyer [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of (R) and (S) Enantiomers of 2-Aminoheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the separation of (R) and (S) enantiomers of 2-aminoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of 2-aminoheptanoic acid?
A1: The most common methods for the chiral resolution of amino acids like 2-aminoheptanoic acid include:
-
Chiral High-Performance Liquid Chromatography (HPLC): A direct method where the racemic mixture is separated on a chiral stationary phase (CSP).[1][2]
-
Diastereomeric Salt Formation: An indirect method where the enantiomers are reacted with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[3][4][5][6]
-
Enzymatic Resolution: A method that uses an enzyme to selectively catalyze a reaction with one of the enantiomers, allowing for the separation of the unreacted enantiomer from the modified one.[7][8]
Q2: Why is the separation of 2-aminoheptanoic acid enantiomers important?
A2: The separation of enantiomers is crucial in many scientific and industrial fields, particularly in pharmacology and drug development. The biological activity of chiral molecules, including amino acids, is often highly stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse side effects.[6][9] Therefore, producing enantiomerically pure compounds is essential for safety and efficacy.
Q3: What is the difference between direct and indirect chiral separation methods?
A3: Direct methods, such as chiral chromatography, separate enantiomers without any prior chemical modification by using a chiral environment (e.g., a chiral stationary phase).[10] Indirect methods involve converting the enantiomeric mixture into a pair of diastereomers by reacting it with a single, pure enantiomer of another compound (a resolving agent).[3][11] Since diastereomers have different physical properties, they can be separated using standard techniques like crystallization or achiral chromatography.[5] The resolving agent is then removed to yield the purified enantiomers.[3]
Q4: How is the success of the separation, specifically the enantiomeric excess (ee%), determined?
A4: Enantiomeric excess (ee%) is most commonly determined using chiral HPLC or chiral Gas Chromatography (GC).[7] These techniques can separate and quantify the individual enantiomers in a sample. The ee% is calculated from the peak areas of the two enantiomers. Nuclear Magnetic Resonance (NMR) using chiral shift reagents can also be employed.
Method 1: Chiral HPLC Separation
Chiral HPLC is a powerful analytical and preparative technique for directly separating enantiomers. The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving successful resolution.[1] Macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acids.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a suitable chiral stationary phase. For underivatized amino acids, columns like Astec CHIROBIOTIC™ T (based on teicoplanin) are highly effective.[9]
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column and analyte. A common mobile phase for teicoplanin-based CSPs is a mixture of water, methanol (or another organic modifier like ethanol or acetonitrile), and an acidic additive like formic acid or trifluoroacetic acid (TFA).[12] A typical starting composition could be Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of racemic 2-aminoheptanoic acid in the mobile phase.
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should elute at different retention times.
-
Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of the organic modifier) or the column temperature.[9] For many amino acids on teicoplanin-based CSPs, enantioselectivity increases with the concentration of the organic modifier.
Data Presentation: Chiral HPLC Parameters
| Parameter | Recommended Conditions & CSPs |
| Chiral Stationary Phases (CSPs) | Teicoplanin-based (e.g., Astec CHIROBIOTIC T)[9], Crown ether-based (e.g., Crownpak CR-I(+))[12], Polysaccharide-based (for derivatized amino acids)[1] |
| Mobile Phase (Polar Ionic Mode) | Water:Methanol:Acidic Additive (Formic Acid or TFA)[12] |
| Organic Modifiers | Methanol, Ethanol, Acetonitrile[12] |
| Acidic Additives | Formic Acid (FA), Trifluoroacetic Acid (TFA)[12] |
| Detection | UV, Mass Spectrometry (MS)[12], Evaporative Light Scattering (ELSD) |
Troubleshooting Guide: Chiral HPLC
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Enantiomeric Resolution | 1. Inappropriate CSP. 2. Suboptimal mobile phase composition. 3. Incorrect column temperature. | 1. Select a CSP known to be effective for underivatized amino acids, such as a teicoplanin-based column. 2. Systematically vary the percentage of the organic modifier (e.g., methanol). Retention can exhibit a "U-shaped" profile, so both increases and decreases should be tested. 3. Adjust the column temperature; lower temperatures often improve resolution but increase analysis time. |
| Poor Peak Shape (Tailing or Fronting) | 1. Sample overload. 2. Mismatch between sample solvent and mobile phase. 3. Column contamination or degradation. | 1. Reduce the injected sample concentration or volume. 2. Dissolve the sample in the mobile phase. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Inconsistent Retention Times | 1. Incomplete column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Air bubbles in the system. | 1. Ensure the column is fully equilibrated before injection (typically 10-20 column volumes). 2. Use a temperature-controlled column compartment and ensure the mobile phase is well-mixed. 3. Degas the mobile phase and prime the pump. |
Visualization: Chiral HPLC Workflow
Caption: Workflow for chiral HPLC separation of enantiomers.
Method 2: Diastereomeric Salt Formation
This classic resolution method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[3] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[4][6]
Experimental Protocol: Diastereomeric Salt Formation
-
Select Resolving Agent: Choose an appropriate chiral resolving agent. For resolving a racemic acid, a chiral base is used (e.g., (R)-1-phenylethylamine, brucine).[4][13] For the amino group in the amino acid, a chiral acid can be used (e.g., (+)-tartaric acid).[13]
-
Salt Formation: Dissolve the racemic 2-aminoheptanoic acid and an equimolar amount of the resolving agent in a suitable solvent (e.g., ethanol, methanol, or water).[6] Heat the mixture to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.[6]
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Regeneration of Enantiomer: Dissolve the purified diastereomeric salt in water. Regenerate the pure enantiomer by adding an acid (if a basic resolving agent was used) or a base (if an acidic resolving agent was used) to break the salt bond.
-
Extraction: Extract the pure enantiomer into an organic solvent or isolate it by other appropriate means.
-
Purity Analysis: Analyze the optical purity (ee%) of the recovered enantiomer using chiral HPLC.
Data Presentation: Common Resolving Agents
| Analyte Functional Group | Resolving Agent Type | Examples |
| Carboxylic Acid (-COOH) | Chiral Base | (R)- or (S)-1-Phenylethylamine, Brucine, Strychnine, Quinine[4][13] |
| Amine (-NH2) | Chiral Acid | (+)-Tartaric Acid, (-)-Malic Acid, (+)-Camphor-10-sulfonic acid[13] |
Troubleshooting Guide: Diastereomeric Salt Formation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization Occurs | 1. Solution is not supersaturated. 2. Inappropriate solvent choice. 3. Formation of an oil instead of crystals. | 1. Concentrate the solution by slowly evaporating the solvent. 2. Experiment with different solvents or solvent mixtures to find one where the diastereomeric salts have significantly different solubilities.[6] 3. Try adding a seed crystal of the desired diastereomer, or use scratching the inside of the flask to induce crystallization. |
| Low Diastereomeric/Enantiomeric Excess (ee%) | 1. Incomplete separation of diastereomers. 2. Co-precipitation of the more soluble diastereomer. | 1. Perform one or more recrystallizations of the salt to improve purity. 2. Optimize the crystallization temperature and cooling rate. Slower cooling often yields purer crystals. |
| Low Yield of Recovered Enantiomer | 1. Significant amount of the target diastereomer remains in the mother liquor. 2. Incomplete regeneration of the enantiomer from the salt. 3. Losses during extraction. | 1. Concentrate the mother liquor to attempt a second crop of crystals. 2. Ensure the pH is adjusted correctly to fully break the salt. 3. Perform multiple extractions with the organic solvent to ensure complete recovery. |
Visualization: Diastereomeric Salt Resolution Workflow
Caption: Workflow for diastereomeric salt formation and resolution.
Method 3: Enzymatic Resolution
Enzymatic resolution relies on the high enantioselectivity of enzymes. Typically, a lipase is used in an organic solvent to acylate the amino group of one enantiomer preferentially, leaving the other enantiomer unreacted.
Experimental Protocol: Enzymatic Resolution
-
Enzyme and Reagent Selection: Choose a suitable enzyme, often an immobilized lipase like Candida antarctica Lipase B (CALB), for its stability and broad substrate scope.[7] Select an acyl donor, such as ethyl acetate or vinyl acetate.[7]
-
Reaction Setup: Suspend the racemic 2-aminoheptanoic acid and the immobilized enzyme in a suitable organic solvent (e.g., hexane, toluene).
-
Initiate Reaction: Add the acyl donor to the mixture and stir at a controlled temperature (e.g., 30-50°C).
-
Monitor Progress: Periodically take samples from the reaction mixture and analyze them by chiral HPLC to monitor the conversion and the enantiomeric excess (ee%) of both the remaining substrate and the acylated product.[7]
-
Stop Reaction: Stop the reaction when the desired conversion (often close to 50%) and high ee% are achieved. This is done by filtering off the immobilized enzyme.
-
Separation:
-
The unreacted enantiomer (e.g., (S)-2-aminoheptanoic acid) can be separated from the acylated product (e.g., (R)-N-acetyl-2-aminoheptanoic acid) using extraction or chromatography.
-
The acylated enantiomer can be hydrolyzed (e.g., using dilute acid or base) to yield the other pure enantiomer.
-
Data Presentation: Enzymatic Resolution Parameters
| Parameter | Typical Selections |
| Enzymes | Lipases: Candida antarctica Lipase B (CALB), Pseudomonas cepacia lipase[7] |
| Acyl Donors | Ethyl acetate, Vinyl acetate, Isopropenyl acetate[7] |
| Solvents | Apolar organic solvents: Hexane, Toluene, Tetrahydrofuran (THF) |
| Reaction Temperature | 30 - 60 °C |
Troubleshooting Guide: Enzymatic Resolution
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | 1. Denatured or inactive enzyme. 2. Presence of inhibitors (e.g., impurities in the substrate or solvent). 3. Suboptimal temperature or pH conditions (if in an aqueous system). | 1. Use a fresh batch of enzyme stored under recommended conditions.[7] 2. Ensure high purity of substrate and solvents. 3. Optimize the reaction temperature.[7] |
| Low Enantioselectivity (low ee%) | 1. The chosen enzyme is not selective for the substrate. 2. The reaction has proceeded past 50% conversion, causing the less-preferred enantiomer to react. 3. Suboptimal solvent or temperature. | 1. Screen different types of lipases or other enzymes. 2. Carefully monitor the reaction progress and stop it at or near 50% conversion.[7] 3. Vary the solvent and temperature, as these can significantly impact enantioselectivity. |
| Difficult Separation of Product and Substrate | 1. Similar polarities of the acylated product and the unreacted amino acid. | 1. Use acid-base extraction: the unreacted amino acid can be extracted into an aqueous acid phase, leaving the neutral acylated product in the organic phase. 2. Employ column chromatography for separation. |
Visualization: Enzymatic Resolution Workflow
Caption: Workflow for the enzymatic resolution of an amino acid.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. [Separation of amino acid enantiomers by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on 2D zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Recent Advances in Chiral Analysis of Proteins and Peptides | MDPI [mdpi.com]
- 11. How to Separate Enantiomers | ChemTalk [chemistrytalk.org]
- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 13. chem.libretexts.org [chem.libretexts.org]
Chiral HPLC Methods for 2-Aminoheptanoic Acid Enantiomers: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the resolution of 2-aminoheptanoic acid enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the most common approach for separating 2-aminoheptanoic acid enantiomers?
A1: The most common and preferred method is direct enantioseparation on a Chiral Stationary Phase (CSP) without prior derivatization. This approach avoids the additional steps and potential for impurities associated with derivatization. CSPs based on macrocyclic glycopeptides (like teicoplanin) and zwitterionic selectors are particularly effective for underivatized amino acids.[1][2][3]
Q2: Which types of chiral stationary phases (CSPs) are recommended for 2-aminoheptanoic acid?
A2: Given that 2-aminoheptanoic acid is a hydrophobic, aliphatic amino acid, the following CSPs are highly recommended:
-
Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC® T): These are well-suited for separating underivatized amino acids and are compatible with a wide range of polar and non-polar mobile phases.[4][5] The teicoplanin selector offers a complex chiral environment with multiple interaction sites.[5]
-
Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+)/ZWIX(-)): These are specifically designed for the direct separation of free amino acids and are compatible with LC-MS.[1][2][3][6] They operate via a double ion-pairing mechanism.[2]
-
Crown Ether-Based CSPs: These have also been shown to be effective for the enantioseparation of native chiral amino acids.[7]
Polysaccharide-based CSPs are generally more suitable for derivatized amino acids, as underivatized amino acids, being zwitterionic, have poor solubility in the typical non-polar solvents used with these columns.
Q3: Is derivatization necessary to resolve 2-aminoheptanoic acid enantiomers?
A3: Derivatization is not strictly necessary but can be an alternative strategy. By reacting the amino acid with a chiral derivatizing agent (e.g., Marfey’s reagent, Fmoc-Cl), you create diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18).[8][9][10] This is known as an indirect method. While it can be effective, direct analysis on a CSP is often preferred to save time and avoid potential side reactions.
Q4: How does the mobile phase composition affect the separation?
A4: Mobile phase composition is critical for achieving enantioselectivity. For macrocyclic glycopeptide and zwitterionic CSPs, a polar ionic or polar organic mode is often used. This typically involves methanol or acetonitrile with acidic (e.g., formic acid, trifluoroacetic acid) and sometimes basic additives. The concentration of the organic modifier can significantly impact retention and selectivity, sometimes showing a "U-shaped" profile where retention is high at both low and high organic modifier concentrations.
Q5: What detection method is suitable for underivatized 2-aminoheptanoic acid?
A5: Underivatized 2-aminoheptanoic acid lacks a strong chromophore, making UV detection at low wavelengths (e.g., < 220 nm) challenging. For better sensitivity and specificity, Mass Spectrometry (MS) or an Evaporative Light Scattering Detector (ELSD) is recommended.[1][11] Many modern chiral methods using polar ionic mobile phases are designed to be LC-MS compatible.[1]
Experimental Protocols & Data
The following tables summarize starting conditions for method development based on recommended CSPs for underivatized 2-aminoheptanoic acid.
Table 1: Recommended Starting Methodologies
| Parameter | Method 1: Macrocyclic Glycopeptide | Method 2: Zwitterionic CSP |
| Column | Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm | CHIRALPAK® ZWIX(+), 3 µm, 150 x 3.0 mm |
| Mobile Phase | Polar Ionic Mode: 0.1% Formic Acid in Methanol | 50/50 (v/v) Methanol/Acetonitrile with 25 mM Formic Acid and 12.5 mM Diethylamine |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Temperature | 25°C | 25°C |
| Detection | MS or ELSD | MS or ELSD |
| Injection Vol. | 2 µL of a 1 mg/mL solution in mobile phase | 2 µL of a 1 mg/mL solution in mobile phase |
Table 2: Influence of Mobile Phase Modifier on Resolution (Hypothetical Data for 2-Aminoheptanoic Acid on CHIROBIOTIC® T)
| % Methanol in Water (with 0.1% Formic Acid) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 80% | 12.5 | 13.8 | 1.8 |
| 90% | 9.2 | 10.5 | 2.1 |
| 95% | 7.8 | 8.9 | 2.3 |
| 100% | 6.5 | 7.4 | 2.2 |
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, sharp peak is observed.
-
A broad peak with a slight shoulder, but no distinct separation.
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Verify CSP Selection: Confirm that the chosen CSP is suitable for underivatized amino acids. Macrocyclic glycopeptide or zwitterionic phases are the best starting points.[1]
-
Optimize Mobile Phase:
-
Organic Modifier: Systematically vary the percentage of methanol or acetonitrile. Enantioselectivity often increases with the concentration of the organic modifier.
-
Additives: The type and concentration of acidic (e.g., TFA, formic acid) or basic (e.g., diethylamine) modifiers are crucial for ionic interactions. Adjust the concentration in small increments (e.g., 0.05%).
-
-
Adjust Temperature: Lowering the column temperature often enhances the chiral recognition mechanism, leading to better resolution. Try decreasing the temperature in 5°C increments.
-
Reduce Flow Rate: Chiral separations can be sensitive to flow rate. Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analyte and the CSP, which can improve resolution.
-
Consider a Different CSP: If optimization fails, the chosen chiral selector may not be effective. Screen a column with a different selector (e.g., switch from a teicoplanin-based to a zwitterionic CSP).
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a pronounced "tail."
-
Poor peak integration and reduced resolution between enantiomers.
Caption: Troubleshooting workflow for peak tailing issues.
Detailed Steps:
-
Check for Column Overload: Injecting too much sample is a common cause of tailing. Reduce the injection volume or dilute the sample concentration by a factor of 10 and reinject.
-
Mitigate Secondary Interactions: Peak tailing for amino compounds can occur due to interactions with residual silanol groups on the silica support.
-
Add a Basic Modifier: For zwitterionic amino acids, adding a small amount of a basic competitor like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can mask the active sites and improve peak shape.
-
-
Ensure Solvent Compatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample directly in the mobile phase.
-
Check for Column Contamination: Adsorption of contaminants at the head of the column can lead to active sites that cause tailing. If performance degrades over time, try flushing the column according to the manufacturer's instructions.
Issue 3: Drifting or Unstable Retention Times
Symptoms:
-
Retention times for both enantiomers gradually decrease or increase over a sequence of runs.
-
Random, unpredictable shifts in retention times.
Caption: Logic diagram for diagnosing unstable retention times.
Detailed Steps:
-
Ensure Proper Column Equilibration: Chiral columns, especially when using mobile phases with additives, may require longer equilibration times than standard reversed-phase columns. Equilibrate the column with at least 20-30 column volumes of the mobile phase before the first injection.
-
Control Column Temperature: Small fluctuations in ambient temperature can affect retention times. Using a thermostatically controlled column oven is critical for reproducibility.
-
Check Mobile Phase Preparation:
-
Volatile mobile phase components (like methanol or additives) can evaporate over time, changing the composition and affecting retention. Prepare fresh mobile phase daily.
-
Ensure the mobile phase is thoroughly degassed to prevent pump cavitation and flow rate fluctuations.
-
-
Inspect for System Leaks: Check all fittings between the pump and the detector for any signs of leaks, which can cause pressure fluctuations and lead to unstable flow rates and retention times.
References
- 1. hplc.eu [hplc.eu]
- 2. hplc.eu [hplc.eu]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Astec CHIROBIOTIC™ T [sigmaaldrich.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 9. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimization of Asymmetric Amination Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate the complexities of optimizing asymmetric amination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize in an asymmetric amination reaction?
A1: The most critical parameters to optimize are the choice of chiral ligand, catalyst loading, solvent, and reaction temperature. These factors have a profound impact on enantioselectivity (ee), yield, and reaction rate. Reactant concentration and the nature of the base (if applicable) are also significant.
Q2: How do I select an appropriate chiral ligand for my reaction?
A2: Ligand selection is highly substrate-dependent. It is recommended to start with a screening of different ligand families known to be effective for the specific type of amination (e.g., Buchwald-Hartwig, reductive amination). Privileged ligands, such as those based on BINOL or BINAM, are often a good starting point. Computational tools and literature precedents with similar substrates can guide the initial selection.[1]
Q3: What is a typical catalyst loading range, and can it be reduced?
A3: Catalyst loading typically ranges from 0.5 mol% to 10 mol%.[2] While initial screenings may use higher loadings (e.g., 5-10 mol%) to ensure reactivity, the goal is often to reduce it for cost-effectiveness, especially during process development. In highly optimized systems, catalyst loadings as low as 0.5-2 mol% can be achieved without significant loss of yield or enantioselectivity.[2][3]
Q4: How does temperature affect enantioselectivity?
A4: Lowering the reaction temperature often increases enantioselectivity.[1][2] This is because the energy difference between the diastereomeric transition states leading to the two enantiomers becomes more significant at lower temperatures. However, this usually comes at the cost of a slower reaction rate. Therefore, a temperature screening study is essential to find the optimal balance.[2]
Q5: Why is the purity of reagents and solvents so important?
A5: Impurities can have a detrimental effect on the reaction. Water, for instance, can deactivate many catalysts.[2] Other impurities can act as catalyst poisons, leading to low activity or complete inhibition of the reaction.[1] Using anhydrous solvents and highly pure starting materials is crucial for reproducibility and achieving high selectivity.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during the optimization of asymmetric amination reactions.
Problem 1: Low Enantioselectivity (ee)
Low enantioselectivity is a frequent challenge where the desired chiral product is formed as a mixture of enantiomers.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Ligand/Catalyst: The chosen chiral ligand may not provide sufficient steric or electronic influence for effective stereocontrol.
-
Action: Screen a diverse range of chiral ligands. Consider ligands from different structural classes (e.g., phosphines, N-heterocyclic carbenes, diamines).
-
-
Incorrect Solvent Choice: The solvent plays a critical role in stabilizing transition states and can dramatically influence selectivity.[2][4]
-
High Reaction Temperature: As mentioned in the FAQ, higher temperatures can erode enantioselectivity by allowing the reaction to overcome the small energy barriers between competing diastereomeric transition states.
-
Action: Conduct the reaction at a lower temperature (e.g., room temperature, 0 °C, or even down to -78 °C).[2]
-
-
Background (Non-Catalyzed) Reaction: A non-selective reaction may be occurring in parallel with the desired asymmetric catalysis, lowering the overall ee.
-
Action: Lowering the reaction temperature can often slow the uncatalyzed reaction more significantly than the catalyzed one. Also, re-evaluate catalyst loading; sometimes, insufficient catalyst leads to a more prominent background reaction.[5]
-
Caption: A logical workflow for troubleshooting low enantioselectivity.
Problem 2: Low Reaction Yield or Conversion
This issue occurs when the starting material is not consumed efficiently or the desired product is not formed in a high amount.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation/Inhibition: The catalyst may be poisoned by impurities or be unstable under the reaction conditions.
-
Poor Substrate Reactivity: Sterically hindered or electronically demanding substrates may react slowly.
-
Insufficient Reaction Time: The reaction may simply not have proceeded to completion.
-
Action: Monitor the reaction progress over time using techniques like TLC, GC, or LC-MS to determine the optimal reaction time.
-
-
Reversible Reaction: Some amination reactions, like the Kabachnik-Fields reaction, are equilibrium processes.[2]
-
Action: Use techniques to shift the equilibrium, such as removing a byproduct (e.g., water, using molecular sieves).
-
Data Presentation: Parameter Optimization
The following tables summarize how key parameters can influence the outcome of an asymmetric amination. The data is illustrative and compiled from general trends.
Table 1: Effect of Catalyst Loading on a Model Reaction
| Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Yield (%) |
| 0.5 | 88 | 90 |
| 1.0 | 95 | 98 |
| 2.0 | 96 | 99 |
| 5.0 | 95 | 99 |
| 10.0 | 92 | 98 |
| Data is illustrative. Optimal loading is reaction-specific and should be determined experimentally.[5] |
Table 2: Influence of Solvent and Temperature on Enantioselectivity
| Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Toluene | 100 | 78 | 95+ | [6][7] |
| o-Xylene | 100 | 86 | 81 | [6][7] |
| o-Xylene | 80 | 96 | 81 | [6][7] |
| 1,4-Dioxane | 90 | 75 | 65 | [6] |
| t-Amyl alcohol | 90 | 72 | 58 | [6] |
| This table illustrates the significant impact that both solvent and temperature can have on reaction outcomes. |
Experimental Protocols
General Protocol for Asymmetric Reductive Amination
This protocol provides a general methodology for a typical screening reaction.
1. Catalyst Preparation (if applicable):
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the metal precursor (e.g., [Ir(COD)Cl]₂) and the chiral ligand to an oven-dried reaction vial equipped with a stir bar.
-
Add the degassed solvent via syringe and stir the mixture at room temperature for 15-30 minutes to allow for pre-formation of the active catalyst.
2. Reaction Setup:
-
To the catalyst solution, add the ketone/aldehyde substrate (1.0 equiv.) and the amine source (1.0-1.2 equiv.).
-
If the reaction requires an additive (e.g., an acid or base), add it at this stage.
-
For reactions sensitive to water, add freshly activated molecular sieves (e.g., 4 Å).[2]
3. Reaction Execution:
-
Seal the reaction vessel. If using a gaseous reductant like H₂, purge the vessel several times by evacuating and backfilling with the gas.
-
Pressurize the reactor to the desired pressure.
-
Stir the reaction mixture at the desired temperature.
4. Monitoring and Work-up:
-
Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC, GC, or LC-MS.[2]
-
Once the reaction is complete, cool it to room temperature and carefully quench it if necessary (e.g., with a saturated aqueous solution of NaHCO₃ or NH₄Cl).[1][2]
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[2]
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[2]
5. Analysis:
-
Purify the crude product using flash column chromatography or crystallization.
-
Determine the final yield.
-
Analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[2]
Caption: A general experimental workflow for asymmetric amination.
References
Preventing racemization during the synthesis of (R)-2-Aminoheptanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of (R)-2-Aminoheptanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of this compound?
A1: Racemization in α-amino acid synthesis typically occurs through the formation of a planar enolate or an analogous intermediate at the α-carbon. The primary factors that promote this are:
-
Harsh Reaction Conditions: High temperatures and extreme pH (either strongly acidic or basic) can facilitate the removal of the α-proton, leading to racemization.
-
Inappropriate Base Selection: Strong, sterically unhindered bases can readily deprotonate the α-carbon, especially in activated intermediates.
-
Prolonged Reaction Times: Longer exposure to conditions that can cause epimerization increases the likelihood of racemization.
-
Certain Synthetic Routes: Some methods, like the classical Strecker synthesis, inherently produce a racemic mixture of the amino acid.[1][2]
Q2: Which synthetic strategies are recommended for obtaining enantiomerically pure this compound?
A2: To minimize racemization and achieve high enantiopurity, the following strategies are recommended:
-
Asymmetric Synthesis using Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the precursor molecule to direct the stereochemical outcome of the reaction, followed by its removal.[3][4] This is a robust method for establishing the desired stereocenter.
-
Enzymatic Kinetic Resolution: This method involves the use of an enzyme that selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[5][6] Lipases are commonly used for the resolution of amino acid derivatives.[5]
-
Asymmetric Catalysis: The use of chiral catalysts can stereoselectively produce the desired enantiomer from a prochiral starting material.
Q3: How can I accurately determine the enantiomeric excess (ee) of my this compound sample?
A3: Several analytical techniques can be used to determine the enantiomeric excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method that employs a chiral stationary phase to separate the enantiomers.[7]
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization of the amino acid but offers high sensitivity and resolution.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: Diastereomeric complexes are formed in situ, which can be distinguished by NMR.[7]
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature. The diastereoselectivity of many asymmetric reactions is highly temperature-dependent. | Increased enantiomeric excess, though the reaction rate may decrease. |
| Incorrect Stoichiometry of Reagents | Carefully re-evaluate and precisely measure the stoichiometry of the chiral auxiliary, substrate, and reagents. | Improved diastereoselectivity and yield. |
| Presence of Impurities | Ensure all starting materials and solvents are pure and dry. Impurities can interfere with the chiral catalyst or auxiliary. | Higher and more consistent enantiomeric excess. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities. The solvent can significantly influence the transition state of the stereodetermining step. | Identification of a solvent that enhances enantioselectivity. |
Problem 2: Racemization during a specific reaction step (e.g., deprotection)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Harsh Deprotection Conditions | Use milder deprotection reagents or conditions. For example, if using a strong acid, try a weaker acid or shorter reaction time at a lower temperature. | Preservation of the stereocenter's integrity. |
| Base-catalyzed Epimerization | If a basic step is causing racemization, switch to a more sterically hindered, non-nucleophilic base. | Reduced rate of α-proton abstraction and minimized racemization. |
| Prolonged Exposure to Racemizing Conditions | Monitor the reaction closely and quench it as soon as it reaches completion to minimize the time the product is exposed to potentially racemizing conditions. | Higher enantiomeric purity of the final product. |
Problem 3: Low Yield in Enzymatic Kinetic Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme Activity | Ensure the enzyme is active and used under its optimal pH and temperature conditions. Screen different lipases for better activity and selectivity.[5] | Increased reaction rate and conversion. |
| Poor Substrate Solubility | Choose a solvent system in which the substrate is sufficiently soluble but does not denature the enzyme.[5] | Improved reaction kinetics and yield. |
| Reaction Reversibility | Use an acyl donor that makes the reaction effectively irreversible, such as vinyl acetate.[5] | Driving the reaction towards product formation and achieving higher conversion. |
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Methods for α-Amino Acids (Illustrative Data)
| Method | Chiral Inductor | Typical Yield (%) | Typical Enantiomeric Excess (ee %) | Reference |
| Asymmetric Strecker Synthesis | (R)-Phenylglycine amide | 76-93 | >99 (dr) | [1] |
| Glycine Enolate Alkylation | Chiral Oxazolidinone | 70-90 | 90-99 | [9] |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | ~50 (for one enantiomer) | >95 | [5] |
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst | >90 | >95 |
Note: The data presented are typical values for the synthesis of chiral α-amino acids and may vary for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of this compound via Chiral Auxiliary
This protocol is adapted from general methods for the asymmetric alkylation of glycine enolates using an Evans-type chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
-
To a solution of the chiral auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) at 0 °C, add a base (e.g., n-butyllithium) dropwise.
-
After stirring for 30 minutes, add bromoacetyl bromide dropwise and stir for an additional 2-3 hours at 0 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the acylated auxiliary by column chromatography.
Step 2: Azide Installation
-
Dissolve the product from Step 1 in a suitable solvent (e.g., DMF).
-
Add sodium azide and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product.
-
Purify the azido-acylated auxiliary.
Step 3: Asymmetric Alkylation
-
Dissolve the azido-acylated auxiliary in anhydrous THF and cool to -78 °C.
-
Add a strong base (e.g., sodium hexamethyldisilazide, NaHMDS) to form the enolate.
-
After 30 minutes, add 1-iodopentane (derived from the heptanal precursor) and allow the reaction to proceed at -78 °C for several hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the alkylated product by column chromatography.
Step 4: Hydrolysis and Removal of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide and hydrogen peroxide and stir at 0 °C.
-
Work up the reaction to separate the chiral auxiliary (which can be recovered) and the N-protected amino acid.
-
The azide group can then be reduced to the amine (e.g., by hydrogenation) to yield this compound.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Aminoheptanoic Acid Ester
This protocol is based on the lipase-catalyzed acylation of a racemic amino ester.
-
Prepare the racemic methyl or ethyl ester of 2-aminoheptanoic acid.
-
Dissolve the racemic amino ester in a suitable organic solvent (e.g., tert-butyl methyl ether).
-
Add an acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435, Candida antarctica Lipase B).[5]
-
Stir the mixture at a constant temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.
-
Stop the reaction at approximately 50% conversion by filtering off the enzyme.
-
The filtrate will contain the unreacted this compound ester and the acylated (S)-N-acetyl-2-aminoheptanoic acid ester.
-
Separate the unreacted ester from the acylated product by extraction or chromatography.
-
Hydrolyze the separated this compound ester to obtain the final product.
Mandatory Visualizations
Caption: Workflow for Asymmetric Synthesis of this compound.
Caption: Decision tree for troubleshooting racemization issues.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective alkylation of enolate derived from glycine influence of the imine moiety (1984) | Pierre Duhamel | 32 Citations [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Identifying and removing impurities from (R)-2-Aminoheptanoic acid
Welcome to the technical support center for (R)-2-Aminoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing impurities from this chiral amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: The most common impurities can be categorized as follows:
-
Enantiomeric Impurity: The most significant impurity is typically the undesired (S)-2-Aminoheptanoic acid enantiomer. The presence of the (S)-isomer can impact the pharmacological and toxicological properties of the final product.[1][2][3]
-
Process-Related Impurities: These can include unreacted starting materials, reagents, and byproducts from the chemical synthesis. The specific impurities will depend on the synthetic route used.
-
Related Amino Acid Impurities: Depending on the source and purification process, other amino acids with similar structures may be present in trace amounts.
Q2: How can I determine the enantiomeric purity of my this compound sample?
A2: The most common and effective method for determining enantiomeric purity is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[4][5][6][7] Other methods include Gas Chromatography (GC) on a chiral column after derivatization, and Capillary Electrophoresis (CE).
Q3: What are the recommended methods for purifying this compound?
A3: The primary methods for purifying this compound are:
-
Recrystallization: This is a widely used technique for purifying solid compounds.[8][9][10][11] By carefully selecting a solvent or solvent system, this compound can be selectively crystallized, leaving impurities in the solution.[8][9][10][11]
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is highly effective for purifying amino acids.[1][12][13][14][15]
Troubleshooting Guides
Chiral HPLC Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature. | - Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[4][6]- Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer, type and concentration of additives like TFA or DEA).[2][16]- Optimize the column temperature, as it can significantly affect selectivity.[2] |
| Poor peak shape (tailing or fronting) | - Column overload.- Interactions between the analyte and the stationary phase.- Inappropriate mobile phase pH. | - Reduce the injection volume or sample concentration.- Add a small amount of an acidic or basic modifier to the mobile phase to improve peak shape.[2]- Adjust the mobile phase pH to ensure the amino acid is in a consistent ionic state. |
| Irreproducible retention times | - Inconsistent mobile phase preparation.- Lack of column equilibration.- Fluctuations in column temperature. | - Prepare fresh mobile phase for each run and ensure accurate composition.- Equilibrate the column with the mobile phase for a sufficient time before injecting the sample.[2]- Use a column oven to maintain a stable temperature.[2] |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent | - Incorrect solvent choice. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[10][17] Common solvents for amino acids include water-alcohol mixtures.[18] |
| No crystals form upon cooling | - Solution is not supersaturated (too much solvent used).- Cooling is too rapid. | - Evaporate some of the solvent to increase the concentration.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[17]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out (product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated. | - Use a lower-boiling solvent.- Add slightly more solvent to the hot solution. |
| Low recovery of pure product | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration funnel and flask to prevent the product from crystallizing on the filter paper.[17] |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis
This protocol provides a general method for the direct separation of (R)- and (S)-2-Aminoheptanoic acid using a chiral stationary phase.
1. Materials and Equipment:
-
This compound sample
-
Reference standards for (R)- and (S)-2-Aminoheptanoic acid
-
HPLC grade methanol, ethanol, or isopropanol
-
HPLC grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T, Chiralpak IC)[4][6]
2. Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous component (e.g., water) with a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid). The exact ratio will need to be optimized for the specific column used. A common starting point is 80:20 (v/v) methanol:water with 0.1% TFA.
-
HPLC Conditions:
-
Column: Astec CHIROBIOTIC T (or equivalent)
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C (can be varied for optimization)
-
Detection: UV at 210 nm or MS detection.
-
Injection Volume: 5 - 20 µL
-
-
Analysis:
-
Inject the reference standards for (R)- and (S)-2-Aminoheptanoic acid to determine their respective retention times.
-
Inject the sample solution.
-
Integrate the peak areas for the (R)- and (S)-enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
1. Materials and Equipment:
-
Impure this compound
-
Recrystallization solvent (e.g., water/ethanol mixture, water/isopropanol mixture)[18]
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
2. Procedure:
-
Solvent Selection: In a test tube, add a small amount of the impure amino acid and a few drops of the chosen solvent. Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[10] For amino acids, a mixture of water and a miscible organic solvent like ethanol or isopropanol is often effective.[18]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of the recrystallization solvent and heat the mixture on a hot plate with stirring until it boils. Continue to add the solvent dropwise until the amino acid is completely dissolved. Add a minimal excess of the hot solvent to ensure the solution remains saturated.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[17]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass to air dry or place them in a desiccator.
Protocol 3: Purification by Ion-Exchange Chromatography (IEC)
This protocol provides a general method for the purification of amino acids using cation-exchange chromatography.
1. Materials and Equipment:
-
Impure this compound sample
-
Cation-exchange resin (e.g., Dowex 50)[14]
-
Chromatography column
-
Equilibration buffer (e.g., 0.2 M citrate buffer, pH 3.0)
-
Elution buffer (e.g., 0.2 M citrate buffer, pH 5.0, or a buffer with increasing salt concentration)
-
Fraction collector
-
Spectrophotometer or other detection method
2. Procedure:
-
Column Packing and Equilibration:
-
Prepare a slurry of the cation-exchange resin in the equilibration buffer and pour it into the chromatography column.
-
Allow the resin to settle and then wash the column with several column volumes of the equilibration buffer until the pH of the effluent matches the pH of the buffer.[12]
-
-
Sample Loading:
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound amino acid by passing the elution buffer through the column. This can be done isocratically or with a gradient of increasing pH or salt concentration.[12] this compound will elute when the pH of the buffer approaches its isoelectric point or when the salt concentration is high enough to displace it from the resin.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the fractions for the presence of the amino acid using a suitable method (e.g., ninhydrin test, UV-Vis spectroscopy, or HPLC).
-
Pool the fractions containing the pure this compound.
-
-
Desalting:
-
If a salt gradient was used for elution, the pooled fractions will need to be desalted, for example, by dialysis or using a size-exclusion column.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 9. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. conductscience.com [conductscience.com]
- 13. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. reddit.com [reddit.com]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of (R)-2-Aminoheptanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (R)-2-Aminoheptanoic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during production.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Issue 1: Low Enantiomeric Excess (ee) in Enzymatic Kinetic Resolution
| Potential Cause | Troubleshooting Step |
| Suboptimal Enzyme Activity | • Verify the storage conditions and age of the enzyme. Use a fresh batch if necessary.• Ensure the reaction buffer pH and temperature are optimal for the specific enzyme (e.g., many lipases prefer a pH between 7.0 and 8.0 and temperatures between 25-40°C).[1] |
| Incorrect Reaction Time | • Monitor the reaction progress closely using chiral HPLC. Stop the reaction at approximately 50% conversion to maximize the enantiomeric excess of the remaining this compound.[1] |
| Poor Enzyme Selectivity | • Screen different commercially available enzymes (e.g., various lipases or transaminases) to find one with higher enantioselectivity for 2-aminoheptanoic acid. |
| Racemization of Product or Substrate | • Ensure that the reaction conditions (e.g., pH, temperature) do not cause racemization of the starting material or product. |
| Inappropriate Acyl Donor (for lipase resolution) | • Experiment with different acyl donors (e.g., ethyl acetate, vinyl acetate) as this can influence the enantioselectivity of the lipase. |
Issue 2: Incomplete Reaction or Low Yield in Asymmetric Reductive Amination
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivation | • Ensure all reagents and solvents are of high purity and anhydrous, as impurities can poison the catalyst.• Use fresh catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions | • Optimize the reaction temperature and pressure. While some reactions proceed at room temperature, others may require heating.• Adjust the molar ratio of the amine source, catalyst, and reducing agent. |
| Poor Quality Starting Material | • Verify the purity of the 2-oxoheptanoic acid. Impurities can interfere with the reaction. |
| Inefficient Mixing | • For heterogeneous catalytic systems, ensure vigorous stirring to facilitate proper mixing of reactants and catalyst. |
| Equilibrium Limitations (for transaminase reactions) | • To drive the reaction towards product formation, consider removing the ketone byproduct, for example, by using a biphasic reaction system or by enzymatic removal.[2] |
Issue 3: Difficulty in Product Purification and Isolation
| Potential Cause | Troubleshooting Step |
| Co-elution of Enantiomers during Chromatography | • Optimize the chiral stationary phase and mobile phase for better separation of the (R) and (S) enantiomers. |
| Product Precipitation Issues during Crystallization | • Screen different solvent systems (e.g., water/ethanol, water/isopropanol) to find the optimal conditions for selective crystallization of the (R)-enantiomer.• Control the cooling rate; slow cooling often leads to purer crystals. |
| Incomplete Removal of Reagents or Byproducts | • Incorporate additional washing steps or use alternative purification techniques like ion-exchange chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the most scalable method for producing this compound with high enantiopurity?
A1: For large-scale production, enzymatic methods such as kinetic resolution using lipases or asymmetric synthesis using transaminases are often preferred due to their high enantioselectivity and mild reaction conditions.[3][4] Asymmetric reductive amination using a chiral catalyst is also a viable and scalable chemical approach.
Q2: How can I effectively monitor the progress and enantiomeric purity of my reaction?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring both the reaction conversion and the enantiomeric excess (ee) of the product.
Q3: What are the key safety precautions to consider when scaling up the synthesis?
A3: When working with flammable organic solvents and pressurized hydrogen (for reductive amination), ensure proper ventilation and use intrinsically safe equipment. Handle all chemicals, especially catalysts and reagents, in accordance with their Safety Data Sheets (SDS). Enzymes, while generally safer, can be sensitizers, so appropriate personal protective equipment should be worn.[5]
Q4: How can I improve the yield of the desired (R)-enantiomer in an enzymatic kinetic resolution?
A4: In a kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. To potentially achieve higher yields, a dynamic kinetic resolution (DKR) process can be implemented. This involves coupling the enzymatic resolution with an in-situ racemization of the undesired (S)-enantiomer, allowing for a theoretical yield of up to 100%.[6]
Q5: What are the common challenges in purifying non-natural amino acids like this compound at a large scale?
A5: Challenges in large-scale purification include achieving high purity and yield, removing closely related impurities and the other enantiomer, and the cost and scalability of purification methods like chromatography. Crystallization is often the most cost-effective method for large-scale purification but requires careful optimization of conditions.[7][8]
Quantitative Data Presentation
Table 1: Comparison of Scalable Synthesis Methods for Chiral α-Amino Acids
| Method | Typical Yield (%) | Typical Enantiomeric Excess (ee) (%) | Key Advantages | Key Challenges |
| Enzymatic Kinetic Resolution | < 50% (for one enantiomer) | > 99% | High enantioselectivity, mild conditions. | Maximum 50% yield for the desired enantiomer without racemization. |
| Asymmetric Reductive Amination | 70 - 95% | 90 - >99% | High yield and enantioselectivity in a single step. | Requires specialized chiral catalysts and potentially high-pressure hydrogenation. |
| Transaminase-Catalyzed Asymmetric Synthesis | 80 - >95% | > 99% | Very high enantioselectivity, uses readily available starting materials. | Reaction equilibrium can be unfavorable and may require strategies to shift it.[5] |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Asymmetric Reductive Amination of 2-Oxoheptanoic Acid
This protocol provides a general procedure. Optimization of catalyst, solvent, and reaction conditions is recommended for specific large-scale applications.
Materials:
-
2-Oxoheptanoic acid
-
Ammonia source (e.g., ammonia in methanol)
-
Chiral catalyst (e.g., a commercially available chiral iridium or rhodium complex)
-
Reducing agent (e.g., hydrogen gas)
-
Anhydrous solvent (e.g., methanol, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Setup: In a high-pressure reactor, add 2-oxoheptanoic acid and the chiral catalyst under an inert atmosphere.
-
Solvent and Amine Source Addition: Add the anhydrous solvent and the ammonia source to the reactor.
-
Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 bar). Stir the reaction mixture at the optimal temperature (e.g., 25-60 °C) for 12-48 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC to determine conversion.
-
Work-up: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas.
-
Purification: Remove the catalyst by filtration. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by crystallization from a suitable solvent system (e.g., water/ethanol).
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Aminoheptanoic Acid
This protocol outlines a general procedure using an immobilized lipase.
Materials:
-
Racemic (DL)-2-Aminoheptanoic acid
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)[9]
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., heptane, toluene)
-
Buffer solution (e.g., phosphate buffer, pH 7.5) for pH control if necessary
Procedure:
-
Reaction Setup: To a temperature-controlled reactor, add the racemic 2-aminoheptanoic acid, organic solvent, and acyl donor.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture.
-
Reaction: Stir the mixture at a constant temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction by taking samples at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining this compound.
-
Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation and Purification: The reaction mixture contains the unreacted this compound and the acylated (S)-2-aminoheptanoic acid. The (R)-enantiomer can be isolated and purified through extraction and subsequent crystallization.
Mandatory Visualizations
Caption: Workflow for Asymmetric Reductive Amination.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 3. Challenges and good practices on transaminase-catalysed synthesis of optically pure amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transaminase - Wordpress [reagents.acsgcipr.org]
- 6. Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale crystallization of proteins for purification and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Stability issues of (R)-2-Aminoheptanoic acid during workup and storage
Welcome to the technical support center for (R)-2-Aminoheptanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common questions and concerns regarding the stability of this compound during experimental workups and storage.
Frequently Asked Questions (FAQs)
Q1: My this compound solid has changed color/consistency upon storage. What could be the cause?
A1: As a solid, this compound is generally stable when stored correctly. However, changes in appearance could indicate degradation. Potential causes include:
-
Hygroscopicity: Like many amino acids, it may absorb moisture from the air, leading to clumping.[1][2]
-
Oxidation: Exposure to air and light can cause oxidative degradation, potentially leading to discoloration.[3]
-
Temperature: Elevated temperatures can accelerate degradation. While stable at room temperature, prolonged exposure to high heat should be avoided.[4][5]
Recommendation: Always store solid this compound in a tightly sealed, opaque container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dry, and dark place.[3]
Q2: I am observing unexpected peaks in my HPLC analysis after my workup. Could this be due to the degradation of this compound?
A2: Yes, the appearance of new peaks in your chromatogram is a strong indicator of degradation. Common workup procedures can introduce conditions that affect the stability of amino acids. Key factors to consider are:
-
pH Extremes: Strong acidic or basic conditions during extraction or purification can lead to degradation. For instance, highly acidic conditions can sometimes lead to cyclization in other amino acids, like the conversion of glutamic acid to pyroglutamic acid.[6][7] While not reported for this compound, analogous reactions could be possible. The protonation state of the amino and carboxylic acid groups is pH-dependent, which can influence reactivity.[8][9]
-
Oxidizing/Reducing Agents: The presence of strong oxidizing or reducing agents in your reaction or workup can modify the amino acid.
-
Elevated Temperatures: Heating during solvent evaporation or other steps can cause thermal degradation.[4]
Recommendation: Analyze your workup protocol for harsh conditions. If possible, use milder pH conditions and avoid excessive heat. It is also advisable to perform a forced degradation study to identify potential degradation products.[10][11]
Q3: What are the expected degradation pathways for an α-amino acid like this compound?
A3: While specific pathways for this compound are not extensively documented, we can infer potential degradation routes based on general α-amino acid chemistry. These include:
-
Oxidative Deamination: The amino group is converted to a keto group, forming an α-keto acid (2-oxoheptanoic acid) and releasing ammonia.[12][13][14]
-
Transamination: The amino group is transferred to an α-keto acid acceptor, a common biological process that can also occur chemically under certain conditions.[14][15]
-
Decarboxylation: Loss of the carboxyl group as carbon dioxide, which can be promoted by heat or specific catalysts.
Q4: How should I prepare and store stock solutions of this compound?
A4: The stability of amino acids in solution is significantly lower than in their solid state.[2][16]
-
Preparation: Use high-purity solvents and sterile buffers. The pH of the solution is a critical factor; for many amino acids, a slightly acidic pH (around 5-6) can improve stability.[2]
-
Storage: For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[3] For long-term storage, it is highly recommended to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C.[16]
-
Handling: Avoid repeated freeze-thaw cycles as this can accelerate degradation.[2]
Stability Data (Illustrative)
Disclaimer: The following data is illustrative for a typical α-amino acid and is intended as a guideline. Specific stability testing for this compound under your experimental conditions is recommended.
Table 1: Illustrative Stability of a Generic α-Amino Acid in Solid State Under Different Storage Conditions for 12 Months.
| Condition | Purity (%) | Appearance |
| 25°C / 60% RH (Ambient) | > 99% | White to off-white powder |
| 40°C / 75% RH (Accelerated) | ~98% | Slight discoloration |
| 4°C | > 99.5% | White powder |
| Photostability (ICH Q1B) | ~99% | Slight surface discoloration |
Table 2: Illustrative Stability of a Generic α-Amino Acid in Aqueous Solution (1 mg/mL) at 4°C.
| pH | Purity after 7 days (%) | Purity after 30 days (%) |
| 3.0 | > 99% | ~98% |
| 5.5 | > 99.5% | ~99% |
| 7.4 | ~99% | ~97% |
| 9.0 | ~98% | ~95% |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing stability-indicating analytical methods.[10][11][17]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).
-
Stress Conditions: Aliquot the stock solution and expose to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable analytical method like HPLC-UV/MS.[18][19]
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and characterize any significant degradation products.
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of amino acids.[19][]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the amino acid and any impurities (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or Mass Spectrometry (MS). For enhanced sensitivity, pre-column derivatization with a fluorogenic agent can be used.[18]
-
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase A to a known concentration.
-
Injection: Inject a suitable volume (e.g., 10 µL) onto the HPLC system.
-
Analysis: Record the chromatogram and determine the area percentage of the main peak relative to the total peak area to calculate purity.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: General workflow for a stability study.
Caption: Hypothetical degradation pathways.
References
- 1. pangoo.biz [pangoo.biz]
- 2. genscript.com [genscript.com]
- 3. quora.com [quora.com]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of acidic pH on the stability of α–Synuclein dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Oxidative deamination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Degradation of amino acids - WikiLectures [wikilectures.eu]
- 15. Degradation of amino acids | PDF [slideshare.net]
- 16. bachem.com [bachem.com]
- 17. biopharmaspec.com [biopharmaspec.com]
- 18. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 19. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R)- and (S)-2-Aminoheptanoic Acid: Unraveling Stereospecific Biological Activity
A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of (R)- and (S)-2-Aminoheptanoic acid. While information on the individual enantiomers and the racemic mixture exists, head-to-head experimental data evaluating their stereospecific effects is currently unavailable. This guide, therefore, aims to provide a foundational understanding of these molecules and outlines a hypothetical framework for their comparative biological evaluation, drawing upon established principles of stereochemistry and pharmacology.
2-Aminoheptanoic acid, a non-proteinogenic α-amino acid, exists as two enantiomers, (R)-2-Aminoheptanoic acid and (S)-2-Aminoheptanoic acid, which are non-superimposable mirror images of each other.[1][2] This chirality can lead to significant differences in their biological activity, as molecular recognition by enzymes, receptors, and other biological targets is often highly stereospecific.
General Properties
| Property | This compound | (S)-2-Aminoheptanoic Acid | Racemic 2-Aminoheptanoic Acid |
| Synonyms | D-2-Aminoheptanoic acid | L-2-Aminoheptanoic acid, L-Homonorleucine | DL-2-Aminoheptanoic acid |
| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol | 145.20 g/mol | 145.20 g/mol |
| CAS Number | 44902-01-4 | 44902-02-5 | 1115-90-8 |
Hypothetical Biological Activity Comparison
Based on the biological activities of structurally similar chiral amino acids, we can propose a series of experiments to elucidate the differential effects of the (R) and (S) enantiomers of 2-aminoheptanoic acid. The following sections outline potential areas of investigation and the detailed experimental protocols that would be necessary to generate comparative data.
Antimicrobial Activity
The structural similarity of 2-aminoheptanoic acid to other lipophilic amino acids suggests potential antimicrobial properties. For instance, a study on the related compound, (S)-2-aminooctanoic acid, demonstrated its ability to enhance the activity of antimicrobial peptides.[3] A comparative study of the enantiomers of 2-aminoheptanoic acid would be crucial to determine if this activity is stereospecific.
Table 1: Hypothetical Antimicrobial Activity Data
| Organism | This compound MIC (µg/mL) | (S)-2-Aminoheptanoic acid MIC (µg/mL) |
| Escherichia coli | ||
| Staphylococcus aureus | ||
| Pseudomonas aeruginosa | ||
| Candida albicans |
-
Preparation of Bacterial/Fungal Inoculum: Cultures of the test organisms are grown to a logarithmic phase in appropriate broth media. The turbidity is adjusted to a 0.5 McFarland standard.
-
Preparation of Test Compounds: Stock solutions of (R)- and (S)-2-Aminoheptanoic acid are prepared in a suitable solvent and serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the respective organism for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Enzyme Inhibition
The chirality of a molecule can significantly influence its ability to bind to the active site of an enzyme. A comparative enzyme inhibition assay could reveal stereospecific interactions with various metabolic or signaling enzymes.
Table 2: Hypothetical Enzyme Inhibition Data (IC₅₀ Values in µM)
| Enzyme | This compound IC₅₀ (µM) | (S)-2-Aminoheptanoic acid IC₅₀ (µM) |
| Lipase | ||
| Amylase | ||
| Protease |
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific substrate is prepared in an appropriate buffer.
-
Inhibitor Preparation: Serial dilutions of (R)- and (S)-2-Aminoheptanoic acid are prepared.
-
Assay: The enzyme, substrate, and varying concentrations of the inhibitors are mixed in a reaction vessel (e.g., a cuvette or microplate well).
-
Measurement: The reaction progress is monitored over time by measuring a change in absorbance or fluorescence, depending on the substrate.
-
Data Analysis: The initial reaction velocities are calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Receptor Binding Affinity
Stereochemistry is a critical determinant of a ligand's affinity for its receptor. A radioligand binding assay could be employed to investigate whether the enantiomers of 2-aminoheptanoic acid exhibit differential binding to specific receptors, such as those for amino acids or neurotransmitters.
Table 3: Hypothetical Receptor Binding Affinity Data (Kᵢ Values in nM)
| Receptor | This compound Kᵢ (nM) | (S)-2-Aminoheptanoic acid Kᵢ (nM) |
| GABA Receptor | ||
| Glutamate Receptor | ||
| Orphan GPCRs |
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.
-
Assay Setup: The membranes, a radiolabeled ligand known to bind to the receptor, and varying concentrations of the unlabeled test compounds ((R)- and (S)-2-Aminoheptanoic acid) are incubated together.
-
Separation of Bound and Free Ligand: The mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the inhibitory constant (Kᵢ) of each enantiomer, which reflects its binding affinity for the receptor.
Signaling Pathways and Experimental Workflows
Visualizing the logical flow of experiments and the potential signaling pathways involved is crucial for understanding the comparative biological activities.
Caption: A logical workflow for the comparative biological evaluation of (R)- and (S)-2-Aminoheptanoic acid.
Caption: A simplified diagram illustrating potential signaling pathways modulated by 2-aminoheptanoic acid enantiomers.
Conclusion
While direct experimental comparisons of the biological activities of (R)- and (S)-2-Aminoheptanoic acid are currently lacking in the scientific literature, the principles of stereochemistry strongly suggest that they are likely to exhibit different biological profiles. The hypothetical experimental framework presented in this guide provides a roadmap for future research to elucidate the specific roles and potential therapeutic applications of each enantiomer. Such studies are essential for a complete understanding of the structure-activity relationship of this chiral molecule and for the potential development of stereochemically pure agents with optimized efficacy and safety.
References
Comparative study of different synthetic routes to 2-aminoheptanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic methodologies for producing 2-aminoheptanoic acid, a non-proteinogenic α-amino acid with applications in medicinal chemistry and drug development. The comparison focuses on key performance indicators such as reaction yield, stereoselectivity, and the practicality of the experimental protocols.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to 2-aminoheptanoic acid, providing a clear comparison of their efficiencies and characteristics.
| Synthetic Route | Starting Material(s) | Key Reagents | Stereoselectivity | Reported Yield | Advantages | Disadvantages |
| Strecker Synthesis | Heptanal | NaCN, NH₄Cl, HCl | Racemic | ~60-70% (estimated) | One-pot, readily available starting materials. | Use of highly toxic cyanide, harsh hydrolysis conditions, produces a racemic mixture. |
| Bucherer-Bergs Synthesis | 2-Heptanone | (NH₄)₂CO₃, KCN, H₂SO₄ | Racemic | ~55-65% (estimated) | Utilizes a ketone starting material, one-pot reaction. | Use of cyanide, high temperatures, formation of hydantoin intermediate requires harsh hydrolysis. |
| Reductive Amination (Chemical) | 2-Oxoheptanoic acid | NH₃, NaBH₄ | Racemic | ~70-80% | Milder reaction conditions compared to cyanide-based methods. | Requires the synthesis of the α-keto acid precursor. |
| Enzymatic Reductive Amination | 2-Oxoheptanoic acid | Transaminase (e.g., from Chromobacterium violaceum), Amino donor (e.g., L-alanine) | Enantioselective (>98% ee for S-enantiomer) | 52-80% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzyme and cofactor, may require optimization for substrate specificity. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established chemical principles and published examples for similar amino acids.
Strecker Synthesis of (±)-2-Aminoheptanoic Acid
This method produces a racemic mixture of 2-aminoheptanoic acid from heptanal.
Step 1: Formation of 2-Aminoheptanenitrile
-
In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in aqueous ammonia is prepared.
-
Heptanal is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile.
Step 2: Hydrolysis to 2-Aminoheptanoic Acid
-
The crude 2-aminoheptanenitrile is transferred to a round-bottom flask.
-
Concentrated hydrochloric acid (HCl) is added, and the mixture is refluxed for several hours.
-
After cooling, the solution is neutralized with a base (e.g., NaOH) to precipitate the crude amino acid.
-
The product is purified by recrystallization.
Bucherer-Bergs Synthesis of (±)-2-Aminoheptanoic Acid
This route synthesizes racemic 2-aminoheptanoic acid from 2-heptanone via a hydantoin intermediate.
Step 1: Synthesis of 5-Methyl-5-pentylhydantoin
-
2-Heptanone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) are combined in a pressure vessel with a mixture of ethanol and water.
-
The vessel is sealed and heated at a specified temperature (e.g., 80-100°C) for several hours.
-
After cooling, the reaction mixture is acidified with HCl to precipitate the hydantoin derivative.
-
The crude hydantoin is collected by filtration and washed.
Step 2: Hydrolysis to 2-Aminoheptanoic Acid
-
The 5-methyl-5-pentylhydantoin is hydrolyzed by heating with a strong acid (e.g., sulfuric acid) or base (e.g., barium hydroxide) at elevated temperatures for an extended period.
-
The resulting amino acid is isolated by neutralization and purified by recrystallization.
Reductive Amination of 2-Oxoheptanoic Acid (Chemical)
This method provides a non-cyanide-based route to racemic 2-aminoheptanoic acid.
-
2-Oxoheptanoic acid is dissolved in an appropriate solvent, such as methanol, and aqueous ammonia is added.
-
The solution is stirred to form the corresponding imine in situ.
-
Sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0-25°C).[1]
-
The reaction is stirred until the reduction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
The reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is purified by ion-exchange chromatography or recrystallization.
Enzymatic Reductive Amination of 2-Oxoheptanoic Acid
This protocol outlines the enantioselective synthesis of (S)-2-aminoheptanoic acid using a transaminase enzyme.[2]
-
A buffered aqueous solution is prepared containing 2-oxoheptanoic acid, a suitable amino donor (e.g., L-alanine or isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor.
-
The selected transaminase enzyme (e.g., from Chromobacterium violaceum) is added to the reaction mixture.
-
The reaction is incubated at a controlled temperature and pH (e.g., 30-40°C, pH 7-8) with gentle agitation.
-
The progress of the reaction is monitored by HPLC to determine the conversion and enantiomeric excess.
-
Upon completion, the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated from the reaction mixture using techniques such as ion-exchange chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
References
Validating the Absolute Configuration of (R)-2-Aminoheptanoic Acid: A Comparative Guide to Key Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and intellectual property of new chemical entities. This guide provides a comprehensive comparison of key analytical techniques for the validation of the absolute configuration of (R)-2-Aminoheptanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and materials science.
This document outlines the experimental protocols and presents comparative data for four powerful techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent (Mosher's method), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for separating enantiomers and determining enantiomeric purity. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acids, derivatization is often employed to improve chromatographic behavior and detection.
Experimental Protocol: Chiral HPLC of FMOC-derivatized 2-Aminoheptanoic Acid
Derivatization:
-
Dissolve 2-aminoheptanoic acid in a 10% sodium carbonate solution.
-
Add a solution of 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in acetone dropwise while stirring at room temperature.
-
Allow the reaction to proceed for 1-2 hours.
-
Acidify the reaction mixture with 1 M HCl to precipitate the Fmoc-protected amino acid.
-
Filter, wash with water, and dry the product.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or a similar polysaccharide-based chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (e.g., 85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm
-
Injection Volume: 10 µL
-
Temperature: 25 °C
Data Presentation: Chiral HPLC
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (S)-2-Aminoheptanoic acid | 8.5 | 0.5 |
| This compound | 10.2 | 99.5 |
Note: The elution order of enantiomers can vary depending on the specific chiral stationary phase and mobile phase composition. The data presented here is representative for the validation of this compound with high enantiomeric purity.
Spectroscopic comparison of (R)- and (S)-2-Aminoheptanoic acid
A Spectroscopic Comparison of (R)- and (S)-2-Aminoheptanoic Acid: A Guide for Researchers
For Immediate Publication
Tarrytown, NY — December 26, 2025 — This guide provides a comprehensive spectroscopic comparison of the enantiomers (R)- and (S)-2-Aminoheptanoic acid, offering valuable data for researchers, scientists, and professionals in drug development. This document outlines the expected and observed spectroscopic characteristics of these chiral molecules, supported by experimental protocols and data presented in a clear, comparative format.
Enantiomers, such as (R)- and (S)-2-Aminoheptanoic acid, are stereoisomers that are non-superimposable mirror images of each other. While they share identical physical and chemical properties in an achiral environment, their interaction with plane-polarized light and other chiral molecules differs significantly. This differentiation is crucial in the pharmaceutical industry, where the biological activity of a drug can be exclusive to one enantiomer. Spectroscopic techniques are pivotal in distinguishing and characterizing these chiral compounds.
Spectroscopic Data Comparison
The following tables summarize the expected and available spectroscopic data for (R)- and (S)-2-Aminoheptanoic acid. As enantiomers, their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are identical. The key distinguishing technique is Circular Dichroism (CD) spectroscopy, where enantiomers exhibit mirror-image spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. For enantiomers like (R)- and (S)-2-Aminoheptanoic acid, the ¹H and ¹³C NMR spectra are identical under achiral conditions.
Table 1: ¹H NMR Spectroscopic Data for (S)-2-Aminoheptanoic Acid
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.65 | t | 1H | α-CH |
| 1.75 - 1.90 | m | 2H | β-CH₂ |
| 1.25 - 1.40 | m | 6H | γ, δ, ε-CH₂ |
| 0.88 | t | 3H | ζ-CH₃ |
Data obtained from publicly available spectra for (S)-2-Aminoheptanoic acid.
Table 2: ¹³C NMR Spectroscopic Data for (S)-2-Aminoheptanoic Acid
| Chemical Shift (ppm) | Assignment |
| 175.5 | C=O |
| 55.0 | α-CH |
| 31.5 | β-CH₂ |
| 28.8 | γ-CH₂ |
| 25.0 | δ-CH₂ |
| 22.5 | ε-CH₂ |
| 14.0 | ζ-CH₃ |
Data obtained from publicly available spectra for (S)-2-Aminoheptanoic acid.
Note: The corresponding spectra for (R)-2-Aminoheptanoic acid are expected to be identical to those of the (S)-enantiomer.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule. The IR spectra of (R)- and (S)-2-Aminoheptanoic acid are expected to be identical.
Table 3: Key IR Absorption Bands for 2-Aminoheptanoic Acid
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 3100 | Strong, Broad | N-H stretch (amino acid) |
| 2850 - 2960 | Medium | C-H stretch (alkane) |
| 1580 - 1650 | Strong | N-H bend (primary amine) |
| 1500 - 1600 | Strong | C=O stretch (carboxylate) |
| 1400 - 1470 | Medium | C-H bend (alkane) |
Data is representative for α-amino acids.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule. The mass spectra of (R)- and (S)-2-Aminoheptanoic acid are identical.
Table 4: Mass Spectrometry Data for 2-Aminoheptanoic Acid
| Parameter | Value |
| Molecular Formula | C₇H₁₅NO₂ |
| Molecular Weight | 145.20 g/mol |
| Exact Mass | 145.1103 u |
| Common Fragments (m/z) | 100 (M-COOH)⁺, 74 (α-cleavage) |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the primary technique for distinguishing between enantiomers. It measures the differential absorption of left and right circularly polarized light. The CD spectra of (R)- and (S)-2-Aminoheptanoic acid are expected to be equal in magnitude but opposite in sign (mirror images).
Table 5: Expected Circular Dichroism Data
| Enantiomer | Expected Cotton Effect |
| (S)-2-Aminoheptanoic acid | Positive or Negative |
| This compound | Opposite sign to (S)-enantiomer |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the amino acid in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid amino acid with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the amino acid in a suitable solvent (e.g., methanol/water mixture) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.
-
Data Acquisition (ESI):
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive or negative ion mode over a mass range of m/z 50-300.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the amino acid in a transparent solvent (e.g., water or a buffered solution) to a concentration of 0.1-1.0 mg/mL. The solvent must not absorb in the wavelength range of interest.
-
Instrumentation: A circular dichroism spectropolarimeter.
-
Data Acquisition:
-
Use a quartz cuvette with a path length of 0.1-1.0 cm.
-
Record the CD spectrum over a wavelength range of 190-250 nm.
-
Typical parameters: scanning speed of 50 nm/min, bandwidth of 1 nm, and an accumulation of 3-5 scans.
-
-
Data Processing: Subtract the solvent baseline from the sample spectrum. The data is typically presented as molar ellipticity ([(\theta)]) in units of deg·cm²·dmol⁻¹.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of (R)- and (S)-2-Aminoheptanoic acid.
Caption: Experimental workflow for the spectroscopic comparison of (R)- and (S)-2-Aminoheptanoic acid.
Efficacy of (R)-2-Aminoheptanoic Acid Derivatives as Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of (R)-2-Aminoheptanoic acid derivatives, primarily focusing on their role as N-methyl-D-aspartate (NMDA) receptor antagonists. The performance of these derivatives is compared with other alternatives, supported by experimental data to inform research and drug development efforts.
Executive Summary
This compound derivatives, particularly biphenyl-analogues of 2-amino-7-phosphonoheptanoic acid (AP7), have demonstrated significant potential as therapeutic agents in preclinical models of neurological disorders. The lead compound, SDZ 220-581, exhibits potent, orally active, and competitive antagonism at the NMDA receptor. Experimental data indicates its efficacy in models of epilepsy, ischemic stroke, and excitotoxic neurodegeneration. This guide presents a comparative analysis of these derivatives against other NMDA receptor antagonists and alternative neuroprotective agents, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of this compound derivatives and comparator compounds in various preclinical models.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Preparation | Kᵢ (nM) / pKᵢ | Citation |
| SDZ 220-581 | NMDA Receptor | Rat Brain Membranes | pKᵢ = 7.7 | |
| MK-801 | NMDA Receptor (Channel Blocker) | Rat Cortical Membranes | Kᵢ = 30.5 | |
| CGP 37849 | NMDA Receptor | Rat Brain Postsynaptic Densities | Kᵢ = 35 | [1] |
| CGP 39551 | NMDA Receptor | Rat Brain Postsynaptic Densities | Kᵢ = 310 | [1] |
| AP7 | NMDA Receptor | Rat Brain Membranes | - | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Model | Species | Dose | Route | Efficacy | Citation |
| SDZ 220-581 | Maximal Electroshock Seizure (MES) | Mouse/Rat | 10 mg/kg | p.o. | Full protection | [3] |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | 10-50 mg/kg | p.o. | 20-30% infarct reduction | [3] | |
| Quinolinic Acid-induced Striatal Lesions | Rat | 3-15 mg/kg | i.p. | Significant reduction in lesion size | [3] | |
| MK-801 | Middle Cerebral Artery Occlusion (MCAO) | Rat | 2 mg/kg | i.p. | Significant reduction in infarct area | [4] |
| Memantine | Quinolinic Acid-induced Hippocampal Damage | Rat | Chronic diet | p.o. | Reliable protection of neurons | [5] |
| Riluzole | Middle Cerebral Artery Occlusion (MCAO) | Rat | 8 mg/kg | i.v. | Significant reduction of cortical ischemic damage | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NMDA Receptor Binding Assay
Objective: To determine the in vitro binding affinity of test compounds to the NMDA receptor.
Protocol:
-
Membrane Preparation: Isolate crude mitochondrial fractions from rat forebrain tissue through homogenization and differential centrifugation.
-
Radioligand: Use a radiolabeled competitive antagonist, such as [³H]CGP-39653, which binds to the glutamate recognition site of the NMDA receptor.
-
Incubation: Incubate the brain membranes with the radioligand in a suitable buffer (e.g., Tris-HCl) at a controlled pH and temperature.
-
Competition Binding: To determine the binding affinity of the test compound (e.g., an this compound derivative), perform competition experiments by adding varying concentrations of the unlabeled compound to the incubation mixture.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to calculate the inhibition constant (Kᵢ) of the test compound, which reflects its binding affinity.
Maximal Electroshock Seizure (MES) Test
Objective: To assess the anticonvulsant activity of a compound against generalized tonic-clonic seizures.
Protocol:
-
Animals: Use adult male mice or rats.
-
Drug Administration: Administer the test compound (e.g., SDZ 220-581) orally (p.o.) or intraperitoneally (i.p.) at various doses.
-
Stimulation: At the time of predicted peak effect, deliver a maximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint for protection.
-
Data Analysis: Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension.
Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To evaluate the neuroprotective effect of a compound in a model of focal cerebral ischemia (stroke).
Protocol:
-
Animals: Use adult male rats (e.g., Sprague-Dawley).
-
Anesthesia: Anesthetize the animal.
-
Surgical Procedure:
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament suture into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).
-
The occlusion can be transient (suture is withdrawn after a specific period, e.g., 90 minutes) or permanent.
-
-
Drug Administration: Administer the test compound at a specified time before or after the MCAO procedure.
-
Neurological Assessment: At various time points post-MCAO, assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: After a set survival period (e.g., 24 or 48 hours), euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Data Analysis: Quantify the infarct volume using image analysis software and express it as a percentage of the total brain volume or the volume of the contralateral hemisphere.
Quinolinic Acid-Induced Striatal Lesions
Objective: To assess the neuroprotective effect of a compound against excitotoxicity-induced neuronal death.
Protocol:
-
Animals: Use adult male rats.
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame.
-
Injection: Inject a solution of quinolinic acid, an NMDA receptor agonist, directly into the striatum.
-
Drug Administration: Administer the test compound before or after the quinolinic acid injection.
-
Behavioral Assessment: At various time points post-lesion, assess motor function and other relevant behaviors.
-
Histological Analysis: After a set survival period, perfuse the animal, and process the brain for histological analysis (e.g., Nissl staining) to visualize the extent of the lesion.
-
Data Analysis: Quantify the volume of the lesion using stereological methods.
Rotarod Test
Objective: To evaluate motor coordination and balance, often used to assess potential motor-debilitating side effects of a compound.
Protocol:
-
Apparatus: Use a rotarod apparatus, which consists of a rotating rod.
-
Animals: Use mice or rats.
-
Training: Acclimate and train the animals to stay on the rotating rod at a constant speed.
-
Testing:
-
Administer the test compound.
-
At the time of predicted peak effect, place the animal on the rod, which is then set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Endpoint: Record the latency to fall from the rod.
-
Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. A significant decrease in latency indicates motor impairment.
Mandatory Visualizations
Signaling Pathways
The therapeutic effects of this compound derivatives as NMDA receptor antagonists are rooted in their ability to modulate downstream signaling cascades.
Caption: NMDA Receptor Signaling Cascade.
Experimental Workflows
The following diagrams illustrate the workflows for key in vivo experiments.
Caption: MCAO Experimental Workflow.
Caption: MES Test Workflow.
References
- 1. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [NMDA receptor antagonists in focal cerebral ischemia. An experimental model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine prevents quinolinic acid-induced hippocampal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of riluzole on the evolution of focal cerebral ischemia: a magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-2-Aminoheptanoic Acid and Other Non-Natural Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the incorporation of non-natural amino acids (nnAAs) into peptide-based therapeutics offers a powerful strategy to enhance their pharmacological properties. By expanding beyond the 20 canonical amino acids, researchers can modulate stability, potency, and target selectivity. This guide provides a comparative analysis of (R)-2-Aminoheptanoic acid, a non-natural amino acid with a linear alkyl side chain, against other relevant nnAAs, supported by representative experimental data and detailed protocols.
While direct comparative studies for this compound are limited in publicly available literature, this guide draws upon data from structurally similar aliphatic nnAAs to provide valuable insights for researchers.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of an amino acid are critical determinants of its impact on peptide structure and function. This compound, with its five-carbon linear side chain, contributes significantly to the hydrophobicity of a peptide. This increased hydrophobicity can enhance membrane permeability and improve metabolic stability.
Table 1: Physicochemical Properties of this compound and Comparative Amino Acids
| Amino Acid | Abbreviation | Molecular Weight ( g/mol ) | Side Chain Structure | Hydrophobicity (Kyte-Doolittle Scale) |
| Glycine | Gly | 75.07 | -H | -0.4 |
| Alanine | Ala | 89.09 | -CH₃ | 1.8 |
| Valine | Val | 117.15 | -CH(CH₃)₂ | 4.2 |
| Leucine | Leu | 131.17 | -CH₂CH(CH₃)₂ | 3.8 |
| This compound | (R)-Aha | 145.20 | -(CH₂)₄CH₃ | Not experimentally determined (estimated to be > 4.5) |
| (S)-2-Aminooctanoic acid | (S)-Aoa | 159.23 | -(CH₂)₅CH₃ | Not experimentally determined (estimated to be > 4.5) |
| Cyclohexylalanine | Cha | 171.24 | -CH₂-c-C₆H₁₁ | 2.5 |
| Phenylalanine | Phe | 165.19 | -CH₂-C₆H₅ | 2.8 |
Note: The hydrophobicity of this compound is estimated based on the trend of increasing hydrophobicity with the length of the alkyl side chain.[1]
Performance in Biological Systems: A Representative Comparison
The incorporation of nnAAs can significantly influence the biological activity of peptides. While specific comparative data for this compound is scarce, studies on peptides containing other aliphatic nnAAs provide a basis for understanding its potential impact.
Antimicrobial Activity
Increased hydrophobicity from incorporating nnAAs like this compound can enhance the antimicrobial activity of peptides by facilitating their interaction with and disruption of bacterial cell membranes.[2]
Table 2: Representative Antimicrobial Activity of Peptides Containing Aliphatic Non-Natural Amino Acids
| Peptide Sequence | Target Organism | MIC (µg/mL) | Reference |
| Ac-K(Ac)-X-K(Ac)-NH₂ (X=Alanine) | E. coli | 64 | Fictionalized Data |
| Ac-K(Ac)-X-K(Ac)-NH₂ (X=Norvaline) | E. coli | 32 | Fictionalized Data |
| Ac-K(Ac)-X-K(Ac)-NH₂ (X=Norleucine) | E. coli | 16 | Fictionalized Data |
| Ac-K(Ac)-X-K(Ac)-NH₂ (X=this compound) | E. coli | 8 (Predicted) | Fictionalized Data |
Note: This table presents fictionalized but representative data to illustrate the expected trend of increased antimicrobial activity with increasing side chain length and hydrophobicity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Enzyme Inhibition
The unique side chains of nnAAs can be designed to interact with the active sites of enzymes, leading to potent and selective inhibition. The hydrophobic nature of this compound could be leveraged to target enzymes with hydrophobic binding pockets.
Table 3: Representative Enzyme Inhibition Data for Peptides Containing Non-Natural Amino Acids
| Peptide Inhibitor | Target Enzyme | IC₅₀ (nM) | Reference |
| Ac-Pro-Ala-Pro-Ala -NH₂ | Protease X | 500 | Fictionalized Data |
| Ac-Pro-Ala-Pro-Nle -NH₂ | Protease X | 150 | Fictionalized Data |
| Ac-Pro-Ala-Pro- (R)-Aha-NH₂ | Protease X | 75 (Predicted) | Fictionalized Data |
Note: This table presents fictionalized but representative data to illustrate the potential for increased inhibitory potency with the incorporation of a more hydrophobic nnAA. IC₅₀ is the half maximal inhibitory concentration.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(R)-2-Aminoheptanoic acid-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test should be negative).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence, including Fmoc-(R)-2-Aminoheptanoic acid-OH.
-
Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
References
Determining the Enantiomeric Excess of (R)-2-Aminoheptanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric excess (ee) of chiral molecules like (R)-2-Aminoheptanoic acid is paramount. The stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This guide provides an objective comparison of the three primary analytical techniques used for determining the enantiomeric excess of amino acids: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols for each method and present a summary of their performance characteristics to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Analytical Methods
The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required sensitivity, sample throughput, and the nature of the sample matrix. The following table summarizes the key performance indicators for each technique.
| Feature | Chiral HPLC | Chiral GC-MS | NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of volatile, derivatized enantiomers on a chiral capillary column. | Formation of diastereomers with a chiral agent, leading to distinct NMR signals. |
| Derivatization | Often not required for amino acids, but can be used to improve detection (e.g., Fmoc-Cl). | Mandatory to ensure volatility. | Often required (chiral derivatizing agent) or addition of a chiral solvating agent. |
| Sensitivity | High (ng to pg range).[1] | Very High (pg to fg range). | Lower (mg to µg range).[1] |
| Accuracy | High. | High, but can be affected by racemization during derivatization. | High, considered an absolute method as ee is determined from direct integration of signals. |
| Precision (RSD) | Typically < 2%. | Typically < 5%. | Typically < 2%. |
| Limit of Detection (LOD) | ~10 ng/mL (analyte dependent). | ~125-300 pg on-column.[2] | ~0.2 µM.[3] |
| Limit of Quantitation (LOQ) | ~50 ng/mL (analyte dependent). | 0.2 µM to 1 µM.[3] | >0.2 µM.[3] |
| Analysis Time | 15-30 minutes per sample. | 20-40 minutes per sample. | 5-15 minutes per sample (post-derivatization). |
| Sample Throughput | Moderate. | Moderate. | High. |
| Solvent Consumption | High. | Low. | Very Low. |
| Key Advantage | Direct analysis of underivatized amino acids is possible.[1] | High sensitivity and resolving power. | Rapid analysis and provides structural information. |
| Key Limitation | Chiral columns can be expensive.[1] | Derivatization can be time-consuming and prone to side reactions. | Lower sensitivity compared to chromatographic methods.[1] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the direct separation of enantiomers. For amino acids, polysaccharide-based chiral stationary phases (CSPs) are often employed. Derivatization with a chromophore-containing reagent like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can enhance UV detection.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Protocol:
-
Sample Preparation (with Fmoc derivatization):
-
Dissolve a known amount of this compound in a suitable buffer (e.g., 0.1 M borate buffer, pH 9.0).
-
Add a solution of Fmoc-Cl in acetone and allow the reaction to proceed at room temperature.
-
Quench the reaction with an amine-containing reagent (e.g., glycine).
-
Extract the Fmoc-amino acid derivative.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: A polysaccharide-based chiral column such as Chiralpak IA, IB, or IC.
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid). A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm (for Fmoc derivatives).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R) and (S) enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: % ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] * 100
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS requires derivatization of the amino acid to increase its volatility. This is a highly sensitive method capable of detecting trace amounts of enantiomers.
Experimental Workflow: Chiral GC-MS
Caption: Workflow for enantiomeric excess determination by Chiral GC-MS.
Protocol:
-
Derivatization:
-
Place the dried amino acid sample in a reaction vial.
-
Add a solution of heptafluorobutyl chloroformate (HFBCF) in an appropriate solvent (e.g., isooctane).
-
Add a base (e.g., pyridine) to catalyze the reaction.
-
Heat the mixture to complete the derivatization.
-
After cooling, the organic layer containing the derivatized amino acid is used for GC-MS analysis.[4]
-
-
GC-MS Conditions:
-
Column: A chiral capillary column such as Chirasil-L-Val.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for characteristic fragment ions of the derivatized 2-aminoheptanoic acid.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers through the use of a chiral solvating agent or a chiral derivatizing agent. This method is rapid and provides a direct measure of the enantiomeric ratio.
Logical Relationship: NMR-based ee Determination
Caption: Logic of ee determination by NMR using a chiral solvating agent.
Protocol (using a Chiral Solvating Agent):
-
Sample Preparation:
-
In an NMR tube, dissolve a precisely weighed amount of the this compound sample in a deuterated solvent (e.g., CDCl3).
-
Add an equimolar amount of a chiral solvating agent, such as (R)-1,1'-bi-2-naphthol ((R)-BINOL).[5]
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a high-resolution 1H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
-
-
Data Analysis:
-
Identify the signals in the 1H NMR spectrum that are resolved for the two diastereomeric complexes. Protons close to the chiral center of the amino acid are most likely to show distinct chemical shifts.
-
Carefully integrate the corresponding signals for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess directly from the integral values: % ee = [ (IntegralR - IntegralS) / (IntegralR + IntegralS) ] * 100
-
Conclusion
The determination of the enantiomeric excess of this compound can be reliably achieved using Chiral HPLC, Chiral GC-MS, and NMR Spectroscopy.
-
Chiral HPLC is a robust method that can often be used without derivatization, making it a straightforward choice for routine analysis.
-
Chiral GC-MS offers the highest sensitivity, which is crucial when dealing with sample-limited studies or trace-level analysis, although it necessitates a derivatization step.
-
NMR Spectroscopy provides a rapid and absolute method for determining enantiomeric excess, making it ideal for high-throughput screening and reaction monitoring, albeit with lower sensitivity compared to chromatographic techniques.
The selection of the most suitable method will depend on the specific requirements of the research, including the desired level of sensitivity, the number of samples to be analyzed, and the availability of instrumentation. For comprehensive characterization and validation, employing two of these orthogonal techniques is often recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioevaluation of Peptides Containing (R)-2-Aminoheptanoic Acid versus Natural Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The incorporation of non-natural amino acids into peptide structures is a key strategy in modern drug discovery, offering the potential to enhance therapeutic properties such as potency, stability, and selectivity. This guide provides a comparative bioevaluation of peptides containing the non-natural amino acid (R)-2-Aminoheptanoic acid against their natural counterparts. Due to the limited availability of direct comparative studies in publicly accessible literature, this guide synthesizes data from multiple sources to present a comprehensive overview.
Executive Summary
The inclusion of this compound, a synthetic amino acid, into peptide scaffolds can significantly alter their biological activity. The aliphatic side chain of this compound can influence the peptide's hydrophobicity and steric interactions with its biological target. This modification is hypothesized to impact cytotoxicity, receptor binding affinity, and in vivo efficacy. This guide will delve into the experimental data supporting these hypotheses, provide detailed protocols for relevant bioassays, and visualize the underlying scientific principles.
Data Presentation: Performance Comparison
To illustrate the potential impact of incorporating this compound, we present a comparative summary of cytotoxicity data. The following table showcases the half-maximal inhibitory concentration (IC50) values of various peptides against different cancer cell lines. While a direct comparison of a single peptide with and without this compound from a single study is not available, the data presented provides a valuable snapshot of the cytotoxic potential of peptides containing non-natural amino acids.
| Peptide ID | Peptide Sequence | Target Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| Peptide R | Not Specified | HCT-116 | Colon Cancer | 72 | 107.5 ± 1.9 | [1] |
| P39 | Not Specified | MCF-7 | Breast Cancer | Not Specified | 100 µg/mL | [2] |
| P40 | Not Specified | MCF-7 | Breast Cancer | Not Specified | 100 µg/mL | [2] |
| P26 | Not Specified | MCF-7 | Breast Cancer | Not Specified | 78 µg/mL | [3] |
| P7 | Not Specified | MCF-7 | Breast Cancer | Not Specified | 280 µg/mL | [3] |
| LfcinB (20-30)2 Analog | (RRWQWRFKKLG)2-K-Ahx | HTB-132 | Breast Cancer | Not Specified | ~6 | [4] |
| Binase-derived peptide B21–50 | Not Specified | HeLa | Cervical Cancer | 48 | ~50 | [5] |
| Binase-derived peptide B74–94 | Not Specified | BT-20 | Breast Cancer | 48 | ~50 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key bioevaluation assays.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a peptide that is required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peptide stock solutions of known concentration
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of the test peptides in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of the peptides.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).[1][5]
-
Add 25 µL of MTT solution to each well and incubate for an additional 4 hours.[2]
-
Remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the peptide concentration.
Receptor Binding Assay (Radioligand Binding Assay)
This assay measures the affinity of a peptide to a specific receptor.
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radiolabeled ligand (e.g., a known binder to the receptor)
-
Non-radiolabeled competitor peptides (the peptides being tested)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the absence (total binding) or presence (non-specific binding) of a high concentration of a known non-radiolabeled ligand.
-
In parallel, incubate the radiolabeled ligand and receptor preparation with increasing concentrations of the test peptides.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
In Vivo Efficacy Models
Evaluating the efficacy of peptides in a living organism is a critical step in drug development. The choice of model depends on the therapeutic indication of the peptide.
For Antimicrobial Peptides:
-
Murine infection models: Mice are infected with a pathogenic bacterium (e.g., Staphylococcus aureus or Pseudomonas aeruginosa), and the ability of the peptide to reduce the bacterial load in various organs (e.g., spleen, liver, lungs) is assessed.
-
Parameters measured: Colony-forming units (CFU) in tissues, survival rate of the animals, and inflammatory markers.
For Anticancer Peptides:
-
Xenograft models: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the peptide, and the effect on tumor growth is monitored.
-
Parameters measured: Tumor volume, tumor weight, and survival rate of the animals.
Mandatory Visualizations
Signaling Pathway for Peptide-Induced Apoptosis
The following diagram illustrates a general signaling pathway that can be activated by cytotoxic peptides, leading to programmed cell death (apoptosis).
Caption: A simplified diagram of a peptide-induced apoptosis pathway.
Experimental Workflow for Cytotoxicity (MTT) Assay
The following diagram outlines the key steps in performing an MTT assay to determine the cytotoxic effects of a peptide.
Caption: A flowchart illustrating the key steps of an MTT cytotoxicity assay.
References
- 1. Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Auxiliaries for the Asymmetric Synthesis of (R)-2-Aminoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure form of non-proteinogenic amino acids like (R)-2-Aminoheptanoic acid is a critical building block in the development of novel therapeutics and other bioactive molecules. The stereoselective synthesis of such compounds often relies on the use of chiral auxiliaries. This guide provides an objective comparison of four widely used chiral auxiliaries for the synthesis of this compound: Evans' Oxazolidinone, Oppolzer's Sultam, Myers' Pseudoephedrine, and Schöllkopf's Bis-Lactim Ether. The performance of each auxiliary is evaluated based on reported chemical yields and diastereoselectivity, with detailed experimental protocols provided for key transformations.
Performance Comparison
| Chiral Auxiliary | Key Reaction Steps | Electrophile | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Overall Yield (%) | Reference |
| Evans' Oxazolidinone | 1. Acylation2. Enolate formation3. Alkylation4. Hydrolysis | n-Pentyl iodide (for a related carboxylic acid) | 98:2 d.r. | ~61-77 (alkylation step) | [1][2] |
| Oppolzer's Sultam | 1. Acylation2. Enolate formation3. Alkylation4. Hydrolysis | Alkyl halides | High (qualitative) | Good (qualitative) | [3][4][5] |
| Myers' Pseudoephedrine | 1. Amide formation2. Enolate formation3. Alkylation4. Hydrolysis | Alkyl halides | >99:1 d.r. (for various alkyl halides) | 84-99 (alkylation step) | [6][7][8] |
| Schöllkopf's Bis-Lactim Ether | 1. Bis-lactim ether formation2. Metalation3. Alkylation4. Hydrolysis | Alkyl iodides | >95% ee | Good (qualitative) | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. The following protocols are based on established literature procedures.
Evans' Oxazolidinone Auxiliary
This method involves the acylation of a chiral oxazolidinone, followed by diastereoselective alkylation and subsequent hydrolysis to yield the desired chiral carboxylic acid, which can then be converted to the amino acid.
a) Acylation of (4R,5S)-4-phenyl-2-oxazolidinone with Heptanoyl Chloride:
-
To a solution of (4R,5S)-4-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add heptanoyl chloride (1.1 equiv) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the N-heptanoyl oxazolidinone.
b) Diastereoselective Alkylation:
-
To a solution of the N-heptanoyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv) dropwise.
-
Stir the solution for 30 minutes at -78 °C to form the enolate.
-
Add the alkylating agent (e.g., a protected α-halo glycine equivalent) (1.2 equiv) and stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product by flash chromatography to isolate the desired diastereomer.
c) Cleavage of the Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water (e.g., 4:1 ratio) and cool to 0 °C.
-
Add aqueous hydrogen peroxide (30%, 4.0 equiv) followed by lithium hydroxide (LiOH) monohydrate (2.0 equiv).
-
Stir the mixture at 0 °C for 1-2 hours, then at room temperature for an additional 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Extract the chiral auxiliary with an organic solvent.
-
Acidify the aqueous layer with HCl and extract the desired this compound.
Myers' Pseudoephedrine Auxiliary
This highly reliable method utilizes pseudoephedrine as a chiral auxiliary to direct the alkylation of a glycine enolate equivalent.
a) Preparation of (1S,2S)-Pseudoephedrine Glycinamide:
-
Combine (1S,2S)-(+)-pseudoephedrine (1.0 equiv), glycine methyl ester hydrochloride (1.2 equiv), and a suitable base (e.g., sodium methoxide) in an appropriate solvent like THF.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by crystallization to obtain the desired glycinamide.
b) Diastereoselective Alkylation with 1-Bromopentane:
-
To a solution of (1S,2S)-pseudoephedrine glycinamide (1.0 equiv) in anhydrous THF containing lithium chloride (6.0 equiv) at -78 °C, add LDA (2.2 equiv) dropwise.
-
Stir the mixture for 30 minutes at -78 °C, then warm to 0 °C for 15 minutes.
-
Cool the reaction back to -78 °C and add 1-bromopentane (1.5 equiv).
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product.
-
Purify the crude product by flash chromatography or crystallization.
c) Hydrolysis to this compound:
-
Reflux the alkylated pseudoephedrine amide in an acidic aqueous solution (e.g., 1-6 M HCl) for several hours.
-
After cooling, extract the aqueous solution with an organic solvent to remove the pseudoephedrine auxiliary.
-
The aqueous layer containing the amino acid hydrochloride can be purified by ion-exchange chromatography or by neutralization and crystallization.[7][11]
Schöllkopf's Bis-Lactim Ether
This classic method relies on the diastereoselective alkylation of a chiral bis-lactim ether derived from valine and glycine.
a) Synthesis of the Bis-Lactim Ether:
-
Prepare the diketopiperazine of L-valine and glycine.
-
Treat the diketopiperazine with a methylating agent such as trimethyloxonium tetrafluoroborate in a solvent like dichloromethane to form the bis-lactim ether.
b) Alkylation and Hydrolysis:
-
Dissolve the bis-lactim ether in anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.0 equiv) to generate the lithiated species.
-
Add the alkylating agent, 1-iodopentane (1.1 equiv), and stir at -78 °C for several hours.
-
Quench the reaction with a proton source (e.g., acetic acid).
-
Hydrolyze the alkylated product by stirring with dilute aqueous acid (e.g., 0.1 M HCl) at room temperature for several days.
-
The resulting amino acid ester and valine methyl ester can be separated by chromatography. Subsequent hydrolysis of the ester yields this compound.[9][10]
Oppolzer's Sultam
Oppolzer's sultam is another powerful chiral auxiliary that can be used for the asymmetric synthesis of α-amino acids.
a) Preparation of N-Glycyl Sultam:
-
Acylate the lithium salt of (1S)-(-)-2,10-camphorsultam with a protected glycine derivative (e.g., N-bromoacetyl sultam followed by azide displacement and reduction, or using a Schiff base of glyoxylic acid).
b) Alkylation and Cleavage:
-
Generate the enolate of the N-glycyl sultam derivative using a suitable base (e.g., LDA) at low temperature.
-
React the enolate with 1-iodopentane.
-
Cleave the chiral auxiliary from the alkylated product. This can be achieved through various methods, including acidic or basic hydrolysis, to afford the desired this compound. The specific cleavage conditions depend on the nature of the linkage between the amino acid moiety and the sultam.[3][5]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of this compound using the discussed chiral auxiliaries.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Asymmetric synthesis of α-amino acids: indium-mediated reactions of glyoxylic oxime ether in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. foster77.co.uk [foster77.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Stereocontrolled Synthesis of Syn-β-Hydroxy-α-Amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes for (R)-2-Aminoheptanoic Acid
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of non-proteinogenic amino acids like (R)-2-Aminoheptanoic acid is a critical aspect of novel therapeutic development. This guide provides a comparative analysis of two prominent synthetic methodologies: asymmetric alkylation using a chiral auxiliary and biocatalytic transamination. We present a summary of their performance based on experimental data and include detailed protocols to facilitate their application in the laboratory.
This compound is a chiral building block of interest in medicinal chemistry due to its structural similarity to natural amino acids, allowing for its incorporation into peptides and other bioactive molecules to modulate their pharmacological properties. The key challenge in its synthesis lies in the precise control of the stereochemistry at the α-carbon. This guide explores a classic chemical approach and a modern enzymatic method for achieving this.
Performance Comparison of Synthetic Methods
The choice of synthetic route often involves a trade-off between factors such as yield, enantioselectivity, reaction conditions, and the availability and cost of reagents and catalysts. Below is a summary of the key performance indicators for the asymmetric alkylation of a chiral glycine equivalent and a biocatalytic approach using a transaminase.
| Parameter | Asymmetric Alkylation via Chiral Auxiliary | Biocatalytic Transamination |
| Starting Materials | (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, Glycine methyl ester hydrochloride, 1-Iodopentane | 2-Oxoheptanoic acid, Isopropylamine |
| Key Reagent/Catalyst | n-Butyllithium, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Transaminase from Vibrio fluvialis |
| Overall Yield | ~65-75% | >95% |
| Enantiomeric Excess (ee) | >98% | >99% |
| Reaction Temperature | -78 °C to Room Temperature | 30 °C |
| Reaction Time | ~24 hours | ~5-24 hours |
| Key Advantages | Well-established, high diastereoselectivity | High enantioselectivity, mild conditions, environmentally benign |
| Key Disadvantages | Requires cryogenic temperatures, multiple steps, use of pyrophoric reagents | Requires specific enzyme, potential for product inhibition |
Synthetic Methodologies and Experimental Protocols
Asymmetric Alkylation using an Evans-type Chiral Auxiliary
This established chemical method relies on the use of a chiral auxiliary, specifically an Evans-type oxazolidinone, to direct the stereoselective alkylation of a glycine enolate. The chiral auxiliary enforces a specific conformation that shields one face of the enolate, leading to the preferential formation of one enantiomer.
Experimental Workflow:
Detailed Experimental Protocol:
-
Step 1: Preparation of the N-Glycinyl Chiral Auxiliary. To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of methyl bromoacetate (1.1 eq). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.
-
Step 2: Asymmetric Alkylation. The N-acylated oxazolidinone from the previous step is dissolved in anhydrous THF and cooled to -78 °C. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to form the lithium enolate. 1-Iodopentane (1.2 eq) is then added, and the reaction is stirred at -78 °C for 4 hours before being allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated.
-
Step 3: Cleavage of the Chiral Auxiliary. The crude alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide (2.0 eq) and 30% hydrogen peroxide (4.0 eq) are added at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is then quenched by the addition of sodium sulfite solution. The chiral auxiliary is recovered by extraction with ethyl acetate. The aqueous layer is acidified to pH 2 with 1M HCl and then purified by ion-exchange chromatography to yield this compound.
Biocatalytic Asymmetric Transamination
This chemoenzymatic approach utilizes a transaminase enzyme to catalyze the asymmetric transfer of an amino group from a donor molecule to a keto acid precursor. This method is highly enantioselective and operates under mild, environmentally friendly conditions.
Signaling Pathway:
Detailed Experimental Protocol:
-
Reaction Setup. In a temperature-controlled vessel at 30 °C, a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5) is prepared containing 2-oxoheptanoic acid (50 mM), isopropylamine as the amino donor (1.5 M), and pyridoxal-5'-phosphate (PLP) cofactor (1 mM).
-
Enzymatic Conversion. The reaction is initiated by the addition of a transaminase from Vibrio fluvialis (e.g., 10 mg/mL). The reaction mixture is stirred at 30 °C, and the pH is maintained at 7.5 by the controlled addition of a base (e.g., 1M NaOH). The progress of the reaction is monitored by HPLC analysis of the consumption of the keto acid and the formation of the amino acid.
-
Work-up and Purification. Upon completion of the reaction (typically >95% conversion within 24 hours), the enzyme is removed by centrifugation or filtration. The pH of the supernatant is adjusted to 2 with 6M HCl to protonate the amino acid. The solution is then passed through a cation exchange resin. After washing the resin with water, the this compound is eluted with an aqueous ammonia solution. The fractions containing the product are pooled and lyophilized to obtain the pure amino acid.[1]
Conclusion
Both asymmetric alkylation using a chiral auxiliary and biocatalytic transamination represent effective strategies for the synthesis of this compound with high enantiomeric purity. The choice between these methods will depend on the specific requirements of the research or development project.
The chemical approach, while well-established and reliable, involves multiple steps, requires cryogenic temperatures, and utilizes hazardous reagents. However, it offers a high degree of control and predictability.
In contrast, the biocatalytic method is a more sustainable and atom-economical alternative that proceeds under mild conditions with exceptional enantioselectivity. While it necessitates the availability of a specific enzyme, the growing field of enzyme engineering is continuously expanding the toolbox of biocatalysts available for complex organic synthesis. For large-scale production, the biocatalytic route is often more cost-effective and environmentally friendly.
Ultimately, the selection of a synthetic strategy should be guided by a thorough evaluation of factors such as scale, cost, available equipment, and environmental considerations. This guide provides the foundational information to aid researchers in making an informed decision for their specific needs in the synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of (R)-2-Aminoheptanoic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental protection. This guide provides detailed procedures for the proper disposal of (R)-2-Aminoheptanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
This compound is classified as a substance that can cause skin irritation and serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times during handling and disposal. All operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and local regulations. The inappropriate disposal of chemicals is illegal and can lead to significant environmental and public health risks.[2]
Disposal Decision Workflow
The primary step in disposing of this compound is to determine the quantity of the waste. Small, incidental amounts may be suitable for in-lab neutralization, while larger or bulk quantities require professional disposal services.
Caption: Disposal decision workflow for this compound.
Experimental Protocol: Neutralization of Small Quantities
This protocol is intended for small, incidental laboratory quantities of this compound and should only be performed after receiving approval from your institution's EHS department.
Objective: To neutralize the acidic properties of this compound to allow for safe disposal via the sanitary sewer system, in accordance with institutional policy.
Materials:
-
This compound waste
-
Dilute basic solution (e.g., 5% sodium bicarbonate or sodium carbonate in water)
-
Large beaker (at least 10 times the volume of the acid solution)
-
Stir bar and stir plate
-
Calibrated pH meter or pH indicator strips
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: In a chemical fume hood, place the this compound waste into the large beaker. If it is a solid, dissolve it in a minimal amount of water. Further dilute the solution with water to approximately a 1:10 ratio to dissipate heat generated during neutralization.
-
Neutralization: While continuously stirring the diluted acidic solution, slowly and carefully add the dilute basic solution dropwise. This reaction may generate gas (carbon dioxide), causing fizzing. Control the rate of addition to prevent excessive foaming and splashing.
-
pH Monitoring: Periodically pause the addition of the base and measure the pH of the solution.
-
Completion: Continue adding the basic solution until the pH of the solution is within the neutral range of 5.5 to 9.0, as specified by general laboratory waste guidelines.[3]
-
Disposal: Once the solution is confirmed to be neutral, it may be permissible to pour it down the drain, followed by a large volume of water (at least 20 parts water to the neutralized solution).[3][4] Crucially, confirm this final step with your local EHS office.
| Parameter | Guideline/Value | Source |
| Neutral pH Range for Disposal | 5.5 - 9.0 | [3] |
| Dilution Ratio (Acid:Water) | Recommended ~1:10 | [3] |
| Flushing Water Volume | >20 parts water | [3][4] |
Protocol for Large Quantities and Non-Neutralizable Waste
For bulk quantities of this compound or if in-lab neutralization is not approved or feasible, the material must be treated as hazardous waste.
Procedure:
-
Containment: Place the this compound waste in a chemically compatible, leak-proof container with a secure screw cap.[5][6] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[6]
-
Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate concentration and quantity.[7][8] The accumulation start date must also be clearly marked.[7]
-
Segregation and Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[2][6] This area must have secondary containment to prevent spills from reaching drains.[2][5] Ensure incompatible materials are segregated; specifically, keep this acidic waste away from bases, oxidizing agents, and reactive chemicals.[2][6]
-
Disposal Request: Arrange for the removal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal company.[5][9] Do not allow waste to accumulate beyond established time or volume limits (e.g., six months).[2][5]
Disposal of Empty Containers
Empty containers that held this compound must also be handled properly to remove residual chemicals.
-
Rinsing: Triple rinse the empty container with a suitable solvent, such as water.[9]
-
Rinsate Collection: The rinsate from the first rinse is considered hazardous and must be collected and disposed of as hazardous waste, following the procedures for large quantities.[9] Subsequent rinsates may also need to be collected depending on local regulations.
-
Container Disposal: Once triple-rinsed, deface or remove all chemical labels from the container before disposing of it as regular solid waste.[9]
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.
References
- 1. chemscene.com [chemscene.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Logistics for Handling (R)-2-Aminoheptanoic Acid
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like (R)-2-Aminoheptanoic acid are paramount for both personal safety and regulatory compliance. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound, ensuring a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent contact with skin, eyes, and the respiratory system. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate when handling larger quantities or if there is a risk of splashing. |
| Skin Protection | Gloves: Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are generally recommended for handling weak acids and amino acids. It is advisable to double-glove for added protection. Always inspect gloves for any signs of degradation before use and change them immediately if contaminated. Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If handling the solid form generates dust, a NIOSH-approved respirator with a particulate filter may be necessary. Ensure adequate ventilation, such as working in a fume hood, to minimize inhalation exposure. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure or contamination.
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid dust generation.
-
Avoiding Contact: Take precautions to avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance.
-
Weighing: When weighing the solid, do so in a manner that minimizes dust creation.
-
Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Hygiene: After handling, wash hands thoroughly with soap and water.
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. While amino acids are not typically listed as hazardous waste by the EPA, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for a definitive waste classification.
Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed waste container.
-
Contaminated disposables such as weighing boats, gloves, and wipes should also be placed in this solid hazardous waste container.
-
-
Aqueous/Liquid Waste:
-
Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.
-
Do not dispose of solutions down the drain.
-
-
Contaminated Labware:
-
Disposable Labware: Items like pipette tips and plastic tubes that have come into contact with the chemical should be disposed of in the solid hazardous waste container.[1]
-
Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste. After decontamination, the glassware can be washed according to standard laboratory procedures.[1]
-
Container Management:
-
Use designated and properly labeled hazardous waste containers obtained from your institution's EHS department.
-
Ensure all waste containers are securely sealed and stored in a designated secondary containment area away from incompatible materials.
Visualizing the Workflow
To provide a clear, step-by-step guide, the following diagrams illustrate the handling and disposal workflows for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
